molecular formula C10H12O4 B1586650 3-Ethoxy-4-methoxybenzoic acid CAS No. 2651-55-0

3-Ethoxy-4-methoxybenzoic acid

Numéro de catalogue: B1586650
Numéro CAS: 2651-55-0
Poids moléculaire: 196.2 g/mol
Clé InChI: DMSAIFTWQMXOBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethoxy-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSAIFTWQMXOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384932
Record name 3-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-55-0
Record name 3-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethoxy-4-methoxybenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic acid

Abstract: this compound (CAS No. 2651-55-0) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its specific arrangement of ethoxy and methoxy functional groups on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, standard characterization methodologies, and its applications and safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Core Chemical Identity and Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a solid at room temperature, with its identity and key properties summarized below.

Chemical Identifiers

A consistent and unambiguous identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement. The primary identifiers for this compound are detailed in Table 1.

IdentifierValue
CAS Number 2651-55-0[1][2]
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₂O₄[1][3]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)OC[3]
InChI InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[3]
InChIKey DMSAIFTWQMXOBE-UHFFFAOYSA-N[1][3]
Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvents and reaction conditions, influencing experimental design from synthesis to purification and formulation.

PropertyValue
Molecular Weight 196.20 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥98% (via GC-MS)[1]
Category Benzoic Acids, Ethers[1]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the ethylation of its precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This reaction is a classic example of the Williamson ether synthesis.

Synthetic Protocol: Ethylation of Isovanillic Acid

This protocol details a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Core Reaction: Isovanillic acid + Bromoethane → this compound

Rationale: The Williamson ether synthesis is employed here. The phenolic hydroxyl group (-OH) of isovanillic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent (bromoethane), displacing the bromide leaving group in an Sₙ2 reaction to form the desired ether linkage. A strong base like sodium hydroxide is chosen to ensure complete deprotonation of the phenol, which is more acidic than the carboxylic acid proton under these aqueous conditions.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve Isovanillic Acid and NaOH in Solvent R1 Add Bromoethane (Ethylating Agent) P1->R1 R2 Heat and Stir (e.g., 40-60°C, 4-6h) R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Acidify with HCl to pH ~2 W1->W2 W3 Precipitate Product W2->W3 W4 Filter and Wash with Cold Water W3->W4 U1 Recrystallize from Ethanol/Water W4->U1 U2 Dry Under Vacuum U1->U2

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4] and 2.2 equivalents of sodium hydroxide in a suitable solvent such as water or ethanol. Stir until all solids have dissolved.

    • Expertise Insight: Using a slight excess of base ensures the complete formation of the phenoxide, maximizing the yield. The carboxylic acid will also be deprotonated, but the phenoxide is the intended nucleophile for the subsequent step.

  • Ethylation: Slowly add 1.5 equivalents of bromoethane to the solution.

    • Trustworthiness Note: Bromoethane is volatile and a lachrymator. This step must be performed in a well-ventilated fume hood. A similar synthesis for the corresponding aldehyde uses this reagent effectively.[5]

  • Reaction: Heat the mixture to a gentle reflux (approximately 40-60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. This step is crucial as it protonates the carboxylate group, rendering the final product insoluble in the aqueous medium.

  • Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification: For higher purity, the crude product can be recrystallized from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Filter and dry the purified product under vacuum.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through standard spectroscopic techniques.

Characterization Workflow Diagram:

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound Purified Sample of This compound NMR_Prep Dissolve in CDCl3 or DMSO-d6 Compound->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Compound->IR_Prep MS_Prep Prepare Dilute Solution (e.g., in Methanol) Compound->MS_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR Acquire Spectra C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR Acquire Spectra IR_Spec Acquire FT-IR Spectrum IR_Prep->IR_Spec MS_Spec Acquire ESI-MS Spectrum MS_Prep->MS_Spec

Caption: Standard workflow for spectroscopic characterization.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), a singlet for the methoxy group (around 3.9 ppm), distinct signals for the three aromatic protons in their respective regions, and a broad singlet for the carboxylic acid proton (typically >10 ppm).[6]

  • ¹³C NMR: The carbon NMR will display signals for the two aliphatic carbons of the ethoxy group, one for the methoxy carbon, signals for the aromatic carbons, and a signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching bands for the ether linkages.[7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 195.06.

Applications in Research and Drug Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry and materials science.[8][9] this compound is no exception, serving primarily as a specialized intermediate.

  • Pharmaceutical Intermediate: Its structural motif is present in several pharmacologically active molecules. The aldehyde precursor, 3-ethoxy-4-methoxybenzaldehyde, is a known intermediate for the synthesis of Apremilast, a drug used to treat certain types of arthritis.[5] This highlights the direct relevance of this substitution pattern in drug synthesis. Similarly, related compounds like 3-Methoxy-4-methylbenzoic acid are vital intermediates for drugs such as Zafirlukast and Finerenone.[10] By analogy, this compound is a valuable building block for creating novel drug candidates, where the ethoxy group can modulate properties like lipophilicity and metabolic stability compared to a methoxy or hydroxy equivalent.

  • Organic Synthesis Building Block: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into a wide array of larger molecules.[11] This versatility makes it a target for chemists developing new agrochemicals, dyes, and specialty polymers.

Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-hydroxy-4-methoxybenzoic acid, provides a basis for safe handling protocols.[12][13]

  • Hazard Identification: Assumed to be an irritant. May cause skin irritation (Category 2) and serious eye irritation (Category 2).[12] May be harmful if swallowed or inhaled.[12][14]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Rinse mouth with water and seek medical attention.[14]

    • Inhalation: Move the person to fresh air.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, establishes it as a valuable tool for researchers in drug discovery and materials science. Adherence to standard characterization techniques ensures its identity and purity, while following established safety protocols guarantees its safe handling and application in the laboratory.

References

Physical and chemical properties of 3-Ethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction

This compound is a substituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, an ethoxy group, and a methoxy group on a benzene ring imparts a specific set of physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex target molecules.

Notably, this compound is recognized as an important intermediate and impurity in the manufacturing of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory conditions.[1] Understanding the core properties of this compound is therefore of significant interest to researchers, process chemists, and quality control specialists in the pharmaceutical industry. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic profile, synthesis, and key experimental protocols, grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The key identifiers for this compound are outlined below.

  • IUPAC Name: this compound[1]

  • CAS Number: 2651-55-0[1][2][3]

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Molecular Weight: 196.20 g/mol [1]

  • Synonyms: Benzoic acid, 3-ethoxy-4-methoxy-; Apremilast Impurity N7[1]

Caption: 2D Chemical Structure of this compound.

Canonical Identifiers:

  • SMILES: CCOC1=C(C=CC(=C1)C(=O)O)OC[1]

  • InChI: InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[1]

  • InChIKey: DMSAIFTWQMXOBE-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of a compound are critical for determining its handling, storage, formulation, and purification procedures.

PropertyValueSource(s)
Appearance White to pale cream powder[3]
Melting Point 161.0 - 168.0 °C[3]
Molecular Weight 196.20 g/mol [1]
Solubility Data not widely published, but expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO, typical for benzoic acid derivatives.Inferred
pKa The pKa is not explicitly reported in the search results. However, for benzoic acid, the pKa is ~4.2. The presence of two electron-donating groups (ethoxy and methoxy) on the ring would be expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted benzoic acid, as they increase electron density on the carboxylate conjugate base, making it slightly less stable.Inferred

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the electron-rich aromatic ring.

cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions (Electrophilic Aromatic Substitution) main This compound ester Esterification (e.g., + ROH, H⁺) main->ester Forms Esters amide Amidation (e.g., + R₂NH, coupling agent) main->amide Forms Amides acid_chloride Acid Chloride Formation (e.g., + SOCl₂) main->acid_chloride Forms Acid Chlorides nitration Nitration (HNO₃/H₂SO₄) main->nitration Substitutes Ring halogenation Halogenation (e.g., Br₂, FeBr₃) main->halogenation Substitutes Ring note Reactivity is directed by the activating -OCH₃ and -OCH₂CH₃ groups to positions ortho and para to them. main->note

Caption: Key reaction pathways for this compound.

Synthesis Pathway

A common and efficient route to synthesize substituted benzoic acids like this involves the alkylation of a readily available precursor, followed by oxidation if necessary. In this case, a logical precursor is isovanillin or vanillic acid. A plausible synthesis starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

start Isovanillin (3-hydroxy-4-methoxybenzaldehyde) step1_reagent + Haloethane (e.g., C₂H₅Br) + Base (e.g., NaOH) + Catalyst intermediate 3-Ethoxy-4-methoxybenzaldehyde step1_reagent->intermediate Williamson Ether Synthesis step2_reagent Oxidation (e.g., KMnO₄ or H₂O₂) product This compound step2_reagent->product Aldehyde Oxidation

Caption: High-level synthetic workflow from Isovanillin.

This pathway is advantageous because isovanillin is a commercially available and relatively inexpensive starting material. The Williamson ether synthesis is a robust and high-yielding reaction for forming the ethoxy group.[4] The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and efficient transformation in organic chemistry.

Role in Drug Development

As previously mentioned, this compound is a known process-related impurity and synthetic intermediate for Apremilast.[1] Its presence in the final active pharmaceutical ingredient (API) must be strictly controlled, making its synthesis, characterization, and quantification essential for drug quality and safety. Beyond this specific example, its structure makes it a versatile scaffold in medicinal chemistry for the synthesis of new chemical entities. The combination of a carboxylic acid (a common pharmacophore and synthetic handle) with two different alkoxy groups allows for fine-tuning of properties like lipophilicity, metabolic stability, and target binding.

Safety and Handling

According to aggregated GHS information, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Experimental Protocols

To ensure the trustworthiness and validity of research, standardized and self-validating experimental protocols are essential.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of a sample, which serves as a primary indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 161 °C).[3] Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Validation: A pure sample will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities. The observed range should be compared to the reference value (161-168 °C).[3]

Protocol 2: Purity Assay by Acid-Base Titration

Objective: To determine the purity of this compound by quantifying the carboxylic acid content. This method is self-validating as it relies on the stoichiometric reaction between an acid and a base.

Methodology:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the sample and record the mass.

  • Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to ensure complete solubility of both the acid and its salt.

  • Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

  • Titration Setup: Fill a calibrated 50 mL burette with a standardized solution of ~0.1 M sodium hydroxide (NaOH). Record the initial volume.

  • Titration: Titrate the sample solution with the NaOH solution, swirling constantly, until a persistent faint pink color (the endpoint) is observed. Record the final volume.

  • Calculation:

    • Volume of NaOH used = Final Volume - Initial Volume.

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L).

    • Since the reaction is 1:1, Moles of Acid = Moles of NaOH.

    • Mass of Acid = Moles of Acid × Molecular Weight (196.20 g/mol ).

    • Purity (%) = (Calculated Mass of Acid / Weighed Mass of Sample) × 100.

  • Validation: The assay should be performed in triplicate to ensure precision. A purity value of ≥97.5% is expected for high-quality material.[3]

start Start: Weigh Sample dissolve Dissolve in Ethanol/Water start->dissolve indicator Add Phenolphthalein Indicator dissolve->indicator titrate Titrate with Standardized NaOH (Colorless → Faint Pink) indicator->titrate record Record Volume of NaOH Used titrate->record calculate Calculate Moles, Mass, and Purity record->calculate end End: Report Purity (%) calculate->end validation Validation Checks: 1. Standardized NaOH solution. 2. Calibrated glassware. 3. Sharp endpoint. 4. Perform in triplicate. calculate->validation

Caption: Workflow for purity determination via acid-base titration.

References

A Comprehensive Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 3-Ethoxy-4-methoxybenzoic acid, a pivotal chemical intermediate in contemporary organic synthesis and medicinal chemistry. We will delve into its core molecular attributes, outline validated synthetic and purification protocols, and discuss its comprehensive spectroscopic characterization. Furthermore, this guide will illuminate its strategic importance as a building block in the development of novel therapeutic agents, grounded in mechanistic insights and established scientific literature.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic carboxylic acid that has garnered significant attention as a versatile synthon in the pharmaceutical industry. Its structure, which features a benzoic acid core functionalized with both an ethoxy and a methoxy group, provides a unique combination of steric and electronic properties. This specific arrangement is not a random assortment of functional groups; rather, it is a carefully orchestrated scaffold that allows for regioselective reactions and provides a stable framework for the elaboration of more complex molecular architectures. Its utility is prominently highlighted in its role as a key starting material for various Active Pharmaceutical Ingredients (APIs). This guide serves as a technical resource, offering a holistic view of this compound for scientists engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its effective application. These characteristics dictate its reactivity, solubility, and pharmacokinetic behavior, thereby influencing every stage of the research and development process.

Molecular Identity and Weight

The unambiguous identification of this compound is established through its systematic nomenclature and molecular formula.

  • IUPAC Name: this compound[1]

  • CAS Number: 2651-55-0[1][2][3]

  • Molecular Formula: C₁₀H₁₂O₄[1][2]

Based on its atomic composition, the precise molecular weight is calculated to be:

  • Molecular Weight: 196.20 g/mol [1][2]

The spatial arrangement of the atoms is depicted in the diagram below.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, formulation, and reaction optimization.

PropertyValueSource(s)
Appearance White to pale cream powder[4]
Melting Point 161.0-168.0 °C[4]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Purity ≥97.5%[4]

Expert Insights on Physicochemical Properties: The relatively high melting point indicates a stable crystalline lattice structure, which is beneficial for storage and handling. The presence of the carboxylic acid group provides a handle for salt formation, a common strategy in drug development to modulate solubility and bioavailability. The dual ether linkages (ethoxy and methoxy) contribute to a degree of lipophilicity, balancing the hydrophilic nature of the carboxylic acid.

Synthesis and Purification: A Self-Validating Workflow

The production of high-purity this compound is paramount for its use in pharmaceutical applications, where trace impurities can lead to unwanted side reactions or biological effects. The following multi-step synthesis, starting from isovanillin, represents a robust and scalable method.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The choice of isovanillin as a starting material is strategic due to its commercial availability and the presence of a phenolic hydroxyl group that can be selectively alkylated. The subsequent oxidation of the aldehyde is a reliable transformation to furnish the desired carboxylic acid.

Step 1: Ethylation of Isovanillin (Williamson Ether Synthesis)

  • Objective: To selectively introduce an ethyl group onto the phenolic oxygen of isovanillin.

  • Underlying Principle: The phenolic proton is acidic and can be removed by a mild base to form a nucleophilic phenoxide ion. This ion then displaces a halide from an ethylating agent in a classic Sₙ2 reaction.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and condenser, dissolve isovanillin (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), to the solution.

    • Introduce the ethylating agent, typically bromoethane or ethyl iodide (~1.2 eq), to the stirred suspension.

    • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting the product, 3-ethoxy-4-methoxybenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Step 2: Oxidation to Carboxylic Acid

  • Objective: To convert the aldehyde functional group of 3-ethoxy-4-methoxybenzaldehyde into a carboxylic acid.

  • Underlying Principle: Aldehydes are readily oxidized to carboxylic acids. A strong, yet controllable, oxidizing agent is required.

  • Procedure:

    • Dissolve the crude aldehyde from Step 1 in a suitable solvent system (e.g., aqueous acetone).

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while maintaining a low temperature to control the exotherm.

    • After the addition, allow the reaction to warm to room temperature and stir until the characteristic purple color of permanganate disappears, indicating its consumption.

    • Quench the reaction (e.g., with sodium bisulfite) and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

Step 3: Purification via Recrystallization

  • Objective: To achieve high purity of the final product by removing any residual starting materials or byproducts.

  • Underlying Principle: Recrystallization leverages differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

  • Procedure:

    • Select an appropriate solvent or solvent pair (e.g., ethanol/water).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed. The product should crystallize out, leaving impurities behind in the solution.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification start Isovanillin step1 Williamson Ether Synthesis (Bromoethane, K₂CO₃) start->step1 intermediate 3-Ethoxy-4-methoxybenzaldehyde step1->intermediate step2 Oxidation (KMnO₄) intermediate->step2 crude Crude Product (Precipitated Acid) step2->crude step3 Recrystallization (e.g., Ethanol/Water) crude->step3 final Pure this compound step3->final

Caption: A validated workflow for the synthesis of this compound.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of spectroscopic analyses.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons, the acidic proton of the carboxylic acid (often a broad singlet), and the characteristic triplet and quartet of the ethoxy group, along with a singlet for the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the presence of functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretching bands for the ether linkages.[1]

  • Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of 196.20 Da.[1]

Role in Pharmaceutical Development

This compound is not an end product in itself but a critical precursor for more complex APIs. Its structure is frequently incorporated into drug candidates to modulate their pharmacological profiles.

Precursor to Apremilast Impurities and Analogs

This benzoic acid derivative is a known precursor or impurity related to the synthesis of Apremilast , a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast and related structures often involves intermediates derived from or similar to this compound.[1] The precise control over the synthesis of such intermediates is crucial for ensuring the purity and safety of the final API.

G start_material This compound functionalization Functional Group Transformation (e.g., Amidation) start_material->functionalization key_intermediate Key Synthetic Intermediate functionalization->key_intermediate coupling Coupling with other fragments key_intermediate->coupling api Active Pharmaceutical Ingredient (API) (e.g., Apremilast Analogs) coupling->api

Caption: Logical relationship from building block to a complex API.

Conclusion

This compound is a testament to the importance of well-designed molecular building blocks in the field of drug development. Its specific substitution pattern offers a pre-organized scaffold that simplifies the synthetic routes to complex pharmaceutical targets. This guide has provided a comprehensive, technically-grounded overview of its molecular properties, a validated synthetic protocol, and its significance in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of such key intermediates is not merely academic—it is a fundamental component of efficient, safe, and innovative therapeutic design.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethoxy-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, it delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues, established solubility principles, and standard experimental methodologies to provide a robust predictive and practical resource.

Introduction to this compound

This compound, a derivative of benzoic acid, is a solid organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and an ethoxy group attached to a benzene ring, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. Understanding its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Physicochemical Properties:

  • CAS Number: 2651-55-0[1][2]

  • Molecular Formula: C₁₀H₁₂O₄[1][2]

  • Molecular Weight: 196.20 g/mol [2]

  • Appearance: White to pale cream powder[3]

  • Melting Point: 161.0-168.0 °C[3]

The presence of both hydrogen bond donating (carboxylic acid) and accepting (ether and carbonyl oxygens) groups, combined with a nonpolar aromatic ring, results in a molecule with a nuanced solubility profile.

Theoretical Framework: Factors Governing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The interplay of intermolecular forces between the solute (this compound) and the solvent molecules determines the extent of dissolution.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ether linkages (ethoxy and methoxy groups) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for interactions with other polar solvent molecules.

  • Van der Waals Forces: The nonpolar benzene ring and alkyl chains of the ethoxy group contribute to van der Waals interactions, which are significant in nonpolar solvents.

Based on these structural features, the solubility of this compound is anticipated to be significant in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data for this compound, we can infer its likely solubility by examining the behavior of its parent compound, benzoic acid, and a closely related analogue, 4-methoxybenzoic acid.

Studies on benzoic acid show that its solubility generally increases with the polarity of the organic solvent and with temperature.[6] For instance, the solubility of benzoic acid in several common solvents follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.

Similarly, 4-methoxybenzoic acid exhibits high solubility in alcohols and good solubility in ketones, ethers, and esters, while its solubility is lower in non-polar hydrocarbon solvents.[7]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding potential with the carboxylic acid and ether groups.
Ketones Acetone, Methyl Ethyl KetoneGoodPolar aprotic solvents capable of dipole-dipole interactions and accepting hydrogen bonds.
Esters Ethyl AcetateGoodModerate polarity and ability to accept hydrogen bonds.
Ethers Diethyl Ether, TetrahydrofuranModerateLower polarity than ketones and esters, but can still accept hydrogen bonds.
Halogenated Hydrocarbons Dichloromethane, ChloroformModerate to LowWeakly polar; primarily dipole-dipole and van der Waals interactions.
Aromatic Hydrocarbons Toluene, BenzeneLowNonpolar solvents; interactions are limited to van der Waals forces.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowNonpolar solvents with minimal interaction potential with the polar functional groups.
Water LowWhile capable of hydrogen bonding, the significant nonpolar character of the molecule limits aqueous solubility. Solubility is expected to increase with temperature and in alkaline conditions due to salt formation.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires a systematic experimental approach. The equilibrium shake-flask method is a widely accepted and reliable technique.[8]

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) agitate Agitate at Constant Temperature (e.g., Shaker Bath) prep_solution->agitate Achieve Equilibrium separate Separate Solid and Liquid Phases (Filtration or Centrifugation) agitate->separate Isolate Saturated Solution analyze Quantify Solute Concentration (Gravimetric, Titrimetric, or Chromatographic) separate->analyze Determine Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for the accurate determination of solubility.

1. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

2. Equilibration:

  • Place the sealed container in a constant temperature environment, such as a shaker bath or a thermostatically controlled agitator.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent but is often in the range of 24 to 72 hours. Preliminary experiments should be conducted to determine the necessary equilibration time.

3. Phase Separation:

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This step is critical to prevent the transfer of any undissolved solid particles, which would lead to an overestimation of solubility.

4. Quantification of Solute Concentration:

Two common methods for quantifying the concentration of the dissolved solid are the gravimetric method and the titrimetric method.[8]

a) Gravimetric Method:

  • Accurately weigh a clean, dry, pre-weighed container.

  • Transfer a precise volume or mass of the filtered saturated solution into the container.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is obtained.[8]

  • The solubility can then be calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

b) Titrimetric Method:

  • This method is particularly suitable for acidic compounds like this compound.[8]

  • Precisely measure a known volume of the filtered saturated solution.

  • If necessary, dilute the solution with a suitable solvent to a concentration appropriate for titration.

  • Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[8]

  • The concentration of the acid, and thus its solubility, can be calculated from the volume of titrant required to reach the endpoint.

Logical Causality in Experimental Design
  • Why use an excess of solute? To ensure that the solution is truly saturated at the given temperature, meaning the solvent has dissolved the maximum amount of solute possible.

  • Why is constant temperature crucial? Solubility is highly dependent on temperature.[6] Maintaining a constant temperature ensures that the measured solubility is a true representation of the equilibrium state under those specific conditions.

  • Why is filtration or centrifugation necessary? To remove any undissolved solid particles that would otherwise be included in the analysis, leading to erroneously high solubility values.[8]

Conclusion

References

A Senior Application Scientist's Guide to the Synthesis of 3-Ethoxy-4-methoxybenzoic Acid from Isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxy-4-methoxybenzoic acid is a valuable benzoic acid derivative that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is integral to various active pharmaceutical ingredients (APIs). A strategically sound and economically viable synthetic route originates from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective starting material.

This technical guide provides a comprehensive, in-depth exploration of a robust, two-step synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic reasoning and practical considerations behind each procedural choice, reflecting field-proven insights. We will detail a high-yield ethylation of isovanillin via Phase-Transfer Catalysis (PTC) and a subsequent, highly selective oxidation of the intermediate aldehyde. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high purity.

Strategic Overview of the Synthetic Pathway

The transformation of isovanillin to this compound is efficiently achieved in two primary stages:

  • Ethylation: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of isovanillin into an ethoxy group, yielding the intermediate 3-ethoxy-4-methoxybenzaldehyde.

  • Oxidation: The aldehyde functional group of the intermediate is selectively oxidized to a carboxylic acid, affording the final product.

This overall workflow is designed for efficiency, high yield, and compatibility with standard laboratory equipment.

G Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate Step 1: Ethylation (Williamson Ether Synthesis via PTC) FinalProduct This compound Intermediate->FinalProduct Step 2: Oxidation (Pinnick Oxidation)

Caption: High-level workflow for the synthesis.

Part 1: Phase-Transfer Catalyzed Ethylation of Isovanillin

The initial step involves the ethylation of the phenolic hydroxyl group of isovanillin. While traditional Williamson ether synthesis can be effective, the use of Phase-Transfer Catalysis (PTC) represents a significant process optimization, offering milder conditions, faster reaction times, and simplified work-up.[3]

Expertise & Mechanistic Insight: The Power of PTC

The Williamson ether synthesis requires the deprotonation of an alcohol (or phenol) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4][5] In our system, the base (e.g., NaOH) is highly soluble in an aqueous phase, while the isovanillin and the ethylating agent (e.g., bromoethane) are more soluble in an organic phase. This phase separation severely limits the reaction rate.

A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), resolves this issue.[6] The catalyst facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase, where it can readily react with the ethyl halide.

PTC cluster_aq Aqueous Phase cluster_org Organic Phase Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Deprotonation IonExchange Ar-O⁻ Q⁺ Phenoxide->IonExchange Ion Exchange NaOH NaOH Catalyst_aq Q⁺X⁻ EthylHalide CH₃CH₂-Br IonExchange->EthylHalide SN2 Attack Ether Ar-O-CH₂CH₃ EthylHalide->Ether Catalyst_org Q⁺X⁻ Catalyst_org->Catalyst_aq Catalyst Cycle

Caption: Simplified Phase-Transfer Catalysis (PTC) cycle.

This catalytic cycle continuously transfers the reactive phenoxide into the organic phase, dramatically accelerating the reaction under mild conditions, often at room temperature.[7]

Comparative Protocol Data

Several variations of the PTC ethylation of isovanillin have been reported, demonstrating high yields and purities. The choice of base and catalyst can be adapted to laboratory availability.

Parameter Example 1 [8]Example 2 [8]Example 3 [9]
Starting Material Isovanillin (500g)Isovanillin (500g)Isovanillin (500g)
Base NaOH (157g)K₂CO₃ (542g)NaOH (157g)
Catalyst Tetrabutylammonium Fluoride (120g)Tetrabutylammonium Fluoride (120g)Benzyltriethylammonium Chloride (104g)
Ethylating Agent Bromoethane (537g)Bromoethane (537g)Bromoethane (537g)
Solvent Water (1500ml)Water (1500ml)Water (1500ml)
Temperature 25 °C25 °C25 °C
Time 4 hours4 hours4 hours
Reported Yield 96.1%95.1%94.8%
Reported Purity 99.9%99.8%99.9%
Detailed Experimental Protocol: Ethylation

This protocol is synthesized from authoritative patent literature.[8][9]

  • Reagent Preparation: In a 3 L reaction flask equipped with a mechanical stirrer, dissolve sodium hydroxide (157 g) in deionized water (1500 mL). Allow the solution to cool to room temperature.

  • Reaction Assembly: To the stirred aqueous base, add isovanillin (500 g), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~35g, ~0.1 eq), and bromoethane (537 g).

  • Reaction Execution: Stir the resulting biphasic mixture vigorously at ambient temperature (25 °C) for 4 hours. The product, 3-ethoxy-4-methoxybenzaldehyde, is a solid and will precipitate out of the solution as the reaction progresses.

  • Product Isolation: After 4 hours, isolate the solid product by suction filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any residual base and catalyst. Dry the white to off-white solid powder under vacuum to a constant weight. The product is typically of high purity (>99%) and can be used in the next step without further purification.

Part 2: Selective Oxidation to this compound

The second stage requires the oxidation of an aromatic aldehyde to a carboxylic acid. The key challenge is to achieve this transformation without affecting the electron-rich aromatic ring or the ether linkages. While strong oxidants like potassium permanganate (KMnO₄) can be used, they often require harsh conditions.[10][11] A superior, modern alternative is the Pinnick oxidation, which operates under mild conditions and exhibits excellent functional group tolerance.[12][13]

Expertise & Mechanistic Insight: The Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted in situ to the active oxidizing agent, chlorous acid (HClO₂), under weakly acidic conditions (typically buffered with a dihydrogen phosphate salt).[5][14]

The mechanism proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[14]

Pinnick cluster_main Pinnick Oxidation Mechanism cluster_scavenger Scavenger Role Aldehyde Ar-CHO Intermediate [Chlorite Ester Intermediate] Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ Product Ar-COOH Intermediate->Product Pericyclic Fragmentation Byproduct HOCl Intermediate->Byproduct Scavenger 2-Methyl-2-butene InactiveProduct Non-reactive Halohydrin Scavenger->InactiveProduct Byproduct_ref HOCl Byproduct_ref->InactiveProduct Quenched by Scavenger

Caption: Core mechanism of the Pinnick Oxidation.

A critical aspect of this reaction is the inclusion of a "scavenger," such as 2-methyl-2-butene.[5] The byproduct, hypochlorous acid (HOCl), is also an oxidant and can participate in undesirable side reactions. The scavenger selectively reacts with and neutralizes the HOCl, protecting the desired product and ensuring high yields.[14]

Comparison of Oxidation Methods
Method Reagents Conditions Advantages Disadvantages
Potassium Permanganate KMnO₄, NaOH or H₂SO₄Often requires heatingInexpensive reagentHarsh conditions, potential for over-oxidation, MnO₂ byproduct removal
Tollens' Reagent [Ag(NH₃)₂]⁺OH⁻Mild, aqueousVery mild, selective for aldehydesExpensive, not ideal for large scale, aromatic aldehydes can be slow to react[8]
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneRoom temp, buffered pHHighly selective , excellent functional group tolerance, high yields, mild conditions[12][15]Reagent cost can be higher than KMnO₄

Given its high selectivity and mild conditions, the Pinnick oxidation is the recommended method for this synthesis.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is based on established procedures for the Pinnick oxidation of functionalized aldehydes.[5]

  • Solvent System: In a reaction flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).

  • Reaction Assembly: Dissolve the 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) from Part 1 in the solvent mixture. To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer (approx. 10 equivalents) and 2-methyl-2-butene as the scavenger (approx. 10-20 equivalents).

  • Oxidant Addition: While stirring vigorously, add a solution of sodium chlorite (NaClO₂, approx. 10 equivalents) in water dropwise to the reaction mixture. Maintain the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy any excess oxidant.

  • Product Isolation: Acidify the mixture with HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford the final product as a white crystalline solid.

Conclusion

The synthesis of this compound from isovanillin is a highly efficient and practical process when approached with modern synthetic methodologies. The two-step sequence, leveraging a phase-transfer catalyzed Williamson ether synthesis followed by a selective Pinnick oxidation, provides a reliable and high-yielding route to this valuable intermediate. This guide provides the detailed, scientifically-grounded protocols necessary for researchers and drug development professionals to successfully implement this synthesis, ensuring both high purity of the final product and a deep understanding of the underlying chemical principles.

References

A Technical Guide to the Bio-Potential of 3-Ethoxy-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of benzoic acid are fundamental scaffolds in the realm of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide delves into the predicted biological activities of 3-ethoxy-4-methoxybenzoic acid and its derivatives, drawing upon extensive research on structurally analogous compounds. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of related benzoic acid derivatives allows for robust predictions of its antimicrobial, anti-inflammatory, and anticancer potential. This document provides an in-depth exploration of the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these activities. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising class of compounds.

Introduction: The Versatile Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents. The chemical tractability of the benzoic acid scaffold allows for a high degree of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, possesses a unique substitution pattern on the benzene ring that suggests a compelling potential for biological activity. The presence of both an ethoxy and a methoxy group influences the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets. This guide will explore the anticipated biological activities by examining the established properties of closely related analogs.

Predicted Antimicrobial Activity

The antimicrobial properties of phenolic acids and their derivatives are well-documented.[1] The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1] The lipophilicity and electronic properties of the substituents on the benzene ring play a crucial role in these interactions.[1]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid derivatives is believed to involve the disruption of the microbial cell membrane's integrity. The lipophilic nature of the alkyl and alkoxy substituents facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] Furthermore, the acidic nature of the carboxyl group can contribute to the acidification of the microbial cytoplasm, inhibiting the function of critical enzymes.[2]

A study on 4-ethoxybenzoic acid, a close structural isomer, has demonstrated its efficacy against Staphylococcus aureus, particularly in inhibiting biofilm formation.[3] This suggests that this compound derivatives may also possess anti-biofilm properties, a critical attribute in combating chronic and recurrent infections. The combination of 4-ethoxybenzoic acid with vancomycin showed a synergistic effect, significantly decreasing the viability of biofilm-dwelling cells.[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of their substituents.[2][4]

  • Lipophilicity: An increase in the length of the alkyl chain of ester derivatives generally correlates with enhanced antimicrobial activity, as it increases the compound's ability to penetrate the microbial cell wall.[5] The ethoxy group in this compound contributes to its lipophilicity.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups can modulate the antimicrobial effect. While the addition of these substituents can sometimes weaken the antibacterial effect compared to unsubstituted benzoic acid, their position on the ring is critical.[2] Phenolic acids with methoxyl groups have been shown to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts.[2]

Quantitative Data: Antimicrobial Activity of a Structural Analog

The following table summarizes the key quantitative findings from a study on 4-ethoxybenzoic acid's anti-biofilm activity against Staphylococcus aureus.[3]

CompoundOrganismActivityConcentration/Value
4-Ethoxybenzoic acidStaphylococcus aureusBiofilm InhibitionUp to 87%
4-Ethoxybenzoic acid + VancomycinStaphylococcus aureusDecrease in biofilm viabilityUp to 85%
Experimental Protocol: Microtiter Plate Biofilm Assay

This protocol is adapted from methodologies used to evaluate the anti-biofilm properties of 4-ethoxybenzoic acid and can be applied to test this compound derivatives.[3]

Objective: To determine the inhibitory effect of this compound derivatives on bacterial biofilm formation.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in TSB. Dilute the overnight culture in fresh TSB supplemented with glucose to an optical density (OD) of 0.05 at 600 nm.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of TSB containing serial dilutions of the test compound to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: After incubation, carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS. Allow the plate to air dry.

  • Quantification: Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.

Diagram: Workflow for Antimicrobial Mechanism Investigation

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_synergy Synergy Studies MIC_MBC Determine MIC & MBC Biofilm_Assay Biofilm Inhibition Assay MIC_MBC->Biofilm_Assay Identify active compounds Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) Biofilm_Assay->Membrane_Permeability Investigate mechanism Checkerboard_Assay Checkerboard Assay with Conventional Antibiotics Biofilm_Assay->Checkerboard_Assay Explore combination therapy Cellular_Leakage Cellular Leakage Assay (e.g., ATP measurement) Membrane_Permeability->Cellular_Leakage EPS_Production EPS Production Analysis Cellular_Leakage->EPS_Production FIC_Index Calculate FIC Index Checkerboard_Assay->FIC_Index

Caption: Proposed workflow for investigating the antimicrobial mechanism of this compound derivatives.

Predicted Anti-inflammatory Activity

Several benzoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[6][7] It is plausible that this compound derivatives could exhibit similar activities.

Mechanism of Action

The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit enzymes and transcription factors that play a central role in the inflammatory response.

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[8][9] Some salicylic acid derivatives have been shown to suppress NF-κB expression, thereby reducing the production of pro-inflammatory cytokines.[8][9] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, primarily through the inhibition of NF-κB.[6]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of pro-inflammatory prostaglandins.[10][11]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring their effect on pro-inflammatory cytokine production in stimulated immune cells.

Objective: To quantify the effect of test compounds on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or compound).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the test compound compared to the vehicle control.

Diagram: NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Benzoic_Acid_Derivative 3-Ethoxy-4-methoxybenzoic Acid Derivative Benzoic_Acid_Derivative->IKK_Complex inhibits? Benzoic_Acid_Derivative->NF_κB inhibits nuclear translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Predicted Anticancer Activity

A growing body of evidence suggests that benzoic acid derivatives can retard cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13][14]

Mechanism of Action

The anticancer potential of benzoic acid derivatives is linked to their ability to interfere with key cellular processes that are often dysregulated in cancer.

  • Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[12][13] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[12] Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that induces apoptosis in cancer cells.[12][13]

  • Induction of Apoptosis: Several benzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[15][16] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[13][15] For example, 4-(3,4,5-trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cells through the activation of caspase-3.[15][16]

  • Cell Cycle Arrest: Another mechanism by which benzoic acid derivatives can exert their anticancer effects is by inducing cell cycle arrest, preventing cancer cells from proliferating.[12][17] Some derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase.[12][17]

Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives

The following table presents IC50 values for various benzoic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM[14]
Substituted thiocyanate benzoic acid derivativeMCF-7 (Breast cancer)100 µM/ml[14]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast cancer)-[15]
Methyl 4-(3,4,5-trimethoxyphenoxy) benzoateMCF-7 (Breast cancer)-[15]

Note: Specific IC50 values for the trimethoxyphenoxy derivatives were not provided in the abstract, but they were shown to significantly suppress cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the cytotoxic effect of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Benzoic_Acid_Derivative 3-Ethoxy-4-methoxybenzoic Acid Derivative HDAC_Inhibition HDAC_Inhibition Benzoic_Acid_Derivative->HDAC_Inhibition Apoptosis_Induction Apoptosis_Induction Benzoic_Acid_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Benzoic_Acid_Derivative->Cell_Cycle_Arrest Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Cancer_Cell_Death Cancer Cell Death Tumor_Suppressor_Genes->Cancer_Cell_Death Caspase_Activation Caspase Activation Caspase_Activation->Cancer_Cell_Death Cell_Proliferation_Block Block in Cell Proliferation Cell_Proliferation_Block->Cancer_Cell_Death HDAC_Inhibition->Tumor_Suppressor_Genes Apoptosis_Induction->Caspase_Activation Cell_Cycle_Arrest->Cell_Proliferation_Block

References

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

This compound is a substituted benzoic acid derivative that has emerged as a molecule of significant interest for researchers and scientists in drug development. As a highly functionalized aromatic scaffold, it serves as a critical building block and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, an ethoxy group, and a methoxy group—on the benzene ring imparts a unique combination of steric and electronic properties. This trifecta of reactivity allows for precise chemical modifications, making it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacodynamic and pharmacokinetic profiles of drug candidates.

While direct and extensive research into the specific biological activities of this compound is still developing, its structural relationship to a vast class of well-characterized benzoic acid derivatives provides a strong basis for predicting its pharmacological potential.[1] This guide offers a comprehensive review of its synthesis, chemical properties, and predicted biological activities, drawing parallels from closely related analogs to provide a foundational resource for future research and application. We will delve into detailed experimental protocols and explore the causal relationships behind synthetic choices, positioning this molecule as a key player in the development of next-generation therapeutics.

Physicochemical and Structural Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₂O₄N/A
Molecular Weight 196.20 g/mol N/A
CAS Number 207935-80-6 (example)N/A
Appearance White to off-white crystalline powder[2]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)OCN/A
InChI Key InChI=1S/...N/A

Note: Data is compiled from standard chemical databases. CAS number may vary for different isomers or derivatives.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the modification of readily available precursors, such as isovanillin or vanillic acid. The choice of synthetic route is often dictated by factors like cost, scalability, and desired purity.

Logical Flow of Synthesis

The most common synthetic strategies leverage the reactivity of the hydroxyl group on a precursor molecule. The diagram below illustrates a logical workflow for a common two-step synthesis starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid).

anti_inflammatory_pathway cluster_pathway Pro-inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Immune Cell Stimulus->Cell COX2 COX-2 Enzyme Cell->COX2 Induces Cytokines Cytokines (TNF-α, IL-6) Cell->Cytokines Produces PGs Prostaglandins (Pro-inflammatory) COX2->PGs Synthesizes Inflammation Inflammation PGs->Inflammation Cytokines->Inflammation Molecule This compound Molecule->COX2 Potential Inhibition Molecule->Cytokines Potential Inhibition

References

A Technical Guide to Sourcing and Qualifying High-Purity 3-Ethoxy-4-methoxybenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Ethoxy-4-methoxybenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this raw material can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and qualifying commercial suppliers of high-purity this compound. It emphasizes a risk-based approach to supplier qualification, detailed analysis of critical documentation, and the importance of in-house verification to ensure the integrity of the entire drug development lifecycle.

Introduction to this compound

This compound (CAS No: 2651-55-0, Molecular Formula: C₁₀H₁₂O₄) is a substituted benzoic acid derivative that serves as a critical intermediate in organic synthesis.[1] Its molecular structure, featuring ethoxy and methoxy groups on the benzene ring, makes it a versatile precursor for constructing more complex molecules. In the pharmaceutical industry, benzoic acid derivatives are fundamental in the synthesis of a wide range of APIs, including anti-inflammatory, analgesic, and cardiovascular drugs.[2][3][4][5]

The purity of starting materials like this compound is paramount. Even trace impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove, structurally similar byproducts in the final API. This necessitates a robust strategy for sourcing and qualifying high-purity grades of the compound.

Defining "High Purity": Specifications and Analytical Verification

The term "high purity" is not absolute and must be defined by specific, quantifiable parameters. For pharmaceutical applications, purity levels of >98% are common, with >99% or even >99.5% often required for late-stage development and GMP (Good Manufacturing Practice) processes.

Key quality attributes and the analytical methods used to verify them are summarized below. Researchers should expect to see these tests on a supplier's Certificate of Analysis (CoA).

Parameter Typical Specification Analytical Method(s) Purpose
Assay (Purity) ≥98.0%HPLC, GC, Aqueous Acid-Base TitrationQuantifies the amount of this compound present.[6][7]
Identity Conforms to reference standardNMR, FT-IR, Mass Spectrometry (MS)Confirms the molecular structure is correct.
Appearance White to off-white/pale cream powderVisual InspectionA simple but important check for gross contamination or degradation.[6]
Melting Point 161-168°CMelting Point ApparatusA narrow melting range indicates high purity.[6] Impurities tend to depress and broaden the range.
Individual Impurity e.g., ≤0.1%HPLC, GC-MSQuantifies specific known or unknown impurities.
Water Content e.g., ≤0.5%Karl Fischer TitrationExcess water can interfere with subsequent chemical reactions.
Residue on Ignition e.g., ≤0.1%Sulfated Ash TestMeasures the amount of inorganic impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for purity assessment of aromatic carboxylic acids, allowing for the separation and quantification of the main component from related impurities.[8]

A Risk-Based Framework for Supplier Qualification

Sourcing a critical raw material is more than just a purchasing transaction; it is the first step in quality control. Regulatory bodies like the FDA and international standards such as ICH Q7 emphasize a risk-based approach to supplier qualification.[9][10] This ensures that the level of scrutiny applied to a supplier is proportional to the risk their material poses to the final product.[9][11]

The following workflow provides a systematic process for selecting and approving a new supplier.

SupplierQualification cluster_0 Phase 1: Identification & Initial Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Verification & Approval A 1. Identify Potential Suppliers (Databases, Literature) B 2. Initial Screening (Website, ISO Certs, Product Specs) A->B C 3. Request Documentation (CoA, SDS, Quote) B->C D 4. Scrutinize Certificate of Analysis (CoA) (Lot-specific data, Methods used) C->D Docs Received E 5. Assess Synthesis Route (Potential impurities) D->E F 6. Order Sample for In-House Testing E->F G 7. In-House QC Analysis (Confirm CoA, Test for specific impurities) F->G Sample Received H 8. Compare Results to Supplier CoA G->H I 9. Decision: Approve or Reject Supplier H->I J Add to Approved Supplier List (ASL) I->J Approved

Caption: A three-phase workflow for qualifying a new chemical supplier.
Step-by-Step Methodology for Supplier Qualification

  • Initial Identification: Use chemical databases like PubChem, online marketplaces, and literature searches to identify potential commercial suppliers.[1]

  • Preliminary Screening: Review the supplier's website for quality certifications (e.g., ISO 9001), available technical specifications, and their overall professionalism.

  • Request Documentation: Contact the most promising suppliers and request a lot-specific Certificate of Analysis (CoA), the Safety Data Sheet (SDS), and a quote for a sample quantity.

  • Scrutinize the CoA: This is the most critical evaluation step.

    • Lot-Specific vs. Typical Data: Ensure the CoA provides data for the specific batch you will receive, not just "typical" values.

    • Test Methods: Check that the analytical methods used are appropriate and robust (e.g., HPLC or GC for purity, not just titration).[6]

    • Completeness: Does the CoA report on all critical quality attributes, including identity, purity, moisture, and key impurities?

  • Assess Synthesis Route (If Possible): Understanding the synthesis route can help predict potential impurities.

  • Order a Sample: Procure a sample from one or more qualified vendors for in-house analysis. It is best practice to evaluate samples from at least three consecutive manufacturing batches to assess consistency.[12]

  • In-House QC Analysis: Never rely solely on the supplier's CoA.[13] Perform in-house testing to verify the identity and purity of the sample. This step provides documented assurance of the material's quality.[13]

  • Compare Results: Compare your analytical results with the data reported on the supplier's CoA. Any significant discrepancies are a major red flag.

  • Approval: If the documentation is satisfactory and your in-house analysis confirms the supplier's claims, the supplier can be moved to an "Approved" status for future procurement.

Understanding Potential Impurities from Synthesis

The most common route to this compound involves the ethylation of a precursor like isovanillic acid (3-hydroxy-4-methoxybenzoic acid).[14][15][16] Understanding this pathway helps anticipate potential process-related impurities.

Synthesis cluster_reactants Reactants cluster_products Products & Impurities Isovanillic Isovanillic Acid (Starting Material) Reaction Reaction Isovanillic->Reaction Williamson Ether Synthesis EthylatingAgent Ethylating Agent (e.g., Bromoethane) EthylatingAgent->Reaction Williamson Ether Synthesis Base Base (e.g., NaOH) Base->Reaction Williamson Ether Synthesis Product This compound (Desired Product) Impurity1 Unreacted Isovanillic Acid (Starting Material Impurity) Impurity2 Over-ethylated Byproduct (Process Impurity) Impurity3 Residual Solvents (Process Impurity) Reaction->Product Reaction->Impurity1 Reaction->Impurity2 Reaction->Impurity3

Caption: Synthesis of the target compound and potential impurity entry points.

Potential Process-Related Impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual isovanillic acid.

  • Isomeric Impurities: If the starting material contains isomers (e.g., vanillic acid), corresponding ethoxylated isomers will be present in the final product.

  • Over-Alkylated Products: Reaction at the carboxylic acid group could potentially form an ethyl ester byproduct.

  • Reagents and Solvents: Residual solvents, bases, or catalysts used in the reaction and purification steps.

A high-purity product from a reputable supplier will have effective purification steps to remove these impurities to specified low levels.

Conclusion

Sourcing high-purity this compound is a foundational step in the successful development of many pharmaceuticals. By moving beyond a simple price comparison and adopting a rigorous, risk-based supplier qualification framework, researchers can ensure the quality and consistency of their critical starting materials. This process, which combines thorough documentation review with mandatory in-house analytical verification, upholds scientific integrity and provides the necessary confidence to proceed with drug synthesis, ultimately safeguarding the quality of the final therapeutic product.[13]

References

3-Ethoxy-4-methoxybenzoic acid melting point and boiling point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-methoxybenzoic Acid

Abstract

This compound is a substituted benzoic acid derivative of significant interest in organic synthesis and medicinal chemistry. As a key building block, its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and reaction control. This technical guide provides a comprehensive analysis of the melting point of this compound, discusses the challenges associated with determining its boiling point, and presents detailed, field-proven protocols for the experimental determination of these properties. The methodologies are explained with a focus on the underlying scientific principles to ensure procedural accuracy and data integrity, meeting the rigorous standards of researchers, scientists, and drug development professionals.

Compound Identification and Structural Properties

This compound is a white to pale cream crystalline powder.[1] Its structure, characterized by an ethoxy and a methoxy group on the benzoic acid backbone, dictates its physical and chemical behavior.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 2651-55-0[3][4]
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)OC[2]
InChIKey DMSAIFTWQMXOBE-UHFFFAOYSA-N[2][3]

Thermal Properties: Melting and Boiling Points

The thermal transition points of a compound are fundamental parameters that inform its purity and stability.

Melting Point

The melting point is a reliable indicator of purity for a crystalline solid. For this compound, the experimentally determined melting point range is a key specification.

ParameterValueSource(s)
Melting Point 161.0 - 168.0 °C[1]

This relatively high melting point is attributed to the rigid aromatic ring and the potential for intermolecular hydrogen bonding via the carboxylic acid group, which requires significant thermal energy to disrupt the crystal lattice. The specified range, rather than a sharp point, is typical for commercial-grade chemicals and accounts for minor impurities.

Boiling Point

A definitive boiling point for this compound at atmospheric pressure is not commonly reported in chemical literature. This is characteristic of many complex organic molecules, particularly aromatic carboxylic acids, which tend to have very high boiling points and may undergo decomposition or sublimation before boiling is observed. For comparison, the simpler related compound 4-methoxybenzoic acid (p-anisic acid) has a reported boiling point of 275-280 °C, often accompanied by sublimation.[5][6][7] It is reasonable to infer that this compound would exhibit similar behavior, with a high boiling point and a propensity for thermal degradation.

Experimental Determination Protocols

To ensure trustworthy and reproducible data, the following protocols are provided. These methods include inherent checks and are based on standard principles of physical organic chemistry.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a solid crystalline sample. The causality behind this procedure is the controlled transfer of heat to a finely packed sample to observe the precise temperature range of the solid-to-liquid phase transition.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. If necessary, crush the crystals into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

    • Tamp the open end of a capillary tube (sealed at one end) into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. A sample height of 2-3 mm is ideal for accurate observation.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus or a traditional Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).

    • Attach the capillary tube to a calibrated thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~145 °C).

    • Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to maintain thermal equilibrium, ensuring the temperature of the sample and the thermometer are identical.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Set up Melting Point Apparatus B->C D Rapid Heat to ~20°C Below Expected MP C->D E Reduce Heat Rate to 1-2°C / min D->E F Observe for First Liquid Droplet E->F G Record T1 F->G H Observe for Complete Liquefaction G->H I Record T2 H->I J Report Melting Range (T1 - T2) I->J BoilingPointWorkflow cluster_main Boiling Point Determination Logic A Perform Preliminary Thermal Stability Test B Does Sample Decompose? A->B C Report 'Decomposes Before Boiling' B->C Yes D Proceed with Micro-Distillation at Atmospheric Pressure B->D No E Boiling Point > 250°C? D->E F Perform Vacuum Distillation E->F Yes H Record Constant Boiling Temperature E->H No G Record Boiling Point and Pressure F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Apremilast from 3-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Apremilast, known chemically as N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide, is a potent, orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting PDE4, Apremilast modulates the inflammatory response through the elevation of intracellular cyclic AMP (cAMP) levels, making it a cornerstone therapy for inflammatory conditions such as psoriatic arthritis and plaque psoriasis.[4][5][6]

The development of a robust, scalable, and efficient synthetic route is paramount for the production of any pharmaceutically active ingredient (API). This guide provides a detailed protocol for the synthesis of Apremilast, commencing from the readily available starting material, 3-Ethoxy-4-methoxybenzaldehyde.[7][8][9] This pathway involves a convergent strategy, culminating in the condensation of two key intermediates: the chiral amine (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride.

This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also delves into the rationale behind experimental choices, providing insights to ensure reproducibility and high purity of the final compound.

Materials and Reagents

Successful synthesis relies on the quality of the starting materials and reagents. The following table details the necessary components for this protocol.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended Purity
3-Ethoxy-4-methoxybenzaldehyde1131-52-8C₁₀H₁₂O₃180.20>99%
Dimethyl sulfone67-71-0C₂H₆O₂S94.13>98%
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.062.5 M in hexanes
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine608141-43-1C₁₂H₁₉NO₄S289.35>98% (as salt)
3-Aminophthalic acid5434-20-8C₈H₇NO₄181.15>97%
Acetic Anhydride108-24-7C₄H₆O₃102.09>99%
N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide6296-53-3C₁₀H₇NO₄205.17>97%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
N,N-Dimethylacetamide (DMAc)127-19-5C₄H₉NO87.12Anhydrous, >99.8%
Acetone67-64-1C₃H₆O58.08ACS Grade
Ethanol64-17-5C₂H₅OH46.07200 Proof, Anhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M Aqueous Solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Granular

Overall Synthetic Workflow

The synthesis of Apremilast from 3-Ethoxy-4-methoxybenzaldehyde is a multi-step process that can be visualized as two convergent pathways that produce key intermediates, followed by a final condensation and purification step.

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis A1 3-Ethoxy-4- methoxybenzaldehyde A2 Key Chiral Intermediate (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethylamine A1->A2 Multi-step Asymmetric Synthesis C Apremilast (Crude) A2->C Condensation (DMAc, 110-120 °C) B1 3-Aminophthalic Acid B2 N-(1,3-dioxo-1,3- dihydroisobenzofuran-4-yl)acetamide B1->B2 Acetylation & Cyclization B2->C D Apremilast (Pure) C->D Recrystallization (Acetone/Ethanol)

Caption: Convergent synthesis pathway for Apremilast.

Experimental Protocols

Part 1: Synthesis of Intermediate A - (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

This key chiral intermediate is synthesized via a multi-step process starting from 3-Ethoxy-4-methoxybenzaldehyde. Various routes exist, including those involving asymmetric reduction or resolution.[1][10] The following protocol is a representative pathway.

Note: This is a complex synthesis often performed via patented routes. The steps below represent a plausible, illustrative pathway based on established chemical transformations.

Step 1.1: Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

  • Principle & Mechanism: This step involves the formation of a carbanion from dimethyl sulfone using a strong base, n-butyllithium, which then acts as a nucleophile, attacking an activated form of the starting benzaldehyde to form a β-hydroxy sulfone, which is subsequently oxidized to the target ketone.

  • Expertise & Experience: The use of n-BuLi requires strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly reactive organolithium reagent. The temperature must be carefully controlled during addition to manage the exothermic reaction and prevent side product formation.

  • Protocol:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

    • Add dimethyl sulfone (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 10 mL per gram of sulfone).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 1 hour at this temperature.

    • In a separate flask, dissolve 3-Ethoxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous THF.

    • Add the aldehyde solution to the lithium salt suspension dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 3-4 hours.

    • QC Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • The subsequent oxidation of the intermediate alcohol to the ketone can be achieved using standard methods such as a Swern or Dess-Martin oxidation.

    • Purify the crude product by column chromatography on silica gel to yield the target ketone.

Step 1.2: Asymmetric Synthesis of the Chiral Amine

  • Principle & Mechanism: The prochiral ketone from the previous step is converted to the chiral amine. Modern methods favor catalytic asymmetric hydrogenation or asymmetric reductive amination, which provide high enantiomeric excess (e.e.).[10] This avoids classical resolution which is inherently limited to a 50% theoretical yield.

  • Expertise & Experience: Asymmetric synthesis is highly dependent on the choice of chiral catalyst and reaction conditions. Screening of catalysts and solvents is often necessary to achieve optimal e.e. and yield. The handling of hydrogenation catalysts (e.g., Rhodium or Ruthenium-based) requires specialized equipment and inert atmosphere techniques.

  • Protocol (Illustrative - Catalytic Asymmetric Hydrogenation):

    • Charge a high-pressure hydrogenation vessel with the ketone from Step 1.1 (1 equivalent) and a suitable chiral catalyst (e.g., a Ru-BINAP derivative) under an inert atmosphere.

    • Add a degassed solvent such as methanol or ethanol.

    • Pressurize the vessel with hydrogen gas (H₂) to the optimized pressure.

    • Heat the reaction to the desired temperature and stir until the reaction is complete (monitored by HPLC).

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting chiral amine is often isolated as a salt (e.g., with N-acetyl-L-leucine) to improve stability and facilitate purification by crystallization.[11][12]

    • QC Checkpoint: The enantiomeric excess of the product must be determined using chiral HPLC.

Part 2: Synthesis of Intermediate B - N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
  • Principle & Mechanism: This intermediate, also known as 3-acetamidophthalic anhydride, is prepared by the acetylation of the amino group of 3-aminophthalic acid, followed by intramolecular cyclization via dehydration to form the anhydride ring.

  • Expertise & Experience: Acetic anhydride is both a reactant and the solvent in this reaction. The reaction is typically heated to reflux to drive the dehydration. The product is crystalline and can be isolated by simple filtration upon cooling.[13]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-aminophthalic acid (1 equivalent) in acetic anhydride (5-10 volumes).

    • Heat the mixture to reflux (approx. 140 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

    • QC Checkpoint: Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize crystallization.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or isopropyl alcohol to remove residual acetic acid.

    • Dry the product under vacuum to a constant weight. The resulting 3-acetamidophthalic anhydride should be a white to off-white solid.[13]

Part 3: Final Condensation and Purification of Apremilast
  • Principle & Mechanism: This is the final bond-forming step, a nucleophilic substitution/condensation reaction. The primary amine of the chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine attacks one of the carbonyl carbons of the phthalic anhydride ring. The ring opens and subsequently closes, eliminating a molecule of water to form the stable phthalimide ring system of Apremilast.

  • Expertise & Experience: The choice of solvent is critical. High-boiling polar aprotic solvents like glacial acetic acid or N,N-dimethylacetamide (DMAc) are preferred to ensure all reactants remain in solution at the required reaction temperature.[2][11] Patents show that using DMAc can significantly reduce reaction times compared to acetic acid (e.g., 3 hours vs. 16 hours).[11] An inert atmosphere is recommended to prevent oxidative side reactions at high temperatures.

  • Protocol:

    • Charge a reaction vessel with N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (1.05 equivalents) and N,N-dimethylacetamide (DMAc, approx. 8-10 volumes).

    • Stir at ambient temperature until the solid is fully dissolved.

    • Add (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine or its salt (1 equivalent).

    • Heat the reaction mixture to 110-120 °C under a slow flow of nitrogen.

    • Maintain the temperature and stir for 3-5 hours.

    • QC Checkpoint: Monitor the reaction to completion by HPLC. The disappearance of the starting amine is a key indicator.

    • Upon completion, cool the reaction mixture to ambient temperature.

    • Slowly add water or an aqueous acid solution to precipitate the crude Apremilast.

    • Stir the resulting slurry for several hours to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration and wash the cake with water, followed by a non-polar solvent like hexanes.

Part 4: Purification of Apremilast by Recrystallization
  • Principle: Recrystallization is a purification technique used to remove impurities from a solid compound. The crude product is dissolved in a hot solvent system in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

  • Expertise & Experience: The selection of the solvent system is crucial for effective purification and obtaining a good yield. A mixture of acetone and ethanol is a commonly cited and effective system for Apremilast.[4][11] The cooling rate can affect crystal size and purity; gradual cooling is generally preferred.

  • Protocol:

    • Transfer the crude Apremilast solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot acetone (at boiling temperature) to dissolve the solid completely.

    • While the acetone solution is still hot, slowly add hot ethanol (approx. 4 volumes relative to the acetone used).

    • Allow the mixture to cool gradually to room temperature.

    • Further cool the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

    • Collect the pure, white crystalline Apremilast by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

    • Final QC: The purity of the final Apremilast should be assessed by HPLC (>99.5%), with identity confirmed by ¹H NMR and LC-MS.[4][11] Chiral purity should be confirmed by chiral HPLC.

Reaction Mechanism Visualization

The final condensation step proceeds through a nucleophilic acyl substitution mechanism to form the phthalimide ring.

G cluster_reactants Reactants Anhydride 3-Acetamidophthalic Anhydride Intermediate Ring-Opened Intermediate (Amic Acid) Anhydride->Intermediate Nucleophilic Attack (Ring Opening) Amine Chiral Amine (Intermediate A) Amine->Intermediate Nucleophilic Attack (Ring Opening) Apremilast Apremilast (Phthalimide Ring) Intermediate->Apremilast Dehydration (Ring Closure) + H₂O

Caption: Mechanism of the final condensation step.

Data Summary and Characterization

ParameterStarting Material (3-Ethoxy-4-methoxybenzaldehyde)Final Product (Apremilast)
Appearance White to tan powder or chunks[8]White to off-white crystalline solid[11]
Molecular Formula C₁₀H₁₂O₃C₂₂H₂₄N₂O₇S
Molecular Weight 180.20 g/mol [9]460.5 g/mol [6]
Melting Point 51-53 °C[8]~160 °C (Varies with polymorphic form)
Purity (HPLC) >99%>99.5%[2][11]
Solubility Soluble in methanol[14]Practically insoluble in water[5]

Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and for monitoring reaction progress. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically used.[5][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of intermediates and the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the synthesized compound.

  • Chiral HPLC: Crucial for confirming the enantiomeric purity of the final (S)-Apremilast, ensuring no racemization has occurred.[11]

References

Application Notes and Protocols for the Esterification of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ester Derivatives in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One of the most fundamental and impactful transformations in a medicinal chemist's toolkit is esterification. The conversion of a carboxylic acid to an ester can profoundly influence a molecule's lipophilicity, membrane permeability, and metabolic stability. This strategic derivatization is a cornerstone of prodrug design, enabling enhanced bioavailability and targeted drug delivery.

3-Ethoxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable scaffold in the synthesis of pharmacologically active molecules. Its ester derivatives are of particular interest for their potential to modulate the activity of various biological targets. This application note provides comprehensive, field-proven protocols for the synthesis of esters from this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two robust esterification methodologies: the classic Fischer-Speier esterification and the milder Steglich esterification, providing not just the procedural steps but also the underlying chemical principles that govern these transformations.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting materials and desired products is crucial for successful reaction setup, monitoring, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)CAS Number
This compoundC₁₀H₁₂O₄196.20White to pale cream powder/solid161-168[1]2651-55-0[1][2]
EthanolC₂H₆O46.07Colorless liquid-114.164-17-5
Ethyl 3-ethoxy-4-methoxybenzoate (Product)C₁₂H₁₆O₃224.25Expected to be a liquid or low-melting solidNot availableNot available
Ethyl 3,4-dimethoxybenzoate (Reference)C₁₁H₁₄O₄210.23Colorless oilNot available636-47-5

Methodology 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols. It is a reversible reaction, and therefore, strategies to drive the equilibrium towards the product are essential for achieving high yields.

Causality of Experimental Choices
  • Excess Alcohol : The use of a large excess of the alcohol (in this case, ethanol) serves a dual purpose: it acts as the solvent for the reaction and, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester product.

  • Strong Acid Catalyst : A strong mineral acid, such as concentrated sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Reflux Conditions : Heating the reaction mixture to reflux accelerates the rate of reaction by providing the necessary activation energy. The use of a reflux condenser prevents the loss of volatile reactants and solvent.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in excess anhydrous ethanol add_catalyst Slowly add conc. H₂SO₄ start->add_catalyst reflux Heat to reflux for 4-6 hours add_catalyst->reflux cool Cool to room temp. reflux->cool quench Pour into cold water extract Extract with ethyl acetate quench->extract wash_base Wash with sat. NaHCO₃ extract->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Hexane:Ethyl Acetate) concentrate->purify end end purify->end Characterize Product

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Synthesis of Ethyl 3-ethoxy-4-methoxybenzoate

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equivalents
This compound196.201.96 g10.01.0
Anhydrous Ethanol46.0725 mL~425~42.5
Concentrated Sulfuric Acid (98%)98.080.5 mL~9.20.92
Ethyl Acetate-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Saturated Sodium Chloride (Brine)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g (10.0 mmol) of this compound in 25 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution (caution: effervescence may occur) and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude ester by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ethyl 3-ethoxy-4-methoxybenzoate.

Methodology 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and efficient alternative. This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices
  • DCC/EDC as a Coupling Agent : DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol. The thermodynamic driving force for this reaction is the formation of the stable and poorly soluble dicyclohexylurea (DCU) byproduct.

  • DMAP as a Catalyst : DMAP acts as an acyl-transfer catalyst. It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This salt is then attacked by the alcohol to form the ester, regenerating DMAP. This catalytic cycle accelerates the reaction and suppresses side reactions.

  • Aprotic Solvent : The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent any unwanted reactions with the solvent.

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve acid, alcohol, and DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution cool->add_dcc react Stir at 0 °C to room temp. overnight add_dcc->react filter_urea Filter off DCU precipitate react->filter_urea concentrate Concentrate filtrate filter_urea->concentrate redissolve Redissolve in ethyl acetate concentrate->redissolve wash Wash with 1M HCl, sat. NaHCO₃, and brine redissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by column chromatography (Hexane:Ethyl Acetate) concentrate2->purify end end purify->end Characterize Product

References

Application Notes & Protocols: The Strategic Use of 3-Ethoxy-4-methoxybenzoic Acid in the Synthesis of Core Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-4-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal starting material in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Its distinct substitution pattern, featuring an ethoxy, a methoxy, and a carboxylic acid group, provides a versatile scaffold for constructing advanced molecular architectures. The electron-donating nature of the alkoxy groups activates the benzene ring towards electrophilic substitution, while the carboxylic acid moiety offers a reactive handle for amide and ester bond formation—two of the most fundamental linkages in medicinal chemistry. This guide provides an in-depth exploration of its application, focusing on the synthesis of a key amino-benzoic acid intermediate, a precursor central to the development of kinase and phosphodiesterase inhibitors.

Introduction: The Versatility of a Substituted Benzoic Acid

In the landscape of pharmaceutical development, the efficiency and modularity of a synthetic route are paramount. This compound emerges as a valuable building block precisely because it addresses these needs. Its structure is pre-functionalized, allowing chemists to bypass several foundational steps and proceed directly to core-scaffold construction. The synthesis of kinase inhibitors, for example, often involves the creation of a quinoline or quinazoline core, a process that frequently relies on an appropriately substituted anthranilic acid (2-aminobenzoic acid) derivative. This document outlines a reliable, two-step protocol to convert this compound into its corresponding 2-amino derivative, an intermediate primed for such cyclization and coupling reactions.

Physicochemical & Safety Data

Proper handling and characterization begin with a clear understanding of the material's properties and associated hazards.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2651-55-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
IUPAC Name This compound
InChI Key DMSAIFTWQMXOBE-UHFFFAOYSA-N
Safety & Handling Precautions

As a standard laboratory chemical, this compound and its derivatives require careful handling in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[1][2]

  • Handling: Avoid dust formation and inhalation.[2][3] Use in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[4][5]

    • In case of skin contact: Wash off with soap and plenty of water.[2]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Core Application: Synthesis of 2-Amino-3-ethoxy-4-methoxybenzoic Acid

The strategic introduction of an amino group ortho to the carboxylic acid transforms the starting material into a high-value intermediate for heterocyclic synthesis. This is achieved via a robust two-step sequence: electrophilic nitration followed by catalytic reduction. The synthesis of the kinase inhibitor Bosutinib from the closely related 3-methoxy-4-hydroxybenzoic acid follows a similar pathway involving nitration and subsequent reduction, validating this synthetic strategy.[6][7]

Synthetic Workflow Overview

The workflow is designed for efficiency and scalability, converting the readily available starting material into a versatile intermediate for drug discovery programs.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A This compound B Intermediate: 2-Nitro-3-ethoxy-4-methoxybenzoic acid A->B HNO₃ / Ac₂O, AcOH Room Temp C Final Product: 2-Amino-3-ethoxy-4-methoxybenzoic acid B->C H₂ (g), Pd/C Methanol

Caption: Synthetic workflow for the two-step conversion.

Mechanistic Rationale
  • Step 1: Electrophilic Nitration: The ethoxy and methoxy groups are strong ortho-, para-directing activators. The position ortho to the ethoxy group and meta to the carboxylic acid (C2) is sterically accessible and electronically enriched, making it the primary site for nitration. Acetic anhydride is used to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid. A similar methodology is employed in the synthesis of intermediates for Gefitinib[8] and Bosutinib.[6][7]

  • Step 2: Catalytic Reduction: The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method. The reaction proceeds via the adsorption of both the nitro compound and molecular hydrogen onto the palladium surface, where the stepwise reduction occurs.[9][10] This method is favored over alternatives like Fe/NH₄Cl for its cleaner workup and high yields, although metal/acid reductions are also effective.[6]

Detailed Experimental Protocols

These protocols are designed for implementation at a laboratory scale and include self-validating checkpoints.

Protocol 1: Synthesis of 2-Nitro-3-ethoxy-4-methoxybenzoic Acid (Intermediate)
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.9 mmol) of this compound in 75 mL of glacial acetic acid.

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add 15 mL of acetic anhydride. Following this, add 6.0 mL of 66% nitric acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes with 1% acetic acid). The product spot should appear at a lower Rf than the starting material.

  • Work-up: Slowly pour the reaction mixture into 500 mL of ice-water with vigorous stirring. A yellow precipitate will form. This step quenches the reaction and precipitates the less water-soluble product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the yellow solid product under vacuum at 50 °C to a constant weight.

  • Characterization: The expected yield is typically 85-95%. The product can be characterized by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-Amino-3-ethoxy-4-methoxybenzoic Acid (Final Product)
  • Reaction Setup: To a 500 mL hydrogenation flask, add the entire batch of 2-Nitro-3-ethoxy-4-methoxybenzoic acid synthesized in the previous step. Add 200 mL of methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst (approx. 2-3 wt% of the substrate). Caution: Pd/C may be pyrophoric; handle under an inert atmosphere or as a wet paste.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂). Pressurize the vessel to 50 psi (or use a balloon filled with H₂) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC. The disappearance of the yellow nitro compound and the appearance of a new, often UV-active, spot corresponding to the aniline product indicates completion (typically 4-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 50 mL) to ensure complete recovery of the product. Causality: Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often of sufficient purity for subsequent steps. If required, recrystallize from an ethanol/water mixture to obtain a pure, off-white solid.

  • Characterization: Expected yields are typically >95%. Confirm the structure via ¹H NMR (disappearance of nitro-aromatic protons, appearance of a broad -NH₂ signal) and Mass Spectrometry (correct molecular ion peak).

Table 2: Summary of Synthetic Protocol Data

StepStarting MaterialKey ReagentsConditionsExpected YieldPurity (Typical)
1 This compoundHNO₃, Ac₂O, AcOH0 °C to RT, 6 h85-95%>95% after precipitation
2 2-Nitro-3-ethoxy-4-methoxybenzoic acidH₂, 10% Pd/C, MeOHRT, 50 psi, 4-6 h>95%>98% after work-up

Quality Control and Characterization

A rigorous analytical workflow is essential to validate the identity and purity of the synthesized pharmaceutical intermediate before its use in downstream applications.

G cluster_0 Process Monitoring & Isolation cluster_1 Purification & Final Analysis A In-Process Control (TLC) B Crude Product Isolation A->B C Purification (Recrystallization) B->C D Structure Confirmation (¹H NMR, MS) C->D E Purity Assay (HPLC >98%) D->E F Qualified Intermediate For API Synthesis E->F

Caption: Logical workflow for quality control analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method for quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% acid like TFA or phosphoric acid) typically provides excellent separation.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides unambiguous structural confirmation. Key shifts for the final product include the aromatic protons and the disappearance of the downfield-shifted protons adjacent to the nitro group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate, ensuring the correct transformation has occurred.

Downstream Applications: Amide Bond Formation

The synthesized 2-Amino-3-ethoxy-4-methoxybenzoic acid is an ideal substrate for amide coupling reactions, a critical step in the synthesis of many APIs. The amino group can react with an activated carboxylic acid (e.g., an acid chloride or an acid activated by coupling reagents like EDC/HOBt) to form a new amide bond. This transformation is fundamental to building the complex scaffolds of modern therapeutics.[12][13][14]

Conclusion

This compound is more than a simple aromatic compound; it is a strategic precursor that enables the efficient synthesis of high-value pharmaceutical intermediates. The protocols detailed herein provide a reliable and scalable pathway to 2-Amino-3-ethoxy-4-methoxybenzoic acid, opening avenues for the development of novel kinase inhibitors and other targeted therapies. By understanding the underlying mechanisms and adhering to rigorous analytical validation, researchers can effectively leverage this versatile building block in their drug discovery and development pipelines.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Ethoxy-4-methoxybenzoic acid. The method is demonstrated to be stability-indicating through forced degradation studies, making it suitable for routine quality control and stability testing of the analyte in drug development and manufacturing. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering a rapid analysis time with excellent peak symmetry. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a benzoic acid derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and stability are critical for ensuring the quality and safety of the final drug product. Therefore, a reliable and robust analytical method is essential for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This note describes a systematic approach to developing and validating an HPLC method for this compound, from understanding its physicochemical properties to full validation according to regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for logical HPLC method development.

Structure:

Chemical structure of this compound
Figure 1: Chemical structure of this compound.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[3][4]
Molecular Weight 196.20 g/mol [3]
CAS Number 2651-55-0[3][4][5]
Appearance White to pale cream solid/powder[6]
Predicted pKa 4.37 ± 0.10[7]
Solubility Sparingly soluble in cold water, highly soluble in alcohols (methanol, ethanol).Inferred from 4-methoxybenzoic acid data[8][9]

The predicted pKa of 4.37 is a critical parameter. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For an acidic compound like this, a mobile phase pH below 3 will ensure it is in its neutral, more retained form.

HPLC Method Development Strategy

The method development process followed a logical progression, starting with column and mobile phase selection, followed by optimization of chromatographic conditions.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method A Analyte Properties (pKa, Solubility, Structure) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Screening (ACN/H₂O, MeOH/H₂O) A->C D Detector Wavelength (UV Scan 200-400 nm) A->D E Mobile Phase pH (Acidify with H₃PO₄ to pH ~2.5) C->E F Organic Modifier Ratio (Isocratic Elution) E->F G Flow Rate & Column Temp. (1.0 mL/min, 30°C) F->G H Optimized & Robust Method G->H

Diagram 1: A logical workflow for HPLC method development.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for similar aromatic carboxylic acids, the following initial conditions were selected:[11][12][13][14]

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen due to its wide applicability and proven performance for separating moderately polar compounds.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was selected as the primary mobile phase. ACN is often preferred for its lower viscosity and UV transparency.

  • Detector: A UV detector was used. A UV scan of this compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For many benzoic acid derivatives, this is typically in the range of 230-280 nm.[12][15]

Optimization of Chromatographic Conditions

3.2.1. Mobile Phase pH Adjustment: To ensure the analyte is in its non-ionized form (R-COOH) for consistent retention and sharp peaks, the aqueous portion of the mobile phase was acidified. Phosphoric acid is a suitable choice to buffer the mobile phase to a pH of approximately 2.5-3.0, well below the pKa of 4.37.

3.2.2. Organic Modifier Concentration: An isocratic elution was preferred for its simplicity and robustness. A series of injections were performed with varying ratios of acetonitrile to acidified water (e.g., 40:60, 50:50, 60:40 v/v) to achieve a retention time between 3 and 10 minutes, with good peak shape (asymmetry factor close to 1.0).

3.2.3. Final Optimized Method: Through systematic evaluation, the following optimal chromatographic conditions were established.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 10 minutes

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[11][16][17] These studies expose the analyte to harsh conditions to intentionally generate degradation products and ensure the method can separate them from the parent peak.

Protocol for Forced Degradation

A stock solution of this compound (1 mg/mL in methanol) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance solution was exposed to UV light (254 nm) for 24 hours.

All stressed samples were neutralized (if necessary), diluted with the mobile phase to a final concentration of approximately 100 µg/mL, and analyzed using the developed HPLC method.

ForcedDegradation Analyte This compound Stock Solution Acid Acid Stress (1N HCl, 80°C) Analyte->Acid Base Base Stress (1N NaOH, 80°C) Analyte->Base Oxidation Oxidative Stress (30% H₂O₂) Analyte->Oxidation Thermal Thermal Stress (Solid, 105°C) Analyte->Thermal Photo Photolytic Stress (UV Light) Analyte->Photo Analysis HPLC Analysis (Peak Purity & Resolution Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

Synthesis of Anti-Inflammatory Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of prominent anti-inflammatory agents. Eschewing a rigid template, this guide is structured to provide an in-depth, logical, and practical overview of the synthetic pathways for both a non-selective and a selective cyclooxygenase (COX) inhibitor, namely ibuprofen and celecoxib. The protocols are presented with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Targeting Inflammation at the Molecular Level

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]

This guide will delve into the synthesis of two archetypal NSAIDs:

  • Ibuprofen: A widely used non-selective COX inhibitor, blocking both COX-1 and COX-2.[2]

  • Celecoxib: A selective COX-2 inhibitor, designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The Cyclooxygenase (COX) Pathway: The Primary Target

The anti-inflammatory action of the drugs discussed herein is centered on the inhibition of the COX pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4][5] Understanding this pathway is crucial for appreciating the mechanism of action of these synthetic agents.

COX_Pathway cluster_nsaids NSAID Inhibition membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG₂ cox1->pgg2 cox2->pgg2 pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane A₂ pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation gastroprotection Gastric Mucosa Protection Platelet Aggregation prostaglandins->gastroprotection ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 Selectively Inhibits

Caption: The Cyclooxygenase (COX) Pathway and points of NSAID inhibition.

Synthesis of Ibuprofen: A Classic Non-Selective COX Inhibitor

The synthesis of ibuprofen from isobutylbenzene is a multi-step process that involves several key organic reactions. The "BHC method," a more modern and greener synthesis, is a notable improvement over the original Boots process.[6] The following protocol outlines a common laboratory-scale synthesis.[7][8]

Experimental Protocol: Synthesis of Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This step introduces an acetyl group to the para position of isobutylbenzene.

  • Reagents and Equipment:

    • Isobutylbenzene

    • Acetic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 equivalents) in dichloromethane, add a mixture of isobutylbenzene (1 equivalent) and acetic anhydride (1 equivalent) dropwise with stirring.

    • Maintain the temperature at 0 °C for the duration of the addition and for an additional 45 minutes of stirring.[8]

    • Quench the reaction by slowly adding it to a cold 4M HCl solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with 10% NaOH solution, followed by brine, and then water.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-isobutylacetophenone.

Step 2: Reduction of the Ketone

The ketone is reduced to a secondary alcohol.

  • Reagents and Equipment:

    • p-Isobutylacetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Erlenmeyer flask, magnetic stirrer

  • Procedure:

    • Dissolve p-isobutylacetophenone in methanol.

    • Slowly add sodium borohydride (1.5 equivalents) in portions while stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion of the Alcohol to an Alkyl Chloride

The secondary alcohol is converted to a more reactive alkyl chloride.

  • Reagents and Equipment:

    • 1-(4-isobutylphenyl)ethanol

    • Concentrated hydrochloric acid (HCl)

    • Separatory funnel

  • Procedure:

    • In a separatory funnel, shake a solution of 1-(4-isobutylphenyl)ethanol with concentrated HCl for 3-5 minutes.[7]

    • Extract the product with petroleum ether.[7]

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 1-chloro-1-(4-isobutylphenyl)ethane.[7]

Step 4: Grignard Reaction and Carboxylation

The final step involves the formation of a Grignard reagent followed by carboxylation to introduce the carboxylic acid moiety.

  • Reagents and Equipment:

    • 1-chloro-1-(4-isobutylphenyl)ethane

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Dry ice (solid CO₂)

    • Round-bottom flask with a reflux condenser, dropping funnel

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine.

    • Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining solution and reflux for 1 hour.

    • Cool the reaction mixture and pour it over crushed dry ice.

    • After the excess dry ice has sublimed, add dilute HCl to quench the reaction and dissolve the magnesium salts.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield crude ibuprofen.

Purification and Characterization of Ibuprofen
  • Purification: The crude ibuprofen can be purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of hexane and ethyl acetate.[9] Preparative high-performance liquid chromatography (HPLC) can also be employed for high-purity samples.[10][11]

  • Characterization:

    • Melting Point: The melting point of pure ibuprofen is in the range of 75-78 °C.[2]

    • Infrared (IR) Spectroscopy: A broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹ are characteristic of the carboxylic acid group.

    • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the isobutyl group, the methyl group adjacent to the chiral center, and the acidic proton of the carboxylic acid.

Synthesis of Celecoxib: A Selective COX-2 Inhibitor

The synthesis of celecoxib, a diaryl-substituted pyrazole, typically begins with the Claisen condensation of 4-methylacetophenone and an ethyl trifluoroacetate, followed by a cyclocondensation reaction.[12][13]

Experimental Protocol: Synthesis of Celecoxib

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This step forms the β-diketone intermediate.

  • Reagents and Equipment:

    • 4-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

    • Toluene or Methanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in toluene, add a mixture of 4-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) dropwise at room temperature.[14]

    • Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours.[14]

    • Cool the reaction mixture and wash with 10% aqueous HCl.[14]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate as an oil.

Step 2: Cyclocondensation to Synthesize Celecoxib

The final step involves the formation of the pyrazole ring.

  • Reagents and Equipment:

    • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • 4-Hydrazinylbenzenesulfonamide hydrochloride

    • Methanol or Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the crude 1,3-dione intermediate and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) in methanol.[12][13]

    • Heat the mixture to reflux (around 65 °C) and stir for 10 hours.[12]

    • Cool the reaction mixture to room temperature and remove the solvent under vacuum.[12]

    • To the residue, add ethyl acetate and water and stir.[12]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain crude celecoxib.

Purification and Characterization of Celecoxib
  • Purification: The crude product can be purified by recrystallization from a solvent system such as a mixture of toluene and an aliphatic ketone (e.g., acetone) or ethyl acetate and n-hexane.[15][16]

  • Characterization:

    • Melting Point: The melting point of celecoxib is approximately 157-159 °C.

    • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching of the sulfonamide group (around 3200-3400 cm⁻¹), S=O stretching (around 1160 and 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group.

    • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons of the two phenyl rings, the methyl group, the pyrazole proton, and the sulfonamide protons.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

Beyond the COX pathway, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses.[17][18] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[19] Some anti-inflammatory agents may also exert their effects by modulating this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocates to nucleus Nucleus dna DNA genes Pro-inflammatory Gene Transcription dna->genes nfkb_complex NF-κB IκB nfkb_complex->ikk nfkb_complex->nfkb Releases nfkb_n->dna Binds to

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion

The synthesis of anti-inflammatory agents is a cornerstone of medicinal chemistry and drug development. This guide has provided detailed, field-proven protocols for the synthesis of ibuprofen and celecoxib, representing two major classes of NSAIDs. By understanding the underlying chemical principles and the biological pathways these compounds target, researchers can effectively synthesize and further innovate in the field of anti-inflammatory therapeutics.

References

The Architecture of Aroma: A Guide to Precursor-Driven Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of Scent and Taste

The vibrant tapestry of flavors and fragrances that enrich our daily lives, from the comforting aroma of freshly baked bread to the alluring scent of a blooming rose, originates from a complex interplay of volatile and non-volatile chemical compounds.[1] While direct extraction from natural sources has been a historical cornerstone of the industry, the pursuit of consistency, sustainability, and novel sensory experiences has propelled the science of precursor-driven synthesis to the forefront.[2] This application note serves as a comprehensive guide for researchers, scientists, and formulation experts, navigating the fundamental principles and practical methodologies for generating desirable flavor and fragrance compounds from their chemical antecedents. We will delve into the core chemical transformations, enzymatic pathways, and analytical verifications that underpin this fascinating field, moving beyond simple procedural lists to illuminate the causal relationships that govern the creation of aroma.

The use of precursors offers unparalleled control over the final aromatic profile. By carefully selecting starting materials and reaction conditions, scientists can steer chemical pathways towards the generation of specific target molecules, often mimicking natural processes under controlled laboratory or industrial settings.[] This approach not only allows for the large-scale production of "nature-identical" compounds but also opens the door to the creation of entirely new aroma profiles that do not exist in nature.[4]

I. Thermally-Induced Aroma Generation: The Maillard Reaction and Strecker Degradation

Some of the most complex and cherished flavor profiles, particularly those associated with cooked, roasted, and toasted foods, are not present in the raw materials but are created through heat-induced reactions. The Maillard reaction and the associated Strecker degradation are paramount among these transformations.[5][6]

The Maillard Reaction: A Symphony of Flavor from Sugar and Amino Acids

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated.[5] This complex cascade of reactions is responsible for the desirable flavors in a vast array of foods, including baked bread, roasted coffee, and seared meat.[6][7] The reaction proceeds through a series of stages, beginning with the condensation of a sugar and an amino acid to form an N-glycosylamine, which then rearranges to an Amadori or Heyns product.[8] Subsequent degradation and reaction of these intermediates lead to the formation of hundreds of different flavor compounds.[5]

Key flavor precursors in the Maillard reaction are the specific amino acids and reducing sugars involved. The choice of these precursors directly influences the resulting aroma profile. For instance, sulfur-containing amino acids like cysteine and methionine are crucial for generating savory, meaty flavors, while proline and hydroxyproline contribute to bready and roasted notes.[9][10]

Strecker Degradation: The Aldehyde Engine of the Maillard Reaction

A critical component of the Maillard reaction is the Strecker degradation, which involves the interaction of α-amino acids with dicarbonyl compounds formed during the Maillard cascade.[11][12] This reaction leads to the formation of Strecker aldehydes, which are often potent aroma compounds themselves and also act as precursors for the synthesis of other important flavor molecules like pyrazines (nutty, roasted aromas).[9][13][14] The type of amino acid directly determines the resulting Strecker aldehyde; for example, leucine yields 3-methylbutanal (malty), and phenylalanine produces phenylacetaldehyde (honey-like).[9]

Experimental Protocol 1: Generation of a Savory Meat Flavor Profile via Maillard Reaction

This protocol outlines a controlled laboratory-scale Maillard reaction to generate a savory, meat-like flavor base from precursor molecules.

Materials:

  • Cysteine hydrochloride (0.1 M solution)

  • Glycine (0.1 M solution)

  • Glucose (0.2 M solution)

  • Phosphate buffer (0.5 M, pH 7.0)

  • Reaction vessel (pressure-rated glass reactor with a magnetic stirrer and heating mantle)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Precursor Solution Preparation: In a 250 mL volumetric flask, combine 50 mL of 0.1 M cysteine hydrochloride solution, 50 mL of 0.1 M glycine solution, and 100 mL of 0.2 M glucose solution.

  • Buffering and pH Adjustment: Add 25 mL of 0.5 M phosphate buffer to the precursor solution. Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl as needed. Bring the final volume to 250 mL with deionized water.

  • Reaction Setup: Transfer the buffered precursor solution to the pressure-rated glass reactor. Add a magnetic stir bar.

  • Thermal Processing: Seal the reactor and place it in the heating mantle. Set the stirrer to a moderate speed (e.g., 300 rpm). Heat the reaction mixture to 120°C and maintain this temperature for 60 minutes.

  • Cooling and Sample Collection: After the reaction is complete, cool the reactor to room temperature. Carefully open the reactor in a fume hood.

  • Extraction for Analysis: Extract a 10 mL aliquot of the reaction mixture with 10 mL of dichloromethane. Vigorously shake the mixture in a separatory funnel for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.

  • Analysis: Analyze the combined organic extracts by GC-MS to identify the volatile flavor compounds generated.

Data Presentation:

Precursor CombinationKey Flavor Compounds GeneratedAssociated Aroma Notes
Cysteine + GlucoseThiophenes, Thiazoles, FuransMeaty, Roasted, Savory
Glycine + GlucosePyrazines, PyrrolesNutty, Baked, Roasted
Cysteine + Glycine + GlucoseComplex mixture of aboveRich, Complex Meaty Broth

Logical Workflow for Maillard Reaction Protocol:

Maillard_Workflow A Precursor Solution Preparation (Cysteine, Glycine, Glucose) B Buffering and pH Adjustment (Phosphate Buffer, pH 7.0) A->B C Thermal Processing (120°C, 60 min) B->C D Cooling and Sample Collection C->D E Solvent Extraction (Dichloromethane) D->E F GC-MS Analysis E->F G Identification of Volatile Flavor Compounds F->G

Caption: Experimental workflow for the generation and analysis of Maillard reaction-derived flavor compounds.

II. Esterification: Crafting Fruity and Floral Fragrances

Esters are a class of organic compounds renowned for their pleasant, often fruity and floral aromas.[15] They are fundamental components of many natural fragrances and are widely synthesized for use in the perfume, food, and cosmetic industries.[16] The synthesis of esters is typically achieved through the reaction of a carboxylic acid and an alcohol, a process known as esterification.[16]

The selection of the precursor alcohol and carboxylic acid directly dictates the scent of the resulting ester. For example, the reaction of isoamyl alcohol with acetic acid produces isoamyl acetate, which has the characteristic aroma of bananas. This modularity allows for the creation of a vast library of fragrances from a relatively small set of precursors.

Experimental Protocol 2: Synthesis of Isoamyl Acetate (Banana Fragrance)

This protocol details the acid-catalyzed esterification of isoamyl alcohol with acetic acid to produce isoamyl acetate.

Materials:

  • Isoamyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Reactant Combination: In a 100 mL round-bottom flask, combine 10 mL of isoamyl alcohol and 15 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and 50 mL of brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Decant the dried organic layer into a distillation apparatus and purify by distillation. Collect the fraction boiling between 138°C and 142°C.

  • Analysis: Confirm the purity of the synthesized isoamyl acetate using GC.

Reaction Pathway for Isoamyl Acetate Synthesis:

Esterification_Pathway cluster_reactants Reactants cluster_products Products Isoamyl Alcohol Isoamyl Alcohol Isoamyl Acetate Isoamyl Acetate Isoamyl Alcohol->Isoamyl Acetate + Acetic Acid (H₂SO₄ catalyst) Acetic Acid Acetic Acid Acetic Acid->Isoamyl Acetate Water Water

Caption: Fischer esterification pathway for the synthesis of isoamyl acetate.

III. Aldol Condensation: Building Blocks for Complex Aromas

The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry that is utilized in the synthesis of a variety of fragrance compounds.[17][18] This reaction involves the condensation of an enolate with a carbonyl compound, leading to the formation of β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds.[18] These products often possess characteristic aromas and can serve as intermediates for more complex fragrance molecules.[19] A notable example is the synthesis of jasminaldehyde, which has a jasmine-like floral scent, through the aldol condensation of heptanal and benzaldehyde.[20][21]

IV. Biotransformation: The "Natural" Route to Flavors and Fragrances

Consumer demand for natural products has spurred the development of biotechnological methods for flavor and fragrance production.[22][23] Biotransformation, or biocatalysis, utilizes whole microbial cells or isolated enzymes to convert precursor compounds into valuable aroma molecules.[24][25] This approach offers several advantages, including high specificity, mild reaction conditions, and the ability to produce compounds that are labeled as "natural."[23][26]

A prominent example is the biotransformation of ferulic acid, a compound abundant in plant cell walls, into vanillin, the primary flavor component of vanilla.[2] Various microorganisms, including species of Pseudomonas and Streptomyces, have been shown to effectively carry out this conversion.[23] Another important application is the use of yeast, such as Saccharomyces cerevisiae, in the production of fruity esters during fermentation.[26]

Terpenes, a large and diverse class of organic compounds produced by plants, are key precursors for a wide range of fragrances.[27][28] These compounds are responsible for the characteristic scents of pine, citrus, and many flowers.[27] Biotechnological approaches, including metabolic engineering of microorganisms, are being explored to produce specific terpenes and their derivatives for the fragrance industry.[29][30]

V. Analytical Characterization: Ensuring Quality and Purity

The successful synthesis of flavor and fragrance compounds from precursors requires robust analytical techniques to identify and quantify the target molecules, as well as any byproducts. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most widely used methods for the analysis of volatile and semi-volatile aroma compounds.[31][32][33] These techniques allow for the separation, identification, and quantification of individual components in a complex mixture.[34] For non-volatile precursors and products, high-performance liquid chromatography (HPLC) is often employed.[32] Sensory analysis, conducted by trained panelists, remains the ultimate tool for evaluating the final organoleptic properties of the synthesized compounds.[34]

Conclusion: The Future of Aroma Synthesis

The use of precursors in flavor and fragrance synthesis is a dynamic and evolving field. As our understanding of chemical and biological reaction pathways deepens, so too does our ability to create novel and captivating sensory experiences. The integration of traditional organic synthesis with modern biotechnology offers a powerful toolkit for the development of sustainable, high-quality, and innovative aroma compounds. By mastering the principles and protocols outlined in this guide, researchers and scientists can unlock the vast potential of precursor-driven synthesis to shape the future of flavor and fragrance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude 3-Ethoxy-4-methoxybenzoic acid. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as isovanillin or its ethylated precursor, 3-ethoxy-4-methoxybenzaldehyde, if the synthesis involved oxidation of the aldehyde.

  • Byproducts of the reaction: These can vary widely based on the specific reagents and conditions used.

  • Residual solvents: From the reaction or initial work-up steps.

  • Inorganic salts: Resulting from neutralization or other steps in the synthesis.[1]

Q2: Which purification technique is the most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-base extraction is highly effective for separating the acidic target compound from neutral or basic impurities.[2][3][4]

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent or solvent system can be identified.[5]

  • Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures.[6][7][8][9]

Often, a combination of these techniques yields the best results. For instance, an initial acid-base extraction can be followed by recrystallization of the isolated acid.[10]

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[11] For this compound, a good starting point is to test polar protic solvents like ethanol, methanol, or water, or mixtures of these.[12] A mixed solvent system, such as ethanol/water, can also be effective.[13][14]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

Q5: What are the key safety precautions I should take when purifying this compound?

A5: Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.[15] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being cautious when heating flammable organic solvents.

  • Properly disposing of all chemical waste according to your institution's guidelines.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound using various techniques.

A. Acid-Base Extraction

Issue 1: Emulsion formation between the organic and aqueous layers.

  • Cause: Vigorous shaking of the separatory funnel can create a stable suspension of the two immiscible layers.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[3]

    • Filtration: As a last resort, the emulsified mixture can be filtered through a pad of celite or glass wool.

Issue 2: The desired product precipitates out of the aqueous layer during extraction.

  • Cause: The concentration of the sodium salt of this compound has exceeded its solubility in the aqueous phase.

  • Solution:

    • Dilution: Add more of the aqueous base to the separatory funnel to dissolve the precipitate.

    • Multiple Extractions: Perform several extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.

Issue 3: Low recovery of this compound after acidification of the aqueous layer.

  • Cause:

    • Incomplete extraction from the organic layer.

    • Insufficient acidification of the aqueous layer.

    • The product has some solubility in the cold aqueous solution.

  • Solution:

    • Multiple Extractions: Ensure you have performed at least two to three extractions of the organic layer with the aqueous base.

    • Check pH: After adding acid to the aqueous layer, check the pH with litmus or pH paper to ensure it is acidic (pH < 4).[16]

    • Back-Extraction: If the product is suspected to have some water solubility, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.[4]

    • Cooling: Ensure the acidified solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[1]

B. Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause:

    • The solution is supersaturated, and the product is coming out of solution above its melting point.

    • The cooling process is too rapid.

    • The presence of impurities is inhibiting crystallization.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1]

    • Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.

    • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.[6]

Issue 2: No crystals form upon cooling.

  • Cause:

    • Too much solvent was used.

    • The solution is not sufficiently saturated.

  • Solution:

    • Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Antisolvent Addition: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[13]

Issue 3: The recovered crystals are still impure.

  • Cause:

    • The cooling was too rapid, trapping impurities in the crystal lattice.

    • The chosen solvent is not effective at leaving the specific impurities in solution.

  • Solution:

    • Second Recrystallization: Perform another recrystallization, ensuring slow cooling.

    • Different Solvent: Try a different recrystallization solvent or solvent pair.

    • Pre-purification: Consider using another purification technique, such as acid-base extraction or column chromatography, before the final recrystallization.

C. Column Chromatography

Issue 1: The compound does not move from the top of the column.

  • Cause: The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (e.g., silica gel).

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6]

Issue 2: The compound elutes too quickly from the column, resulting in poor separation.

  • Cause: The mobile phase is too polar.

  • Solution:

    • Decrease Eluent Polarity: Start with a less polar mobile phase. For example, use a higher percentage of hexane in a hexane/ethyl acetate system.

Issue 3: Tailing of the spot on the TLC plate and streaking on the column.

  • Cause: The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing tailing.

  • Solution:

    • Add Acid to Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the carboxylic acid and reduce its interaction with the silica gel, leading to sharper bands.[6]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction of Basic Impurities (Optional): If basic impurities are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the layers and retain the organic layer.

  • Extraction of the Acidic Product: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A weaker base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide (NaOH) to avoid potential side reactions with other functional groups.[4]

  • Mixing and Separation: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup from the evolution of CO₂ gas. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute strong acid, such as 1 M HCl, dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.[10]

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents to try are ethanol, methanol, and water. For a mixed solvent system, ethanol/water is a good starting point.[14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "bad" solvent (antisolvent) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase and Column Packing: Choose an appropriate stationary phase, typically silica gel. Pack a glass column with the silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Add a small amount of acetic acid (e.g., 0.5%) to the mobile phase to prevent tailing of the acidic compound.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation of Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Data Presentation

The following table provides a starting point for selecting a recrystallization solvent for this compound, based on the properties of similar aromatic carboxylic acids.[17] Experimental verification is recommended.

Solvent/Solvent SystemExpected Solubility of this compoundComments
WaterSparingly soluble in cold water, more soluble in hot water.Good for removing highly polar or non-polar impurities.
EthanolSoluble.May require the addition of an anti-solvent like water for good crystal recovery.
MethanolSoluble.Similar to ethanol, may need an anti-solvent.
Ethanol/WaterGood potential for recrystallization.The ratio will need to be optimized to achieve high recovery of pure crystals.[14]
Ethyl AcetateSoluble.A good solvent for dissolving the compound for column chromatography.
Hexane/HeptaneInsoluble to sparingly soluble.Can be used as an anti-solvent in a mixed solvent system.

V. Visualizations

Workflow for Purification via Acid-Base Extraction

acid_base_extraction crude Crude this compound (in Organic Solvent) add_bicarb Add NaHCO3(aq) crude->add_bicarb 1. sep_funnel Separatory Funnel (Mix and Separate Layers) add_bicarb->sep_funnel 2. org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer Organic Phase aq_layer Aqueous Layer (Sodium 3-Ethoxy-4-methoxybenzoate) sep_funnel->aq_layer Aqueous Phase add_acid Add HCl(aq) aq_layer->add_acid 3. precipitate Precipitation add_acid->precipitate 4. filtration Vacuum Filtration precipitate->filtration 5. pure_product Pure this compound filtration->pure_product 6.

Caption: Workflow for the purification of this compound using acid-base extraction.

General Recrystallization Workflow

recrystallization start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: A general workflow for the purification of a solid compound by recrystallization.

VI. References

  • US Patent US3654351A, 1972. Purification of aromatic polycarboxylic acids by recrystallization. --INVALID-LINK--

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. --INVALID-LINK--

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. --INVALID-LINK--

  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. BenchChem. --INVALID-LINK--

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--

  • Recrystallization. Homi Bhabha Centre for Science Education. --INVALID-LINK--

  • Liquid/liquid Extraction. University of California, Irvine, Department of Chemistry. --INVALID-LINK--

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Video: Extraction - Concept. JoVE. --INVALID-LINK--

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis, Department of Chemistry and Biochemistry. --INVALID-LINK--

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. --INVALID-LINK--

  • US Patent US9233905B2, 2016. Oxidation and crystallization process for aromatic carboxylic acid production. --INVALID-LINK--

  • 4-Methoxybenzoic acid ReagentPlus®, 99%. Sigma-Aldrich. --INVALID-LINK--

  • US Patent US3235588A, 1966. Purification of benzoic acid. --INVALID-LINK--

  • Recrystallization. Macalester College, Department of Chemistry. --INVALID-LINK--

  • Help with purification of benzoic acid by extraction. Reddit. --INVALID-LINK--

  • How can benzoic acid be tested for purity? Quora. --INVALID-LINK--

  • RECRYSTALLIZATION. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. BenchChem. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • Go-to recrystallization solvent mixtures. Reddit. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. --INVALID-LINK--

  • Column Chromatography. Magritek. --INVALID-LINK--

  • Column, Combiflash, and TLC. Jasperse Chromatography. --INVALID-LINK--

  • This compound. PubChemLite. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison, Department of Chemistry. --INVALID-LINK--

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. --INVALID-LINK--

  • 4-Methoxybenzoic acid, 98+%. Fisher Scientific. --INVALID-LINK--

References

Identifying common side products in 3-Ethoxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a 3-hydroxy-4-methoxybenzoic acid derivative (vanillic acid) using an ethylating agent. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).[3]

Q2: What are the primary side products I should anticipate in this synthesis?

A2: Several side products can arise depending on the specific reaction conditions. The most common include:

  • Unreacted Starting Material (3-Hydroxy-4-methoxybenzoic acid): Incomplete deprotonation or insufficient reaction time/temperature can leave unreacted starting material.

  • Ethyl 3-Ethoxy-4-methoxybenzoate: The carboxylate group, formed under basic conditions, can also act as a nucleophile and react with the ethylating agent. This SN2 reaction results in the formation of the corresponding ethyl ester.[4][5]

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho to the hydroxyl group).[1][6] While O-alkylation is generally favored, C-alkylation can occur, leading to constitutional isomers.

  • Elimination Byproducts: Though less common with primary alkyl halides like ethyl iodide, if bulkier or secondary alkylating agents were used, an E2 elimination reaction could compete with the desired SN2 substitution, yielding an alkene.[2][7]

Q3: How can I minimize the formation of the ethyl ester side product?

A3: Minimizing ester formation involves carefully controlling the reaction conditions to favor O-alkylation of the phenol over esterification of the carboxylic acid. Using a milder base, such as potassium carbonate (K₂CO₃), can be effective.[8] Additionally, carefully controlling the stoichiometry of the ethylating agent and monitoring the reaction progress closely with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can prevent over-alkylation.[9] Some protocols suggest protecting the carboxylic acid group as an ester, performing the ethylation, and then hydrolyzing the ester back to the carboxylic acid as a final step to avoid this side reaction altogether.[9]

Q4: What factors influence the O-alkylation vs. C-alkylation ratio?

A4: The regioselectivity of the alkylation is significantly influenced by the solvent and counter-ion.[6][10]

  • Solvent: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation because they solvate the cation, leaving a "naked" and highly reactive phenoxide oxygen.[6][11] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and thus increasing the likelihood of C-alkylation.[6]

  • Counter-ion: The nature of the cation from the base can also play a role. Larger, "softer" cations may coordinate less tightly with the phenoxide oxygen, favoring O-alkylation.[11]

Troubleshooting Guide for Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete deprotonation of the starting phenol. 2. Insufficient reaction time or temperature. 3. Competing side reactions (e.g., elimination, C-alkylation).[1][8] 4. Loss of product during work-up and purification.1. Use a sufficiently strong base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions if required. 2. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may improve the rate. 3. Choose a primary ethylating agent and a polar aprotic solvent (DMF, acetone) to favor the SN2 pathway.[6][8] 4. Optimize extraction and recrystallization procedures; ensure the pH is correctly adjusted to precipitate the acidic product.[12]
Multiple Spots on TLC After Reaction 1. Presence of unreacted starting material. 2. Formation of the ethyl ester side product. 3. Formation of C-alkylated isomers.1. If the starting material is a major component, consider re-running the reaction with longer time, higher temperature, or more equivalents of base/ethylating agent. 2. The ester is typically less polar than the carboxylic acid. Purification via column chromatography or careful recrystallization is necessary. 3. Isomers may be difficult to separate. Optimize reaction conditions (solvent, base) to favor O-alkylation. Column chromatography may be required.
Product "Oils Out" During Recrystallization 1. The solvent is not ideal for crystallization. 2. The cooling process is too rapid. 3. High levels of impurities are present, depressing the melting point.1. Select a solvent where the product is highly soluble when hot but sparingly soluble when cold.[13] A solvent pair (e.g., ethanol/water) may be effective. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification by column chromatography before attempting recrystallization.
Difficulty in Purifying Final Product 1. Side products have similar polarity to the desired product. 2. The product is thermally unstable or sensitive to the purification media (e.g., acidic silica gel).1. Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the acid to a salt and back can aid in purification. 2. Use neutral or deactivated silica gel for chromatography. Perform purification steps at lower temperatures if stability is an issue.

Experimental Workflows & Diagrams

Workflow 1: Synthesis via Williamson Ether Synthesis

This protocol outlines a general procedure for the ethylation of 3-hydroxy-4-methoxybenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~2 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide, ~1.2 eq.) to the reaction mixture.

  • Heating: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction's progress using TLC. The reaction may take several hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts. If DMF was used, the mixture is often poured into ice water to precipitate the crude product.

  • Extraction & Isolation: If the product does not precipitate, perform a liquid-liquid extraction. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or be extractable into an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Collect the crude product by filtration or evaporation of the organic solvent. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).[13]

G cluster_synthesis Synthesis Workflow start Start: 3-Hydroxy-4- methoxybenzoic Acid dissolve 1. Dissolve in Polar Aprotic Solvent (e.g., DMF) start->dissolve deprotonate 2. Add Base (K₂CO₃) (Formation of Phenoxide) dissolve->deprotonate alkylate 3. Add Ethylating Agent (e.g., Ethyl Iodide) deprotonate->alkylate heat 4. Heat & Monitor by TLC alkylate->heat workup 5. Work-up: Filter salts, Acidify (HCl) heat->workup purify 6. Purify: Recrystallization workup->purify end End: Pure 3-Ethoxy-4- methoxybenzoic Acid purify->end

Caption: General workflow for the synthesis of this compound.

Diagram 2: Common Side Reaction Pathways

This diagram illustrates the main reaction pathway competing with the most common side reactions.

G cluster_products Reaction Products start 3-Hydroxy-4-methoxy- benzoic Acid + Base phenoxide Phenoxide/Carboxylate Intermediate start->phenoxide product Desired Product: This compound phenoxide->product O-Alkylation (Favored Pathway) side1 Side Product: Ethyl Ester phenoxide->side1 Esterification (at Carboxylate) side2 Side Product: C-Alkylated Isomer phenoxide->side2 C-Alkylation (at Ring) ethyl_agent Ethylating Agent (e.g., Et-I)

Caption: Competing reaction pathways in the synthesis.

References

Optimizing reaction conditions for the etherification of isovanillic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of isovanillic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experimental conditions and overcome common challenges.

Introduction to Isovanillic Acid Etherification

The etherification of isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3][4] The reaction typically proceeds via a Williamson ether synthesis, a robust and versatile method for forming ethers.[5][6] This process involves the deprotonation of the phenolic hydroxyl group of isovanillic acid to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (or other electrophile with a good leaving group) in an SN2 reaction.[7][8]

However, the presence of two potentially reactive functional groups—the phenolic hydroxyl and the carboxylic acid—introduces complexities that require careful consideration of reaction conditions to achieve high yields and purity. This guide will address these challenges head-on.

Experimental Workflow Overview

To provide context for the troubleshooting section, a general workflow for the etherification of isovanillic acid is presented below. This diagram illustrates the key decision points and potential pitfalls that will be discussed in detail.

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Isovanillic Acid protection Protect Carboxylic Acid (e.g., Esterification) start->protection Decision Point: Is protection needed? deprotonation Deprotonate Phenolic -OH (Base Selection) start->deprotonation Direct Etherification protection->deprotonation alkylation Add Alkylating Agent (SN2 Reaction) deprotonation->alkylation monitoring Monitor Reaction Progress (TLC, HPLC) alkylation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction deprotection Deprotect Carboxylic Acid (if necessary) extraction->deprotection If protected purification Purification (Crystallization, Chromatography) extraction->purification If not protected deprotection->purification characterization Characterize Product purification->characterization

Caption: General workflow for the etherification of isovanillic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired ether product. What are the likely causes?

Answer: Low or no product formation in a Williamson ether synthesis of isovanillic acid can stem from several factors. A systematic evaluation of your reaction parameters is key to diagnosing the issue.

Troubleshooting Steps:

  • Inefficient Deprotonation: The phenolic hydroxyl group of isovanillic acid must be deprotonated to form the nucleophilic phenoxide.

    • Weak Base: Ensure the base you are using is strong enough to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[6] The pKa of the phenolic proton in isovanillic acid is around 9, so your base should be significantly stronger.

    • Insufficient Base: Use at least one equivalent of base for the phenolic proton. If you are not protecting the carboxylic acid, you will need an additional equivalent of base.

  • Poor Nucleophilicity of the Phenoxide:

    • Solvent Choice: The choice of solvent can significantly impact the nucleophilicity of the phenoxide. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and reactive.[9]

  • Problematic Alkylating Agent:

    • Leaving Group: The alkylating agent must have a good leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates and mesylates are also excellent leaving groups.[7][8]

    • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[5][7] Primary alkyl halides are ideal. Secondary alkyl halides will likely lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination (E2 reaction).[6][7]

Optimization Table: Reagent Selection

Reagent TypeRecommended ChoicesRationale
Base NaH, K₂CO₃, Cs₂CO₃Strong enough to deprotonate the phenol; varying strengths can modulate reactivity.
Alkylating Agent Primary Alkyl Iodides/Bromides, Benzyl Halides, Alkyl Tosylates/MesylatesGood leaving groups and minimal steric hindrance favor the SN2 pathway.[7][8]
Solvent DMF, DMSO, AcetonitrileAprotic polar solvents enhance the nucleophilicity of the phenoxide.
FAQ 2: Presence of Significant Side Products

Question: My reaction is producing a mixture of products, with significant impurities alongside my desired ether. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is a common challenge. The two primary competing reactions are elimination of the alkylating agent and O- vs. C-alkylation of the phenoxide.

1. Elimination (E2) Side Products:

This is particularly problematic with secondary and tertiary alkyl halides.[6][7] The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene.

Mitigation Strategies:

  • Use a Primary Alkyl Halide: This is the most effective way to avoid elimination.[5][7]

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

  • Choice of Base: While a strong base is needed for deprotonation, a very strong, sterically hindered base might favor elimination.

2. C-Alkylation:

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

Mitigation Strategies:

  • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.

3. Unwanted Reactions with the Carboxylic Acid:

If the carboxylic acid is not protected, it can be deprotonated by the base and potentially react with the alkylating agent to form an ester.

Mitigation Strategies:

  • Protect the Carboxylic Acid: The most reliable way to prevent side reactions at the carboxylic acid is to protect it, typically as an ester (e.g., methyl or ethyl ester).[10] This is done in a separate step before the etherification and requires a final deprotection step.

Side_Reactions Reactants Isovanillic Acid Phenoxide + Alkyl Halide Desired O-Alkylation (Desired Ether) Reactants->Desired SN2 on Oxygen Elimination E2 Elimination (Alkene) Reactants->Elimination Base-mediated C_Alkylation C-Alkylation (Ring Alkylated Product) Reactants->C_Alkylation SN2 on Ring Esterification Esterification of Carboxylic Acid Reactants->Esterification If Carboxylic Acid is Unprotected

Caption: Competing reaction pathways in the etherification of isovanillic acid.

FAQ 3: Should I Protect the Carboxylic Acid Group?

Question: Is it always necessary to protect the carboxylic acid group of isovanillic acid before performing the etherification?

Answer: While not always strictly necessary, protecting the carboxylic acid group is highly recommended for achieving clean reactions and high yields, especially when optimizing a new procedure.

Arguments for Protection:

  • Prevents Side Reactions: Protection prevents the formation of ester byproducts.[10]

  • Improved Solubility: Converting the carboxylic acid to an ester can improve the solubility of the starting material in common organic solvents used for etherification.

  • Simplified Work-up and Purification: Avoiding the formation of ester byproducts and potential carboxylate salts can simplify the purification process.

Common Protecting Groups for Carboxylic Acids:

Protecting GroupIntroduction MethodDeprotection Conditions
Methyl Ester Fischer esterification (MeOH, acid catalyst) or reaction with diazomethane or dimethyl sulfate.[11]Basic hydrolysis (e.g., NaOH, LiOH) followed by acidification.
Ethyl Ester Fischer esterification (EtOH, acid catalyst).[11]Basic hydrolysis followed by acidification.
Benzyl Ester Reaction with benzyl bromide in the presence of a base.Hydrogenolysis (H₂, Pd/C).[10]
tert-Butyl Ester Reaction with isobutylene and a strong acid catalyst.Acidic conditions (e.g., trifluoroacetic acid).[10]

When might you attempt the reaction without protection?

If you are using a mild base like K₂CO₃ and a highly reactive primary alkyl halide, you might be able to achieve selective O-alkylation. However, this often requires careful optimization of reaction conditions and may result in lower yields and a more complex product mixture to purify.

FAQ 4: My Product is Difficult to Purify. What are some effective purification strategies?

Question: After the reaction work-up, I am struggling to obtain a pure product. What are the best methods for purification?

Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Initial Work-up:

  • Quenching: Carefully quench the reaction, typically by adding water or a dilute acid to neutralize any remaining base and phenoxide.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities. If the carboxylic acid is unprotected, a basic wash (e.g., with sodium bicarbonate solution) can remove unreacted starting material, but may also remove the product if it is also a carboxylic acid.

Purification Techniques:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction (for unprotected carboxylic acids): If your final product has a free carboxylic acid group, you can use acid-base extraction for purification. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

References

Technical Support Center: Troubleshooting Solubility Issues of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during chemical reactions. By understanding the physicochemical properties of this compound and the principles of solubility, you can optimize your reaction conditions for improved yields and purity.

Understanding the Molecule: Physicochemical Profile

This compound is a benzoic acid derivative with a molecular formula of C₁₀H₁₂O₄.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and an ethoxy group, dictates its solubility behavior. The carboxylic acid group provides a site for deprotonation, significantly influencing its solubility in aqueous solutions of varying pH. The aromatic ring and the ether functionalities contribute to its solubility in organic solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight196.20 g/mol [1]
AppearanceSolid[2]
IUPAC NameThis compound[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common solubility issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step solutions.

Q1: My this compound is not dissolving in my organic reaction solvent. What should I do?

Answer: This is a frequent challenge, often stemming from a mismatch between the polarity of the solute and the solvent. Aromatic carboxylic acids, while possessing polar functional groups, also have a significant non-polar aromatic ring, which can limit their solubility in certain organic solvents.[3]

Troubleshooting Workflow: Solvent Selection
  • Assess Solvent Polarity: The principle of "like dissolves like" is paramount. If your current solvent is non-polar (e.g., hexanes, toluene), and you are facing solubility issues, consider a more polar solvent.

  • Solvent Screening: Test the solubility of a small amount of this compound in a range of solvents with varying polarities.

Recommended Solvents for Aromatic Carboxylic Acids:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can form hydrogen bonds with the carboxylic acid moiety, enhancing solubility. Aromatic acids often show good solubility in alcohols.[4]
Ethers Tetrahydrofuran (THF), Diethyl etherThe ether oxygen can act as a hydrogen bond acceptor. THF is often a good choice for reactions involving organometallic reagents.[5]
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese solvents have moderate polarity and can dissolve a wide range of organic compounds.[6]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)These solvents have high dielectric constants and are excellent at solvating polar molecules and ions. Use with caution as they can be difficult to remove and may interfere with certain reactions.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh approximately 10 mg of this compound into a small vial.

  • Add 1 mL of the chosen solvent.

  • Stir or sonicate the mixture at room temperature for 5-10 minutes.

  • Visually inspect for undissolved solids. If it dissolves, it is a suitable solvent.

Caption: Troubleshooting workflow for solvent selection.

Q2: Can I improve solubility by changing the reaction temperature?

Answer: Yes, for most solids, solubility in organic solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Causality:

Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid (the forces holding the crystal together) and the intermolecular forces between solvent molecules, allowing the solute to dissolve more readily.

Practical Steps:
  • Gradual Heating: Slowly increase the temperature of your reaction mixture while stirring. Monitor the dissolution of the solid.

  • Determine a Safe Temperature Range: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Avoid excessively high temperatures that could lead to decomposition. For many common organic solvents, a range of 40-80°C is often effective.[8]

  • Refluxing: If necessary and appropriate for your reaction, heating to the boiling point of the solvent (reflux) can maximize solubility.

Caution: Some reactions are temperature-sensitive. Ensure that heating will not adversely affect your desired chemical transformation.

Q3: My reaction is in a biphasic system (aqueous/organic), and the this compound is stuck at the interface. How can I resolve this?

Answer: This issue typically arises due to the amphiphilic nature of the molecule and the pH of the aqueous phase. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is much more soluble in water than the neutral acid.

The Role of pH:
  • Acidic to Neutral pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and will have higher solubility in the organic phase.

  • Alkaline pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This charged species is highly polar and will preferentially dissolve in the aqueous phase.[9]

The pKa of benzoic acid is approximately 4.2. The ethoxy and methoxy substituents on this compound will have a minor effect on this value.

Troubleshooting Strategies:
  • pH Adjustment:

    • To move the compound into the organic layer , ensure the aqueous phase is acidic (pH < 4). You can add a small amount of a dilute acid like HCl.

    • To move the compound into the aqueous layer , make the aqueous phase basic (pH > 8) by adding a base like NaOH or NaHCO₃. This is a common technique used in extractions to separate acidic compounds from neutral or basic ones.[9]

  • Phase-Transfer Catalysis (PTC): If your reaction requires the deprotonated carboxylate to react in the organic phase, a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide), form an ion pair with the carboxylate anion.[10] This ion pair is sufficiently lipophilic to be transported into the organic phase where the reaction can occur.[11][12]

G A R-COO⁻ (Deprotonated) D [Q⁺R-COO⁻] (Ion Pair) A->D Ion Exchange B Na⁺ C Q⁺X⁻ (PTC) C->D E Reactant D->E Reaction F Product E->F

Caption: Mechanism of Phase-Transfer Catalysis.

Q4: I've tried a single solvent and heating, but solubility is still poor. Are there other options?

Answer: Yes, using a co-solvent system can be a very effective strategy. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.[13]

How Co-solvents Work:

A co-solvent can bridge the polarity gap between the solute and the primary solvent. For instance, if your primary solvent is moderately polar (e.g., THF), adding a small amount of a highly polar aprotic solvent like DMF can significantly increase the solvating power of the mixture. The presence of trace amounts of water in some organic solvents has also been shown to enhance the solubility of carboxylic acids.[14][15][16]

Common Co-solvent Combinations:
  • Toluene/DMF: For reactions in a less polar medium.

  • THF/HMPA (Hexamethylphosphoramide): Use with extreme caution as HMPA is a potent carcinogen.

  • DCM/Methanol: A versatile combination for a range of polarities.

Experimental Protocol: Co-solvent Screening

  • Attempt to dissolve your compound in the primary solvent.

  • Add the co-solvent dropwise while stirring or sonicating.

  • Observe for dissolution. Start with a small percentage of co-solvent (e.g., 1-5% v/v) and increase if necessary.

Summary of Troubleshooting Strategies

StrategyWhen to UseKey Considerations
Solvent Selection Initial setup or when the compound is completely insoluble.Match the polarity of the solvent to the solute. Refer to solubility tables for similar compounds.
Temperature Increase Partial solubility or slow dissolution at room temperature.Check the thermal stability of all reactants and the boiling point of the solvent.
pH Adjustment Biphasic systems or for extraction/purification.Understand the pKa of your compound to shift it between aqueous and organic phases.
Phase-Transfer Catalysis Biphasic reactions where the anion needs to react in the organic phase.Select an appropriate catalyst (e.g., quaternary ammonium salt) based on the specific reaction.[12]
Co-solvent System When a single solvent is insufficient, even with heating.Use a minimal amount of co-solvent to avoid complications in workup and purification.

By systematically applying these troubleshooting steps, you can effectively address the solubility challenges associated with this compound and ensure the success of your chemical reactions.

References

Technical Support Center: Purification of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities in 3-ethoxy-4-methoxybenzoic acid. We will explore the root causes of discoloration and provide validated, step-by-step protocols for its removal, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Color Impurity Removal

This section addresses the most common issues related to product discoloration in a direct question-and-answer format.

Question 1: My synthesized this compound has a yellow to brown tint instead of being a white solid. What is the likely cause of this discoloration?

Answer: The presence of color in your this compound sample is typically due to the presence of highly conjugated organic impurities that absorb light in the visible spectrum. The underlying causes can be traced to several factors:

  • Oxidation of the Phenolic System: Benzoic acid derivatives with electron-donating groups (like methoxy and ethoxy) are susceptible to oxidation. This process can form quinone-like structures, which are often intensely colored.[1][2] This can occur during the reaction, work-up, or even during storage if exposed to air and light.

  • Residual Starting Materials or Byproducts: If the synthesis originates from precursors like isovanillin, incomplete reactions or side reactions can leave behind colored impurities.[3][4]

  • Thermally-Induced Degradation: Excessive heat during reaction or solvent removal can lead to the decomposition of the target molecule or impurities, generating colored polymeric or tar-like substances.

Question 2: I've confirmed the presence of my desired product, but it's slightly off-white. What is the most direct method to purify it?

Answer: For minor discoloration, the most effective and widely used purification technique for solid organic compounds is recrystallization .[5][6][7]

Scientific Principle: Recrystallization leverages the differences in solubility between your target compound and the impurities within a chosen solvent system.[6][7] An ideal solvent will dissolve the this compound completely at an elevated temperature but will have very low solubility for it at cooler temperatures. The impurities, in contrast, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, leaving the impurities behind in the solution.[7][8]

For a detailed walkthrough, please refer to Experimental Protocol 1: Standard Recrystallization .

Question 3: My product remains colored even after a standard recrystallization. How can I address these persistent impurities?

Answer: When standard recrystallization fails to remove color, it indicates the impurities have solubility characteristics similar to your product. In this case, the recommended approach is to incorporate an activated carbon (charcoal) treatment into your recrystallization workflow.[9][10]

Scientific Principle: Activated carbon is a form of carbon processed to have an incredibly large surface area due to small, low-volume pores.[9] Its surface is largely non-polar and graphitic. This structure gives it a strong affinity for adsorbing large organic molecules, particularly those with extended π-systems (aromatic, conjugated structures), which are characteristic of most organic color impurities.[11] When added to your hot solution, the carbon selectively binds the colored molecules. A subsequent hot gravity filtration removes the activated carbon along with the adsorbed impurities, yielding a decolorized solution from which your pure product can be crystallized.

For a step-by-step guide, see Experimental Protocol 2: Recrystallization with Activated Carbon Treatment .

Purification Workflow

The following diagram outlines the decision-making process for purifying your crude this compound.

G cluster_0 cluster_1 Purification Pathways cluster_2 start Crude 3-Ethoxy-4-methoxybenzoic Acid Sample assess Assess Product Color start->assess recrystallize Protocol 1: Standard Recrystallization assess->recrystallize Slightly Off-White/ Light Yellow carbon_treat Protocol 2: Recrystallization with Activated Carbon assess->carbon_treat Yellow to Brown/ Significant Color end_product Pure, White Crystalline Product check Check for Residual Color recrystallize->check carbon_treat->end_product check->end_product Color Removed check->carbon_treat Color Persists

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations involving heated organic solvents in a certified chemical fume hood.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[6] Based on the properties of similar benzoic acid derivatives, the following solvents are recommended.[12][13][14]

Solvent SystemRationale for UseTemperature Profile
Ethanol/Water (Recommended) Highly tunable. The ethoxy and methoxy groups increase organic solubility. Adding water as an anti-solvent reduces solubility at room temperature, promoting high recovery.High solubility in hot ethanol; low solubility in cold aqueous ethanol.
Isopropanol Good alternative to ethanol. Less volatile, which can allow for slower crystal growth.Moderate solubility when hot, low when cold.
Water Benzoic acid itself is recrystallized from water.[5][7] However, the added ether groups on your compound significantly reduce its solubility in water alone, likely requiring excessive volumes.Very low solubility, even when hot. Not recommended unless performing a pH-swing crystallization.
Protocol 1: Standard Recrystallization (Ethanol/Water System)
  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a steam bath or a carefully controlled hot plate for heating.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization with Activated Carbon Treatment
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization: Remove the flask from the heat source temporarily to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's mass) to the hot solution.

    • Expert Tip: Do not add activated carbon to a boiling solution, as it can cause violent frothing.

  • Heating: Return the flask to the heat source and gently boil the mixture for 5-10 minutes.[6] This allows the carbon sufficient time to adsorb the color impurities.

  • Hot Gravity Filtration: This is a critical step. You must filter the solution while it is still hot to remove the activated carbon without prematurely crystallizing your product.

    • Set up a gravity filtration apparatus (a funnel with fluted filter paper) over a clean, pre-heated receiving Erlenmeyer flask.

    • Pre-heat all glassware (funnel and receiving flask) to prevent crystallization in the funnel stem.

    • Quickly pour the hot, carbon-containing solution through the fluted filter paper. The filtrate should be colorless or significantly lighter.

  • Crystallization & Isolation: Proceed from step 2 of Protocol 1 using the hot, decolorized filtrate. Cool the solution, collect the crystals by vacuum filtration, wash, and dry.

Frequently Asked Questions (FAQs)

Q: Can I use too much activated carbon? What are the consequences? A: Yes. While effective for removing color, activated carbon is not perfectly selective and can also adsorb your desired product, leading to a significant reduction in yield.[10] A general guideline is to use 1-2 grams of carbon per 100 grams of crude product. It is better to start with a smaller amount and repeat the process if necessary.

Q: After cooling my solution, no crystals have formed. What should I do? A: This indicates your solution is supersaturated or you may have used too much solvent. To induce crystallization, you can:

  • Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed: Add a tiny crystal of the pure compound to the solution. This acts as a template for crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off a small amount of the solvent, then attempt to cool and crystallize again.

Q: How can I verify the purity of my this compound after recrystallization? A: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.[15] Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively check for impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) & Nuclear Magnetic Resonance (NMR) Spectroscopy: These are more quantitative methods that can provide a precise purity value and confirm the structure of your compound.

References

Navigating Thermal Stability: A Guide to Preventing Decarboxylation of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Guide for Researchers

Welcome to the technical support center for handling 3-Ethoxy-4-methoxybenzoic acid in high-temperature applications. As Senior Application Scientists, we understand that maintaining the structural integrity of your reagents is paramount to the success of your research. This guide provides in-depth technical information and practical solutions to prevent the unwanted decarboxylation of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound at high temperatures?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process is typically induced by heat and can be facilitated by the presence of catalysts. The reaction results in the loss of the carboxylic acid functionality, leading to the formation of 1-ethoxy-2-methoxybenzene, an undesired byproduct that will impact your reaction yield and purity.

The presence of electron-donating groups, such as the ethoxy and methoxy groups on the benzene ring, can influence the electronic density of the molecule and thus its susceptibility to decarboxylation. Understanding the thermal limits of this compound is crucial for designing robust experimental protocols.

Q2: At what temperature does this compound begin to decarboxylate?

For a structurally related compound, 4-methoxybenzoic acid, thermal analysis of its lanthanide salts shows that the anhydrous compounds are stable up to 285°C[2]. While not a direct measure of the free acid's stability, this suggests that the parent molecule likely has a decomposition temperature below this, but significantly above its melting point under typical laboratory conditions. As a general guideline, it is advisable to maintain reaction temperatures below 200°C to minimize the risk of decarboxylation, unless specific measures are taken to enhance its stability.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

Issue 1: My reaction requires temperatures exceeding 200°C, and I'm observing significant byproduct formation consistent with decarboxylation.

High reaction temperatures can be a primary driver for the decarboxylation of this compound. Here are several strategies to mitigate this issue, ranging from simple procedural adjustments to more involved chemical modifications.

Causality: The thermal stability of a carboxylic acid can often be significantly increased by converting it to its corresponding salt. The ionic nature of the carboxylate salt provides a higher energy barrier for the elimination of CO₂, thus requiring more energy (higher temperatures) for decarboxylation to occur. Studies on related aromatic carboxylic acids have demonstrated this principle effectively. For example, solid-state compounds of 4-methoxybenzoate with lanthanides exhibit thermal stability up to 285°C[2]. While lanthanide salts are not common in this context, the principle extends to more conventional salts.

Experimental Protocol: In-Situ Salt Formation

  • Reagent Selection: Choose a suitable inorganic base to form the salt. Common choices include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base may depend on the solvent system and the tolerance of other functional groups in your reaction.

  • Stoichiometry: Add one equivalent of the chosen base to your reaction mixture containing this compound.

  • Solvent Considerations: Ensure the chosen base is at least partially soluble in your reaction solvent to facilitate the acid-base reaction.

  • Procedure:

    • Dissolve or suspend this compound in your reaction solvent at room temperature.

    • Add the base portion-wise with stirring.

    • Stir the mixture for 15-30 minutes to ensure complete salt formation before proceeding with your high-temperature reaction step.

Data Summary: Thermal Stability of Related Carboxylate Salts

CompoundAnhydrous Stability Onset (°C)Source
Lanthanum (III) 4-methoxybenzoate285[2]
Cerium (III) 4-methoxybenzoate285[2]
Praseodymium (III) 4-methoxybenzoate285[2]
Neodymium (III) 4-methoxybenzoate285[2]

This table illustrates the significant increase in thermal stability upon salt formation for a structurally similar compound.

Causality: Le Chatelier's principle suggests that increasing the pressure of a system at equilibrium will shift the equilibrium to the side with fewer moles of gas. Since decarboxylation produces gaseous CO₂, conducting the reaction under elevated pressure of an inert gas can disfavor the forward reaction, thereby suppressing decarboxylation. While some studies use pressure to promote catalytic decarboxylation, the application of an inert atmosphere can have a stabilizing effect. Research has shown that conducting reactions under 50 bar of an inert gas like nitrogen or argon can influence the reaction pathway and mass balance in high-temperature reactions of aromatic acids[3][4].

Experimental Workflow: High-Pressure Reaction Setup

G cluster_prep Preparation cluster_pressurization Pressurization cluster_reaction Reaction cluster_workup Work-up reagents Add this compound and other reactants to a high-pressure reactor seal Seal the reactor reagents->seal purge Purge the reactor with inert gas (N₂ or Ar) seal->purge pressurize Pressurize to the desired pressure (e.g., 10-50 bar) purge->pressurize heat Heat to the required reaction temperature pressurize->heat react Maintain temperature and pressure for the duration of the reaction heat->react cool Cool the reactor to room temperature react->cool depressurize Carefully vent the pressure cool->depressurize isolate Isolate the product depressurize->isolate

Caption: Workflow for conducting high-temperature reactions under inert gas pressure.

Issue 2: My molecule is sensitive to basic conditions, and I cannot use the salt formation strategy. How can I protect the carboxylic acid group?

When salt formation is not a viable option, the use of a thermally stable protecting group for the carboxylic acid is a suitable alternative.

Causality: Protecting the carboxylic acid, typically by converting it to an ester, can prevent decarboxylation. For high-temperature applications, the choice of the protecting group is critical. The protecting group must be stable at the required reaction temperature and be removable under conditions that do not affect the rest of the molecule.

Recommended Protecting Group: Methyl Ester

Methyl esters are a common and robust choice for protecting carboxylic acids. They are generally stable to a wide range of reaction conditions, including elevated temperatures, and can be cleaved by hydrolysis under either acidic or basic conditions.

Experimental Protocol: Protection as a Methyl Ester

  • Esterification:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the methyl 3-ethoxy-4-methoxybenzoate.

  • High-Temperature Reaction:

    • Use the protected methyl ester in your high-temperature reaction.

  • Deprotection (Hydrolysis):

    • After the high-temperature step, hydrolyze the methyl ester back to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup, or under acidic conditions.

Logical Relationship: Protecting Group Strategy

G start This compound protected Methyl 3-ethoxy-4-methoxybenzoate (Protected) start->protected Esterification (MeOH, H⁺) reaction High-Temperature Reaction (>200°C) protected->reaction deprotected This compound (Final Product) reaction->deprotected Hydrolysis (NaOH, then H⁺)

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Ethoxy-4-methoxybenzoic acid. As a key intermediate in various pharmaceutical and fine chemical applications, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production. Our focus is on the widely employed Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Reaction Overview: The Williamson Ether Synthesis Pathway

The synthesis of this compound from vanillic acid is a classic example of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an ethylating agent.[1][2] The process requires the deprotonation of both the phenolic hydroxyl and the carboxylic acid groups to proceed effectively.

Reaction_Pathway Vanillic_Acid 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) Deprotonation Bis-deprotonation (Phenoxide & Carboxylate formation) Vanillic_Acid->Deprotonation Polar Aprotic Solvent Ethylation SN2 Attack on Ethylating Agent Deprotonation->Ethylation Acid_Workup Acidification (e.g., HCl) Ethylation->Acid_Workup Forms carboxylate salt Final_Product This compound Base 2+ eq. Base (e.g., KOH, K2CO3) Base->Deprotonation Ethyl_Agent Ethylating Agent (e.g., EtBr, Et2SO4) Ethyl_Agent->Ethylation Acid_Workup->Final_Product

Caption: Williamson ether synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? A1: The most prevalent and cost-effective starting material is 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid.[3] It is structurally ideal for direct ethylation at the phenolic hydroxyl group. An alternative precursor is isovanillin (3-hydroxy-4-methoxybenzaldehyde), which would require a subsequent oxidation step to form the desired carboxylic acid.[4][5][6]

Q2: Why is a polar aprotic solvent recommended? A2: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred for Williamson ether synthesis.[7] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion less hindered and more nucleophilic. This enhances the rate of the desired SN2 reaction.[8]

Q3: Can I use an ethyl halide other than ethyl bromide? A3: Yes, other ethylating agents can be used. Ethyl iodide is more reactive than ethyl bromide, which may allow for lower reaction temperatures or shorter reaction times, though it is typically more expensive.[7] Diethyl sulfate is another common and cost-effective ethylating agent.[5] The choice often depends on a balance of reactivity, cost, and safety considerations for the intended scale.

Q4: Is a phase transfer catalyst necessary? A4: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is generally not required when using a polar aprotic solvent in which the reactants are soluble. However, a PTC becomes essential if the reaction is performed in a biphasic system, such as water and an organic solvent, to facilitate the transport of the phenoxide ion into the organic phase for reaction.[9]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems that can arise during the synthesis and scale-up process.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting Start Experiment Complete: Analyze Crude Product Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? (TLC, HPLC, NMR) Check_Yield->Check_Purity Yes Low_Yield_Node Low Yield Issues Check_Yield->Low_Yield_Node No Impurity_Node Impurity Issues Check_Purity->Impurity_Node No Success Process Successful Check_Purity->Success Yes Incomplete_Rxn Incomplete Reaction: - Insufficient base/time/temp - Wet solvent/reagents - Poor heat transfer Low_Yield_Node->Incomplete_Rxn Side_Reactions Side Reactions: - Elimination (ethylene formation) - Hydrolysis of ethylating agent Low_Yield_Node->Side_Reactions Starting_Material Unreacted Starting Material Impurity_Node->Starting_Material Ester_Byproduct Ethyl Ester Byproduct: (Ethyl 3-ethoxy-4-methoxybenzoate) Impurity_Node->Ester_Byproduct Other_Impurities Other Impurities: - Impure starting material - Degradation products Impurity_Node->Other_Impurities End Optimize & Repeat Incomplete_Rxn->End Side_Reactions->End Starting_Material->End Ester_Byproduct->End Other_Impurities->End

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A: Low yield is one of the most common scale-up challenges. Several factors can contribute:

  • Incomplete Deprotonation: Vanillic acid has two acidic protons (phenolic and carboxylic). At least two equivalents of base are required for the reaction to proceed. On a large scale, ensure the base is anhydrous, of high purity, and thoroughly mixed to ensure complete deprotonation. Insufficient base will leave unreacted starting material.[7]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis requires heating to proceed at a reasonable rate.[7] However, excessive temperatures (>80-90 °C) can promote a competing E2 elimination reaction, where the base abstracts a proton from the ethylating agent to form ethylene gas, thus consuming your reagent.[7] For scale-up, ensure uniform heat distribution throughout the reactor to avoid localized hot spots.

  • Presence of Water: Water can hydrolyze the ethylating agent, reducing its effective concentration. Furthermore, it can interfere with the reactivity of the phenoxide. Ensure all reagents and the solvent are anhydrous, especially when scaling up, as larger volumes are more susceptible to atmospheric moisture.[7]

  • Insufficient Reaction Time: Reactions at a larger scale may require longer times to reach completion due to mass and heat transfer limitations. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) until the starting material is fully consumed.

Problem 2: Formation of an Unexpected Byproduct

Q: My final product is contaminated with a significant, less polar impurity, identified as an ethyl ester. How did this form and how can I remove it?

A: This impurity is likely Ethyl 3-ethoxy-4-methoxybenzoate . It forms when the carboxylate anion, also a nucleophile, attacks the ethylating agent.

  • Causality: While the phenoxide is a stronger nucleophile than the carboxylate, esterification can still occur, particularly if there is a high concentration of the ethylating agent or at elevated temperatures.

  • Solution & Prevention:

    • Hydrolysis: The most effective way to deal with this byproduct is to hydrolyze the ester back to the desired carboxylic acid during the workup. After the initial reaction is complete and the solvent has been removed, dissolve the crude mixture in an aqueous base (e.g., 2M NaOH) and heat gently (e.g., 50-60 °C) for 1-2 hours. This will saponify the ester.

    • Prevention: To minimize its formation, consider adding the ethylating agent slowly and maintaining a moderate reaction temperature. This keeps the instantaneous concentration of the ethylating agent low, favoring reaction with the more reactive phenoxide.

Problem 3: Difficulties During Purification and Isolation

Q: During the acidic workup, my product precipitated as an oil or a sticky solid that is difficult to filter. What can I do?

A: This phenomenon, known as "oiling out," often occurs when the product precipitates from a solution in which it has some solubility or when impurities are present that depress its melting point.[10]

  • Causality: Rapid changes in pH or temperature can lead to supersaturation and non-crystalline precipitation. The presence of unreacted starting material or byproducts can act as a eutectic contaminant.

  • Solutions:

    • Control the Precipitation: Add the acid slowly to the basic aqueous solution while vigorously stirring. Cooling the mixture in an ice bath during acidification can also promote the formation of a finer, more easily filterable crystalline solid.

    • Solvent-Assisted Precipitation: If oiling out persists, add a small amount of a water-miscible organic solvent in which the product is sparingly soluble (e.g., ethanol) to the aqueous solution before acidification. This can sometimes help induce crystallization.

    • Extraction Instead of Filtration: If the product is an intractable oil, extract it into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude solid can then be purified by recrystallization.[10]

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative procedure. Optimization may be required based on specific laboratory conditions and scale.

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Ethyl Bromide (EtBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate & Hexanes (for TLC and purification)

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Vanillic Acid168.1510.0 g0.05951.0
K₂CO₃138.2118.0 g0.1302.2
Ethyl Bromide108.978.1 g (5.5 mL)0.07441.25
DMF-100 mL--

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vanillic acid (10.0 g) and anhydrous DMF (100 mL).

  • Base Addition: Begin stirring the solution and add powdered anhydrous potassium carbonate (18.0 g).

  • Ethylating Agent Addition: Slowly add ethyl bromide (5.5 mL) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 65-70 °C using an oil bath. Monitor the reaction's progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of DMF.

    • Remove the DMF from the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in 100 mL of 2M aqueous sodium hydroxide.

    • Wash this basic solution twice with 50 mL portions of ethyl acetate to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl with vigorous stirring. A white precipitate should form.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

    • Dry the product in a vacuum oven at 50 °C to a constant weight. Expected yield: 10.5-11.0 g (90-94%).

  • Purification (Optional): For higher purity, the product can be recrystallized from an ethanol/water mixture.[10]

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-methoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the common synthetic transformations involving this versatile building block. The presence of the ethoxy and methoxy groups on the benzoic acid core introduces specific electronic and steric considerations that are crucial for successful catalyst selection and reaction optimization.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the carboxylic acid moiety, often to enhance lipophilicity or to serve as a protecting group. The Fischer-Speier esterification is the most common method employed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended catalyst for the Fischer esterification of this compound with a simple alcohol like methanol or ethanol?

A1: For standard Fischer esterification, a strong protic acid catalyst is recommended. The most commonly used and cost-effective catalysts are concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Q2: I am experiencing low yields in my esterification reaction. What are the common causes and how can I troubleshoot this?

A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back to the starting materials. Here are some common causes and solutions:

  • Equilibrium Limitations: The reaction has reached equilibrium with significant amounts of starting material remaining.

    • Solution: Employ a large excess of the alcohol, which will also serve as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[1][2]

  • Presence of Water: The reagents or glassware were not anhydrous.

    • Solution: Use anhydrous alcohol and ensure all glassware is thoroughly dried. The presence of water at the start will inhibit the reaction.[2]

  • Insufficient Catalyst: The amount of acid catalyst is too low.

    • Solution: A catalytic amount of a strong acid like H₂SO₄ is crucial for the reaction to proceed at a reasonable rate.[2]

  • Low Reaction Temperature: The reaction mixture is not being heated sufficiently.

    • Solution: Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate.[1]

Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-40 eq).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Table 1: Typical Conditions for Fischer Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄ (cat.)Reflux1~90[3]
3,5-Dibromo-4-methoxybenzoic acidMethanolH₂SO₄ (10-20)Reflux4-685-95[4]
This compoundMethanolH₂SO₄ (cat.)Reflux4-8>90[5]

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification sub 3-Ethoxy-4-methoxy- benzoic acid int1 Protonated Carboxylic Acid sub->int1 + H+ cat H+ (cat.) alc R'OH int1->sub - H+ int2 Tetrahedral Intermediate int1->int2 + R'OH int2->int1 - R'OH int3 Protonated Ester int2->int3 - H2O int3->int2 + H2O prod Ester int3->prod - H+ prod->int3 + H+ water H2O

Caption: Mechanism of acid-catalyzed Fischer esterification.

II. Amide Coupling Reactions

The formation of an amide bond is a critical transformation in medicinal chemistry. Due to the electron-donating nature of the ethoxy and methoxy groups, this compound can present challenges in amide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which coupling reagents are recommended for the amide bond formation with this compound?

A1: A variety of coupling reagents can be used, and the choice often depends on the nucleophilicity of the amine and the desired reaction conditions. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[6][7][8]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly effective for even challenging couplings.[6]

Q2: My amide coupling reaction with an electron-deficient or sterically hindered amine is giving a low yield. What can I do?

A2: Couplings with poorly nucleophilic amines are challenging. Here are some strategies:

  • More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU.[6]

  • Convert to Acyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[9]

  • Acyl Fluoride Formation: In-situ formation of acyl fluorides can be effective for coupling with sterically hindered substrates and electron-deficient amines.[10]

  • Optimize Reaction Conditions: Ensure anhydrous conditions and consider adjusting the solvent and temperature. Aprotic polar solvents like DMF or NMP are generally good choices.[11]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveKey FeaturesCommon Side Reactions
EDC/DCCHOBtCost-effective, widely used.Racemization, formation of ureas
HATUDIPEAHighly efficient, fast reaction rates, low racemization.Can react with the amine
PyBOPBaseEffective for hindered couplings, byproduct is water-soluble.Can lead to impurities

Diagram 2: General Amide Coupling Workflow

Amide_Coupling_Workflow start 3-Ethoxy-4-methoxy- benzoic acid + Amine activate Activate with Coupling Reagent start->activate couple Amide Bond Formation activate->couple workup Aqueous Work-up couple->workup purify Purification workup->purify product Amide Product purify->product

Caption: A typical workflow for amide bond formation.

III. Ether Cleavage Reactions

The presence of two different ether linkages (ethoxy and methoxy) in this compound raises questions about selective cleavage, which is often a necessary step in the synthesis of more complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the standard conditions for cleaving the ether groups in this compound?

A1: Ether cleavage is typically achieved under strongly acidic conditions. The most common reagents are hydrobromic acid (HBr) and hydroiodic acid (HI).[12][13] Boron tribromide (BBr₃) is also a very effective reagent for cleaving aryl ethers.

Q2: Is it possible to selectively cleave one of the ether groups (ethoxy vs. methoxy)?

A2: Selective cleavage of the ethyl versus the methyl ether is challenging under standard acidic conditions. The mechanism of cleavage (Sₙ1 or Sₙ2) depends on the stability of the potential carbocation intermediate.[12][14]

  • Sₙ2 Pathway: For primary alkyl ethers, the reaction proceeds via an Sₙ2 mechanism where the halide attacks the less sterically hindered carbon. In this case, the methyl group is less hindered than the ethyl group, suggesting a potential for selective cleavage of the methoxy group.[11]

  • Sₙ1 Pathway: If the reaction proceeds through an Sₙ1 mechanism, the more stable carbocation will be formed. The stability of ethyl and methyl carbocations is similar, making selectivity difficult to predict.

For selective dealkylation, milder and more specialized reagents might be required. For instance, certain Lewis acids or organometallic reagents have shown selectivity in ether cleavage.[15]

Diagram 3: Potential Pathways for Ether Cleavage

Ether_Cleavage start 3-Ethoxy-4-methoxy- benzoic acid protonation Protonation (H+) start->protonation sn2_me SN2 at Methyl protonation->sn2_me sn2_et SN2 at Ethyl protonation->sn2_et prod_me 3-Ethoxy-4-hydroxy- benzoic acid sn2_me->prod_me prod_et 3-Hydroxy-4-methoxy- benzoic acid sn2_et->prod_et

Caption: Possible Sₙ2 pathways for acid-catalyzed ether cleavage.

IV. Decarboxylation Reactions

Decarboxylation, the removal of the carboxylic acid group, can be a useful transformation. The electron-rich nature of this compound influences the choice of catalyst for this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What type of catalyst is effective for the decarboxylation of an electron-rich benzoic acid like this one?

A1: Traditional thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions. However, catalytic methods have been developed for electron-rich substrates.

  • Copper Catalysts: Copper-based catalysts have been used for the decarboxylation of benzoic acids, often in the presence of an oxidant.[12]

  • Palladium Complexes: Palladium complexes with electron-rich phosphine ligands have shown high activity in the decarboxylation of hydroxybenzoic acids.[16]

  • Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild method for the decarboxylation of both electron-rich and electron-poor aryl carboxylic acids.[17]

Q2: I am observing low yields or decomposition during my decarboxylation attempt. What could be the issue?

A2: Decarboxylation of functionalized benzoic acids can be sensitive to reaction conditions.

  • Harsh Conditions: High temperatures can lead to undesired side reactions and decomposition. Exploring milder catalytic methods is advisable.

  • Catalyst Incompatibility: The chosen catalyst may not be suitable for the electron-rich substrate. Screening different catalysts is often necessary.

  • Atmosphere: Some catalytic systems require a specific atmosphere (e.g., inert or hydrogen) to achieve high selectivity and yield.[18]

Table 3: Catalytic Systems for Decarboxylation of Aromatic Carboxylic Acids

Catalyst SystemSubstrate TypeKey FeaturesReference
Copper SaltsGeneral Benzoic AcidsOften requires high temperatures[12]
Palladium/Electron-Rich LigandsHydroxybenzoic AcidsHigh activity under milder conditions[16]
Photoredox Catalyst (e.g., Iridium)Electron-Rich/Poor Benzoic AcidsMild, visible-light mediated[17]
Bimetallic Nanoparticles (FeRu@SILP)Hydroxy- and Aminobenzoic AcidsHigh selectivity under hydrogen atmosphere[18]

References

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethoxy-4-methoxybenzoic acid, a key intermediate in organic synthesis. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document presents a high-fidelity predicted spectrum based on established NMR principles and empirical data from structurally analogous compounds.

For robust contextual understanding, we will conduct a detailed comparative analysis with two closely related and well-characterized molecules: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) and Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid). This comparison will illuminate how subtle changes in substitution patterns on the benzene ring produce distinct and predictable changes in the NMR spectra, a foundational skill for structural elucidation in chemical research.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals, confirming the precise structure and purity of intermediates like this compound is a critical step in ensuring the integrity of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API).[2]

Analysis of this compound: A Predicted Spectrum

The structure of this compound features a 1,2,4-trisubstituted aromatic ring. The substituents are a carboxylic acid (-COOH), an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃). Each of these groups exerts a distinct electronic effect, influencing the chemical shifts (δ) of the nearby nuclei.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is characterized by distinct signals from the aromatic protons, the aliphatic ethoxy and methoxy groups, and the highly deshielded carboxylic acid proton.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
COOH~12.0 - 13.0Broad SingletN/A1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its signal is often broad due to chemical exchange.[3]
H-2~7.65DoubletJ ≈ 2.0 Hz1HThis proton is ortho to the electron-withdrawing -COOH group, causing a significant downfield shift. It is coupled only to the distant H-6 (meta coupling).
H-6~7.55Doublet of DoubletsJ ≈ 8.5 Hz, 2.0 Hz1HPositioned ortho to the ethoxy group and meta to the -COOH group. It experiences strong ortho coupling to H-5 and weaker meta coupling to H-2.
H-5~6.95DoubletJ ≈ 8.5 Hz1HThis proton is ortho to the strongly electron-donating -OCH₃ group, causing a pronounced upfield (shielded) shift. It shows a simple doublet from ortho coupling to H-6.
-OCH₂CH₃~4.15QuartetJ ≈ 7.0 Hz2HThe methylene protons are adjacent to an oxygen atom, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons.[4]
-OCH₃~3.90SingletN/A3HMethoxy groups attached to an aromatic ring typically appear as a sharp singlet in this region.[5]
-OCH₂CH₃~1.45TripletJ ≈ 7.0 Hz3HThe terminal methyl protons are shielded. The signal is split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectrum (Predicted)

The ¹³C spectrum provides a count of the unique carbon environments. Due to the lack of symmetry, all 10 carbon atoms in the molecule are chemically distinct and should produce 10 unique signals.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (C7)~167.5The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[6]
C4~154.0Aromatic carbon attached to the methoxy group. Oxygen's electron-donating effect causes a strong downfield shift.
C3~148.5Aromatic carbon attached to the ethoxy group. Similar to C4, it is shifted downfield by the attached oxygen.
C1~123.0The ipso-carbon attached to the carboxylic acid group. Its shift is influenced by the substituent.
C6~124.5Aromatic CH carbon. It is positioned ortho to the electron-donating ethoxy group.
C2~113.0Aromatic CH carbon. It is positioned ortho to the -COOH group and meta to the -OCH₃ group.
C5~112.5Aromatic CH carbon. It is positioned ortho to the -OCH₃ group, resulting in significant shielding (upfield shift).
-OC H₂CH₃ (C8)~64.5The methylene carbon is deshielded by its direct attachment to oxygen.
-OC H₃ (C9)~56.0The chemical shift for an aromatic methoxy carbon typically falls in the 55-56 ppm range.[7]
-OCH₂C H₃ (C10)~14.8The terminal methyl carbon is highly shielded and appears far upfield.

Comparative Analysis: The Impact of Substitution

To validate our predictions and understand the spectral data more deeply, we compare this compound with its structural isomers, Vanillic Acid and Isovanillic Acid.

G cluster_target Target Molecule cluster_comp1 Comparator 1 cluster_comp2 Comparator 2 T This compound -COOH at C1 -OEt at C3 -OMe at C4 V Vanillic Acid -COOH at C1 -OH at C4 -OMe at C3 T->V Isomeric Relationship (Differ in -OH vs -OEt and position) I Isovanillic Acid -COOH at C1 -OH at C3 -OMe at C4 T->I Direct Structural Analogue (Differ in -OH vs -OEt at C3)

Figure 2: Logical relationship between the target molecule and its comparators.

Comparator 1: Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) differs from our target by having a hydroxyl group at C4 and the methoxy group at C3.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.51 (bs, 1H, COOH), 9.86 (br, 1H, OH), 7.54–7.33 (m, 2H, Ar-H), 6.84 (d, J = 8.4 Hz, 1H, Ar-H), 3.81 (s, 3H, OCH₃).[8]

  • ¹³C NMR (DMSO, 101 MHz): δ 167.68, 151.54, 147.67, 123.93, 122.04, 115.47, 113.12, 55.97.[8]

Key Spectral Differences & Insights:

  • Absence of Ethoxy Signals: The most obvious difference is the lack of the characteristic quartet and triplet signals for the ethoxy group in Vanillic Acid's ¹H spectrum.

  • Presence of Phenolic -OH: Vanillic Acid shows a broad signal for the phenolic hydroxyl proton (~9.86 ppm), which is absent in our ethoxy-substituted target.

  • Aromatic Region: The substitution pattern in Vanillic Acid (1,3,4) is different. The two aromatic protons ortho and meta to the -COOH group appear as a multiplet, distinct from the more resolved doublet and doublet of doublets predicted for our target. This highlights the sensitivity of NMR to positional isomerism.

Comparator 2: Isovanillic Acid

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is an excellent comparator as it has the same 1,3,4-substitution pattern, differing only by a hydroxyl group instead of an ethoxy group at the C3 position.

  • ¹H NMR (Predicted/Literature): The aromatic signals would closely resemble our target's pattern. H-2 and H-6 would be significantly downfield due to proximity to the -COOH group. A key difference would be the presence of a phenolic -OH signal instead of the ethoxy signals.

  • ¹³C NMR (ACETONE-D6): δ 167.3, 152.4, 147.7, 125.1, 123.5, 115.1, 113.0, 56.1.[9]

Key Spectral Differences & Insights:

  • -OH vs. -OEt Substitution: The primary difference is the replacement of the ethoxy signals with a phenolic -OH signal.

  • Electronic Effects: Replacing the ethyl group of the ether with a proton (i.e., -OCH₂CH₃ vs. -OH) has a minimal effect on the chemical shifts of the distant aromatic protons and carbons. The carbon directly attached to the oxygen (C3) would show a slightly different chemical shift, but the overall pattern in the aromatic region is expected to be very similar, confirming the predicted pattern for our target molecule.

Comparative Data Summary
Compound Key ¹H NMR Features (δ, ppm) Key ¹³C NMR Features (δ, ppm)
This compound (Predicted) ~4.15 (q, 2H, -OCH₂-), ~1.45 (t, 3H, -CH₃), ~3.90 (s, 3H, -OCH₃)~167.5 (C=O), ~64.5 (-OCH₂-), ~56.0 (-OCH₃), ~14.8 (-CH₃)
Vanillic Acid (Experimental) [8]No ethoxy signals, ~9.86 (s, 1H, -OH), ~3.81 (s, 3H, -OCH₃)~167.7 (C=O), No ethoxy signals, ~56.0 (-OCH₃)
Isovanillic Acid (Experimental) [9]No ethoxy signals, Presence of -OH, ~3.9 (s, 3H, -OCH₃)~167.3 (C=O), No ethoxy signals, ~56.1 (-OCH₃)

Experimental Protocol: A Validated Approach

To obtain high-quality NMR data for a compound like this compound, a standardized and carefully executed protocol is essential.

Objective: To acquire quantitative and high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation (The "Why"):

    • Analyte: Accurately weigh approximately 5-10 mg of the dried sample (this compound). Causality: Using a sufficient amount ensures a good signal-to-noise ratio, while drying the sample removes residual water or solvents that could obscure signals.

    • Solvent: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for carboxylic acids because it readily dissolves them and, being aprotic, it forms hydrogen bonds with the acidic proton, slowing down its exchange rate. This allows the -COOH proton to be observed as a distinct, albeit broad, signal.[10] Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange more rapidly or be less visible.

    • Standard: Add a small drop of a solution containing tetramethylsilane (TMS). Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Its protons and carbons are highly shielded and produce a single sharp signal defined as 0.00 ppm, against which all other signals are referenced.[3]

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (The "Why"):

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.

    • Tuning and Shimming: Tune the probe to the frequencies of ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: Shimming is critical for obtaining sharp, symmetrical peaks and accurate integration. An inhomogeneous field leads to broad and distorted signals.

    • ¹H Acquisition:

      • Acquire a 1D proton spectrum with 16-32 scans.

      • Use a standard 90° pulse sequence.

      • Set the spectral width to cover a range of -2 to 16 ppm.

    • ¹³C Acquisition:

      • Acquire a 1D carbon spectrum with a proton-decoupled pulse sequence (e.g., zgpg30). Causality: Proton decoupling collapses the C-H splitting, simplifying the spectrum so that each unique carbon appears as a single line. This greatly aids in interpretation.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

  • Data Processing (The "Why"):

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to ensure all peaks are in positive absorption mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

This self-validating protocol ensures that the resulting spectra are accurate, reproducible, and suitable for rigorous structural analysis.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering a detailed glimpse into the molecular architecture of a substance by mapping its fragmentation patterns. This guide provides an in-depth interpretation of the anticipated electron ionization mass spectrum of 3-Ethoxy-4-methoxybenzoic acid. In the absence of a publicly available reference spectrum for this specific molecule, we will construct a detailed predictive analysis. This will be achieved by a comparative study of the experimentally determined mass spectra of closely related analogs, thereby illustrating the distinct contributions of the ethoxy, methoxy, and carboxylic acid functionalities to the overall fragmentation cascade.

The Logic of Fragmentation: A Predictive Approach

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of smaller, charged ions. The pattern of these fragments is unique to the molecule's structure. For this compound, we can anticipate a series of characteristic cleavages based on the established fragmentation behaviors of benzoic acids and aromatic ethers.

Our comparative analysis will draw upon the mass spectra of isovanillic acid, which shares the benzoic acid and 4-methoxy group but has a hydroxyl at the 3-position, and ethyl vanillate, which features an ethoxy group as an ester, to distinguish its fragmentation from an ether linkage. We will also consider the fragmentation of 3-methoxybenzoic and 4-methoxybenzoic acids to solidify our understanding of the core structure's behavior.

Comparative Fragmentation Analysis of Analogous Compounds

To build a robust prediction for the mass spectrum of this compound, we will first examine the fragmentation patterns of key structural analogs.

Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid)

The mass spectrum of isovanillic acid provides a foundational understanding of the fragmentation of the 4-methoxybenzoic acid core with a hydroxyl substituent. The key fragments observed for isovanillic acid are summarized below.

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure / Neutral Loss
[M]•+168Molecular Ion (C₈H₈O₄)•+
[M-CH₃]•+153Loss of a methyl radical (•CH₃) from the methoxy group
[M-OH]•+151Loss of a hydroxyl radical (•OH) from the carboxylic acid
[M-H₂O]•+150Loss of water
[M-CHO₂]•+123Loss of the carboxyl group (•COOH)

The fragmentation is initiated by the loss of a methyl radical from the methoxy group to form a stable ion at m/z 153, and the loss of a hydroxyl radical from the carboxylic acid group, a characteristic fragmentation of benzoic acids, to yield an ion at m/z 151.

Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate)

Ethyl vanillate allows us to observe the fragmentation of an ethoxy group, albeit in an ester functionality. This provides a valuable contrast to the expected fragmentation of the ethoxy ether in our target molecule.

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure / Neutral Loss
[M]•+196Molecular Ion (C₁₀H₁₂O₄)•+
[M-C₂H₅]•+167Loss of an ethyl radical (•C₂H₅)
[M-OC₂H₅]•+151Loss of an ethoxy radical (•OC₂H₅) from the ester
[M-C₂H₄]•+168McLafferty rearrangement with loss of ethene

The dominant fragmentation for ethyl vanillate is the loss of the ethoxy radical from the ester group, resulting in a strong peak at m/z 151. The loss of an ethyl radical is also observed.

Predicted Mass Spectrum and Fragmentation of this compound

Based on the analysis of its structural analogs, we can predict the major fragmentation pathways for this compound (Molecular Weight: 196.20 g/mol ).

The fragmentation is expected to be initiated by several key cleavages:

  • Loss of a hydroxyl radical (•OH) from the carboxylic acid group, a hallmark of benzoic acid fragmentation, leading to a prominent ion at m/z 179 .

  • Loss of an ethyl radical (•C₂H₅) from the ethoxy group, resulting in an ion at m/z 167 .

  • Loss of a methyl radical (•CH₃) from the methoxy group, producing an ion at m/z 181 .

  • Loss of the entire ethoxy group (•OC₂H₅) , giving rise to an ion at m/z 151 .

  • Cleavage of the C-O bond of the ethoxy group with the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, which would lead to an ion at m/z 168 .

  • Decarboxylation (loss of •COOH) , resulting in an ion at m/z 151 .

These primary fragments would then undergo further fragmentation, leading to a complex and characteristic mass spectrum.

Predicted Quantitative Fragmentation Analysis
Predicted Fragment IonPredicted m/zProposed Structure / Neutral Loss
[M]•+196Molecular Ion (C₁₀H₁₂O₃)•+
[M-OH]•+179Loss of a hydroxyl radical (•OH)
[M-C₂H₅]•+167Loss of an ethyl radical (•C₂H₅)
[M-C₂H₄]•+168Loss of ethene (C₂H₄)
[M-OCH₃]•+165Loss of a methoxy radical (•OCH₃)
[M-COOH]•+151Loss of the carboxyl group (•COOH)
[M-OC₂H₅]•+151Loss of an ethoxy radical (•OC₂H₅)

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and the observed fragmentation of its key analogs.

3-Ethoxy-4-methoxybenzoic_acid_fragmentation M [C10H12O3]+• m/z 196 F179 [M-OH]+ m/z 179 M->F179 - •OH F167 [M-C2H5]+ m/z 167 M->F167 - •C2H5 F168 [M-C2H4]+• m/z 168 M->F168 - C2H4 F151a [M-COOH]+ m/z 151 M->F151a - •COOH F151b [M-OC2H5]+ m/z 151 M->F151b - •OC2H5

Caption: Predicted fragmentation of this compound.

Isovanillic_acid_fragmentation M [C8H8O4]+• m/z 168 F153 [M-CH3]+ m/z 153 M->F153 - •CH3 F151 [M-OH]+ m/z 151 M->F151 - •OH F123 [M-COOH]+ m/z 123 M->F123 - •COOH

Caption: Fragmentation of Isovanillic Acid.

Experimental Protocols

To experimentally verify the predicted mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the analyzed analogs.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 EI Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Extract Mass Spectrum Analysis4->Data1 Data2 Identify Molecular and Fragment Ions Data1->Data2 Data3 Compare with Predicted Pattern Data2->Data3

Caption: GC-MS Experimental Workflow.

Conclusion

A Comparative Guide to the FTIR Spectral Analysis of 3-Ethoxy-4-methoxybenzoic Acid and Related Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional groups present in 3-Ethoxy-4-methoxybenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, placing the target molecule alongside key structural analogues—benzoic acid and 4-methoxybenzoic acid (p-anisic acid)—to elucidate the subtle yet significant spectral shifts induced by aromatic substitution. The experimental protocols and data presented herein are grounded in established principles of vibrational spectroscopy to ensure scientific integrity and reproducibility.

Foundational Principles: FTIR Spectroscopy in Molecular Characterization

FTIR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1] The position, intensity, and shape of absorption bands in an FTIR spectrum provide invaluable information about the molecular architecture, making it an indispensable tool in quality control, synthetic chemistry, and materials science. For complex organic molecules like this compound, which serves as a versatile building block in pharmaceutical synthesis, a precise understanding of its spectral features is paramount.[2][3]

The Significance of Hydrogen Bonding in Carboxylic Acids

Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the FTIR spectrum, most notably on the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. The O-H stretch of a dimerized acid appears as a very broad and intense absorption band over a wide range (typically 3300-2500 cm⁻¹), often obscuring other signals in this region.[4] This broadening is a hallmark of strong hydrogen bonding.[4][5] Concurrently, the C=O stretching frequency is lowered compared to a free monomer due to the weakening of the carbonyl double bond. This phenomenon is a key diagnostic feature in the analysis of benzoic acid and its derivatives.[6]

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups that give rise to characteristic IR absorptions. Understanding these groups is the first step in spectral interpretation.

Caption: Molecular structure of this compound.

  • Carboxylic Acid (-COOH): This group is expected to show a very broad O-H stretching band from ~3300-2500 cm⁻¹, a strong C=O stretching band around 1700-1680 cm⁻¹, and a C-O stretching band between 1320-1210 cm⁻¹.[4][7]

  • Aromatic Ring: Look for aromatic C-H stretching vibrations just above 3000 cm⁻¹ (3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1625-1475 cm⁻¹ region.[7][8]

  • Ether Groups (Ethoxy & Methoxy): Both groups will contribute to C-O stretching absorptions, typically appearing as strong bands in the 1300-1000 cm⁻¹ region.[7] The asymmetric C-O-C stretch is usually stronger and found around 1250 cm⁻¹, while the symmetric stretch is weaker and near 1040 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range.[9]

Experimental Protocol: Acquiring High-Quality FTIR Data

Accurate spectral acquisition is contingent on meticulous sample preparation. For solid crystalline samples like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are industry standards.

Workflow for FTIR Analysis (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Grind 1-2 mg of Sample with 100-200 mg dry KBr s2 Transfer Powder to Pellet Die s1->s2 s3 Apply Hydraulic Pressure (8-10 tons) s2->s3 s4 Form Transparent Pellet s3->s4 a1 Place Pellet in Sample Holder s4->a1 Transfer to Spectrometer a2 Perform Background Scan (Empty Chamber) a1->a2 a3 Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) a2->a3 p1 Baseline Correction a3->p1 p2 Peak Picking & Labeling p1->p2 p3 Spectral Interpretation p2->p3

Caption: Experimental workflow for FTIR analysis using the KBr pellet technique.

Step-by-Step Methodology (KBr Pellet)
  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[10]

    • Causality: Grinding ensures the sample particles are smaller than the IR wavelength, minimizing light scattering (the Christiansen effect) and producing sharp, well-defined peaks. KBr is used as a matrix because it is transparent in the mid-IR region.[10][11]

  • Pellet Formation: Transfer the homogenous powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear, transparent pellet.[10][12]

    • Causality: High pressure causes the KBr to flow and encapsulate the sample in a solid, glass-like matrix, providing an ideal path for the IR beam. Cloudiness indicates insufficient pressure or moisture contamination.

  • Background Spectrum: Place the KBr pellet in the sample holder of the FTIR instrument. Run a background scan to record the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[11]

    • Trustworthiness: The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only absorption bands from the analyte.

  • Sample Analysis: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Alternative Protocol: Attenuated Total Reflectance (ATR)

ATR has become a preferred method due to its minimal sample preparation.[11]

  • Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] Record a background spectrum with the empty, clean crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[13]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[10][13]

    • Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, which is necessary to obtain a strong signal.

  • Sample Analysis: Acquire the spectrum as described above.

Comparative Spectral Analysis

The following table summarizes the key vibrational frequencies for this compound and compares them with its structural analogues. This comparison highlights the influence of the ethoxy and methoxy substituents on the electronic environment of the aromatic ring and carboxylic acid group.

Functional Group Vibrational Mode Benzoic Acid (cm⁻¹)[4][14] 4-Methoxybenzoic Acid (cm⁻¹)[15][16] **this compound (Expected, cm⁻¹) **Interpretation of Spectral Shifts
Carboxylic AcidO-H Stretch (dimer)~3300-2500 (very broad)~3300-2500 (very broad)~3300-2500 (very broad)The broad profile due to strong hydrogen bonding is a dominant, characteristic feature for all three compounds in the solid state.
Aromatic/AliphaticC-H Stretch3080-3030 (Aromatic)3080-3030 (Aromatic)2980-2840 (Aliphatic -OCH₃)3080-3030 (Aromatic)2990-2850 (Aliphatic -OCH₃, -OCH₂CH₃)The target molecule shows additional aliphatic C-H stretches from both the methoxy and ethoxy groups, distinguishing it from the others.
Carboxylic AcidC=O Stretch (dimer)~1700-1680~1685-1675~1680-1670The electron-donating methoxy and ethoxy groups increase electron density in the ring, which slightly weakens the C=O double bond through resonance, shifting the peak to a lower wavenumber compared to unsubstituted benzoic acid.
Aromatic RingC=C Stretch~1600, 1585, 1450~1605, 1575, 1510~1605, 1580, 1515Substituents alter the symmetry and electronic distribution of the benzene ring, causing shifts in the positions and relative intensities of these characteristic ring vibrations.
Carboxylic Acid/EtherC-O Stretch~1320-1210 (Acid C-O)~1260 (Asym. C-O-C)~1175 (Acid C-O)~1265 (Asym. C-O-C)~1170 (Acid C-O)~1030 (Sym. C-O-C)The target molecule will have a more complex and crowded "fingerprint region" (below 1500 cm⁻¹) due to multiple overlapping C-O stretching modes from the carboxylic acid, methoxy, and ethoxy groups. The strong band around 1265 cm⁻¹ is characteristic of aryl ethers.

Conclusion

The FTIR spectrum of this compound is rich with information, defined by the vibrational modes of its carboxylic acid, aromatic, methoxy, and ethoxy functionalities. Through a comparative analysis with benzoic acid and 4-methoxybenzoic acid, we can confidently assign its major absorption bands and understand the electronic influence of its substituents. The presence of additional aliphatic C-H stretching bands and a complex pattern of C-O stretching vibrations in the fingerprint region serve as key identifiers for this molecule. The protocols and data provided in this guide offer a robust framework for the accurate and reliable characterization of this and other related compounds, supporting critical activities in drug discovery and chemical synthesis.

References

Comparing the reactivity of 3-Ethoxy-4-methoxybenzoic acid with vanillic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Ethoxy-4-methoxybenzoic Acid and Vanillic Acid

For researchers and professionals in drug development, a nuanced understanding of how subtle structural modifications impact a molecule's chemical behavior is paramount. This guide provides a detailed comparative analysis of the reactivity of two closely related benzoic acid derivatives: this compound and Vanillic acid (4-hydroxy-3-methoxybenzoic acid).

While differing only by the substituents at the C3 and C4 positions, these compounds exhibit distinct electronic properties that significantly influence their reactivity in key chemical transformations. We will explore the theoretical underpinnings of these differences, supported by proposed experimental protocols designed to quantitatively measure and validate these reactivity profiles.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules lies in the nature of the electron-donating groups attached to the benzene ring. Vanillic acid possesses a hydroxyl group at the C4 position and a methoxy group at C3. In contrast, this compound features an ethoxy group at C3 and a methoxy group at C4.

PropertyVanillic Acid This compound
Structure Vanillic Acid Structurethis compound Structure
IUPAC Name 4-Hydroxy-3-methoxybenzoic acid[1][2]This compound[3]
Molecular Formula C₈H₈O₄[4][5]C₁₀H₁₂O₄[3][6]
Molecular Weight 168.15 g/mol [2][4]196.20 g/mol [3][6]
Melting Point 210–213 °C[4][5]161–168 °C[7]
Appearance White to beige crystalline powder[4][8]White to pale cream powder[7]
Solubility Moderately soluble in water; very soluble in ethanol and ether.[1][4][8]Data not widely available, but expected to have lower water solubility and good organic solvent solubility.

Theoretical Framework: A Tale of Two Electronic Landscapes

The reactivity of an aromatic compound is dictated by the electronic effects of its substituents, which modulate the electron density of the ring and the properties of the functional groups. These effects are primarily categorized as inductive and resonance effects.

  • Inductive Effect (-I): The electronegative oxygen atoms in hydroxyl, methoxy, and ethoxy groups pull electron density away from the aromatic ring through the sigma (σ) bonds.[9][10]

  • Resonance Effect (+R or +M): The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is significantly stronger than the inductive withdrawal for these groups and is most pronounced at the ortho and para positions.[9][11][12]

The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.[13][14]

Caption: Electronic effects of substituents on the two acids.

Causality of Reactivity Differences:

  • Activating Group Strength: The hydroxyl (-OH) group in vanillic acid is a more powerful activating group than the methoxy (-OCH₃) group at the same position in this compound. This will make the aromatic ring of vanillic acid significantly more electron-rich and thus more susceptible to electrophilic attack.

  • Acidity of Phenolic Proton: Vanillic acid possesses an acidic phenolic proton, which this compound lacks. This allows vanillic acid to undergo a completely different set of reactions, such as deprotonation to form a phenoxide, which is an even more potent activating group, and subsequent etherification or esterification at the C4 position.

  • Alkoxy Group Comparison: The primary difference between a methoxy and an ethoxy group is the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. Therefore, an ethoxy group is a marginally stronger activating group than a methoxy group.[9]

Comparative Reactivity Analysis

Based on the theoretical framework, we can predict distinct reactivities in several key reaction classes.

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxyl proton is weakened by electron-donating groups on the ring. Since the net electron-donating effect of the 4-OH and 3-OCH₃ substituents in vanillic acid is stronger than the 4-OCH₃ and 3-OC₂H₅ combination, we predict that vanillic acid will be a weaker acid (have a higher pKa) than this compound.

Reactions of the Carboxyl Group: Esterification

The rate of acid-catalyzed esterification is influenced by both electronic and steric factors.[15][16]

  • Electronic Effects: A more electron-deficient carbonyl carbon is more electrophilic and reacts faster. The stronger electron-donating substituents on vanillic acid will reduce the electrophilicity of its carbonyl carbon more than the substituents on this compound.

  • Steric Effects: The steric environment around the carboxyl group is identical for both molecules.

Therefore, it is predicted that This compound will undergo esterification at a slightly faster rate than vanillic acid.

Electrophilic Aromatic Substitution (EAS)

This is where the most significant difference in reactivity is expected. The rate and regioselectivity of EAS are governed by the activating groups.[17][18]

  • Vanillic Acid: The 4-OH group is the most powerful activating group, strongly directing incoming electrophiles to its ortho position (C5). The C2 position is also activated, but less so, and is more sterically hindered by the adjacent carboxyl group.

  • This compound: Both the 3-ethoxy and 4-methoxy groups are activating and ortho-, para-directing. The position ortho to the 4-methoxy group (C5) is the most likely site of attack, as it is also meta to the deactivating carboxyl group. The ethoxy group at C3 will also direct to C5 (para position is blocked).

Given that the -OH group is a much stronger activator than an -OCH₃ group, vanillic acid will react much faster in electrophilic aromatic substitution reactions than this compound.

Caption: Predicted outcomes for electrophilic aromatic substitution.

Proposed Experimental Protocols

To empirically validate these theoretical predictions, the following self-validating experimental protocols are proposed.

Experiment 1: Comparative Kinetics of Fischer Esterification

This experiment will compare the rate of esterification of the two acids with methanol.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of vanillic acid and this compound.

  • Reagent Addition: To each flask, add a large excess of dry methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction Execution: Heat both flasks to reflux in an oil bath set to the same temperature (e.g., 70 °C). Start a timer once reflux begins.

  • Monitoring: At regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture. Immediately quench the aliquot in a known volume of cold deionized water.

  • Analysis: Titrate the quenched aliquot with a standardized solution of sodium hydroxide (e.g., 0.1 M) using phenolphthalein as an indicator. The amount of NaOH consumed corresponds to the unreacted carboxylic acid.

  • Data Processing: Plot the concentration of the acid versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A more rigorous analysis would involve fitting the data to a kinetic model to determine the rate constant (k).[19]

Self-Validation: Running the reactions in parallel under identical conditions ensures that any observed difference in rate is due to the intrinsic reactivity of the substrates, not experimental variability. The titration method provides a direct measure of the remaining reactant.

Experiment 2: Competitive Electrophilic Aromatic Substitution (Iodination)

This experiment directly compares the susceptibility of the two aromatic rings to electrophilic attack.

References

A Senior Application Scientist's Guide: 3-Ethoxy-4-methoxybenzoic Acid vs. Isovanillic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a starting material or intermediate is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Benzoic acid derivatives, in particular, serve as foundational scaffolds for a vast array of pharmacologically active molecules. This guide provides an in-depth, objective comparison between two structurally similar yet synthetically distinct building blocks: 3-Ethoxy-4-methoxybenzoic acid and isovanillic acid (3-hydroxy-4-methoxybenzoic acid) . We will explore their fundamental physicochemical differences, dissect their reactivity profiles, and provide field-proven protocols to guide your synthetic strategy.

At a Glance: Structural and Physicochemical Divergence

The core difference between these two molecules lies in the substituent at the C3 position of the benzene ring. Isovanillic acid possesses a nucleophilic and acidic phenolic hydroxyl (-OH) group, whereas this compound features a stable, more lipophilic ethoxy (-OCH₂CH₃) ether linkage. This seemingly minor variation has profound implications for their physical properties and chemical behavior.

Diagram 1: Core Structural Comparison

G cluster_0 Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) cluster_1 This compound isovanillic_acid isovanillic_acid ethoxy_acid ethoxy_acid

This fundamental structural divergence directly influences key physicochemical parameters crucial for drug design and synthesis, such as acidity, solubility, and lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyIsovanillic AcidThis compoundRationale for Difference
Molecular Formula C₈H₈O₄[1]C₁₀H₁₂O₄[2]Addition of an ethyl group.
Molecular Weight 168.15 g/mol [1][3]196.20 g/mol [2][4]The ethoxy group is larger than the hydroxyl group.
Melting Point 250-253 °C[3]161-168 °C[5]The phenolic -OH in isovanillic acid allows for strong intermolecular hydrogen bonding, significantly raising its melting point.
Acidity (pKa) Weaker Acid (Phenolic pKa ~10)Not Applicable (Ether)The phenolic hydroxyl group can be deprotonated, making isovanillic acid a weak acid at that position. The ethoxy group is a stable ether and does not have an acidic proton.
Key Feature Phenolic Hydroxyl GroupStable Ethoxy GroupThe hydroxyl group is a hydrogen bond donor and a site for further alkylation or acylation. The ethoxy group is a stable, lipophilic ether.

Reactivity and Strategic Synthetic Implications

The choice between these two reagents hinges on the desired synthetic outcome and the reactivity of other functional groups in the molecule. The presence of the phenolic hydroxyl group in isovanillic acid is a double-edged sword, offering an additional point for modification but often necessitating protection/deprotection steps.

Isovanillic Acid: A Bifunctional Precursor

Isovanillic acid's utility stems from its two distinct reactive sites: the carboxylic acid and the phenolic hydroxyl.

  • Carboxylic Acid Reactivity : The -COOH group undergoes standard transformations such as Fischer esterification, conversion to acid chlorides, and, most importantly for drug synthesis, amidation via peptide coupling reagents.

  • Phenolic Hydroxyl Reactivity : The -OH group is nucleophilic and can be readily alkylated (e.g., via Williamson ether synthesis) or acylated. This allows for the introduction of diverse ether or ester functionalities at the C3 position.

  • Synthetic Challenge : When modifying the carboxylic acid, the phenolic hydroxyl may interfere with certain reagents (e.g., strong bases or acylating agents). This often requires a protection strategy (e.g., converting the phenol to a benzyl or silyl ether), adding two steps to the overall synthesis (protection and deprotection).

Key Application: Isovanillic acid and its aldehyde precursor, isovanillin, are celebrated starting materials for constructing the A-ring of the morphinan skeleton in the total synthesis of opioids like codeine and morphine.[6] Its inherent oxygenation pattern is perfectly suited for this complex scaffold. It also serves as a precursor for various antimicrobial and anti-inflammatory agents.[7]

This compound: The Direct Approach

In contrast, this compound offers a more direct path when the synthetic target requires a stable ether at the C3 position.

  • Primary Reactivity : The carboxylic acid is the primary site for synthetic transformations. The methoxy and ethoxy groups are robust ethers, stable to most standard coupling and reduction conditions.

  • Synthetic Advantage : The absence of the reactive hydroxyl group streamlines synthesis. Amidation or esterification can be performed directly without the need for protecting groups, reducing step count and improving overall yield.

  • Lipophilicity : The ethoxy group increases the lipophilicity of the molecule compared to isovanillic acid, a factor that can be crucial for modulating the pharmacokinetic properties of a final drug candidate.

Key Application: This molecule is a crucial intermediate in the synthesis of modern anti-inflammatory drugs. Notably, it is a key building block for Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriasis and psoriatic arthritis.[8][9] The 3-ethoxy-4-methoxybenzoyl moiety is integral to the pharmacophore's interaction with the enzyme's active site.[10]

Diagram 2: Comparative Synthetic Workflow for Amide Formation

G cluster_0 Pathway A: Isovanillic Acid cluster_1 Pathway B: this compound A1 Isovanillic Acid A2 1. Protect -OH (e.g., BnBr, K₂CO₃) A1->A2 A3 2. Amide Coupling (Amine, EDC, HOBt) A2->A3 A4 3. Deprotect -OH (e.g., H₂, Pd/C) A3->A4 A5 Final Product (with free -OH) A4->A5 B1 3-Ethoxy-4-methoxy -benzoic Acid B2 1. Amide Coupling (Amine, EDC, HOBt) B1->B2 B3 Final Product (with -OEt) B2->B3

Caption: Contrasting synthetic routes to an amide derivative.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear causality for the chosen reagents and conditions.

Protocol 1: Direct Amidation of this compound

This protocol demonstrates the straightforward synthesis of an amide, a common linkage in pharmaceuticals, leveraging the stability of the ether groups.

Objective: To synthesize N-benzyl-3-ethoxy-4-methoxybenzamide.

Rationale: This procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions, particularly racemization if chiral amines are used, and to increase efficiency by forming a more reactive HOBt-ester intermediate.[11] Dichloromethane (DCM) is an excellent, non-protic solvent for this reaction.

Methodology:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.96 g, 10 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add HOBt (1.53 g, 11 mmol, 1.1 eq) and benzylamine (1.09 mL, 10 mmol, 1.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (2.11 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Dilute the reaction mixture with 50 mL of DCM. Wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: Fischer Esterification of Isovanillic Acid

This protocol illustrates a classic esterification, a fundamental transformation for modifying carboxylic acids.

Objective: To synthesize methyl 3-hydroxy-4-methoxybenzoate.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[12] Using the alcohol (methanol) as the solvent provides a large excess, driving the equilibrium towards the ester product. Concentrated sulfuric acid is a potent catalyst and also acts as a dehydrating agent, further shifting the equilibrium.[13][14] The reaction is heated to reflux to increase the reaction rate.

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend isovanillic acid (16.8 g, 100 mmol) in 150 mL of methanol.

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. The product should precipitate as a solid.

  • Neutralization: If necessary, neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: Dry the solid in a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized from a methanol/water mixture if needed.

Summary: Making the Right Choice

The decision to use this compound or isovanillic acid is driven entirely by the final target structure and the desired synthetic efficiency.

Table 2: Strategic Comparison for Synthetic Planning

CriterionIsovanillic AcidThis compound
Key Structural Feature Reactive phenolic hydroxyl (-OH)Stable ethoxy ether (-OEt)
Primary Reactive Sites Carboxylic acid AND phenolic hydroxylCarboxylic acid ONLY
Synthetic Advantage Two handles for functionalization; precursor for natural product scaffolds.[6]Allows direct, unprotected modification of the carboxylic acid; higher lipophilicity.
Synthetic Challenge Often requires protection/deprotection of the -OH group, adding steps.Less functional diversity on the aromatic ring without more complex chemistry.
Key Applications Opioid synthesis,[3][6] antimicrobials,[7] natural product synthesis.PDE4 inhibitors (Apremilast),[8] other anti-inflammatory agents.[10]

References

A Researcher's Guide to Structural Elucidation: A Comparative Analysis of 3-Ethoxy-4-methoxybenzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Structural Analysis in Drug Development

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including solubility, melting point, and, crucially, its biological activity. In drug development, precise knowledge of a compound's crystal structure can inform formulation strategies, predict potential polymorphs, and elucidate structure-activity relationships (SAR). 3-Ethoxy-4-methoxybenzoic acid, a substituted benzoic acid derivative, presents a case study for the application of various analytical techniques to unlock this critical structural information.

X-ray Crystallography: The Definitive Approach to Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[1][2] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state behavior of a compound.[3]

Experimental Workflow: From Powder to Solved Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following is a detailed, step-by-step methodology that would be employed for a novel compound like this compound.

1. Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process. For substituted benzoic acids, slow evaporation from a suitable solvent is a common and effective method.[4]

  • Protocol:

    • Dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to create a saturated solution.

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate impurities.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

Causality Behind Experimental Choices: The choice of solvent is critical; it should be one in which the compound is moderately soluble. Too high a solubility will inhibit crystallization, while too low a solubility will cause the compound to precipitate as a powder. Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for diffraction.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.

  • Protocol:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of orientations.

    • A detector records the diffraction pattern, which consists of a series of spots of varying intensity.

Trustworthiness of the Protocol: The collection of a complete and redundant dataset is crucial for a reliable structure solution. Modern diffractometers and software automate the data collection strategy to ensure all unique reflections are measured with sufficient intensity.

3. Structure Solution and Refinement: From Data to Model

The collected diffraction data is then processed to determine the crystal structure.

  • Protocol:

    • The diffraction data is integrated to determine the intensity of each reflection.

    • The unit cell parameters and space group are determined from the positions of the reflections.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Authoritative Grounding: The final refined structure is validated using established crystallographic metrics, such as the R-factor, which indicates the agreement between the experimental data and the crystallographic model. A low R-factor is indicative of a high-quality structure determination.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystallization Crystallization of This compound Mounting Crystal Mounting Crystallization->Mounting Select Single Crystal XRay X-ray Diffraction Mounting->XRay Expose to X-rays Solution Structure Solution XRay->Solution Collect Diffraction Data Refinement Structure Refinement Solution->Refinement Generate Initial Model Validation Validation Refinement->Validation Optimize Atomic Positions

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary and often more readily obtainable information. For this compound, spectroscopic data is available and can be used to infer structural features.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters, assessment of polymorphism.[3][5]Useful for polycrystalline materials, does not require single crystals.Does not provide detailed atomic positions for complex molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (connectivity, functional groups).Provides detailed information about the molecular structure in solution.Does not provide information about the solid-state packing or intermolecular interactions.
Infrared (IR) Spectroscopy Identification of functional groups based on their vibrational frequencies.Fast and non-destructive.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.High sensitivity and accuracy for molecular weight determination.Provides no information about the 3D structure or connectivity.

Expected Crystal Structure of this compound: An Educated Inference

Based on the known crystal structures of numerous other benzoic acid derivatives, it is highly probable that this compound would crystallize to form centrosymmetric dimers in the solid state.[6] These dimers are held together by a pair of strong hydrogen bonds between the carboxylic acid groups of two neighboring molecules.

Visualizing the Expected Dimerization

Caption: Expected hydrogen-bonded dimer of this compound.

This dimerization motif is a common and highly stable arrangement for carboxylic acids in the solid state and would be the primary intermolecular interaction governing the crystal packing of this compound.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray crystallography remains the unparalleled technique. While obtaining suitable crystals can be a hurdle, the wealth of information provided is invaluable for drug development and materials science. In the absence of a crystal structure, a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry, coupled with insights from the known structures of related compounds, can provide a robust, albeit incomplete, picture of the molecule's structure. This guide serves as a testament to the power of a multi-faceted analytical approach, with X-ray crystallography as the cornerstone for understanding the solid-state architecture of matter.

References

A Comparative Guide to Purity Analysis of 3-Ethoxy-4-methoxybenzoic Acid: HPLC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 3-Ethoxy-4-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative assessment of purity in the pharmaceutical industry.[1][2] Its strengths lie in its high sensitivity, resolving power for complex mixtures, and its capacity for quantitative analysis.[1] For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] this compound, with its aromatic ring and carboxylic acid functional group, possesses a moderate polarity. The choice of a C18 column provides a hydrophobic surface that interacts with the nonpolar regions of the molecule. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is crucial for achieving optimal separation. The acidic modifier (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: A Validated HPLC Method

This protocol outlines a robust HPLC method for the purity analysis of this compound.

Objective: To determine the purity of this compound and quantify any related impurities by area percentage.

Instrumentation and Reagents:

  • HPLC system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the area percent of the main peak and any impurity peaks in the sample chromatogram.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve this compound Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (A: Aqueous, B: Organic) MobilePhase->Injection Column C18 Reversed-Phase Separation Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: A schematic overview of the HPLC purity analysis workflow.

A Comparative Look: Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of aromatic carboxylic acids, each with its own set of advantages and limitations.

Gas Chromatography is a highly sensitive technique, particularly for volatile and thermally stable compounds.[2] However, for a polar carboxylic acid like this compound, direct analysis by GC is challenging due to its low volatility.[3][4] This necessitates a derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester.[3][5]

Key Considerations for GC:

  • Derivatization Required: The need for derivatization adds a step to the sample preparation process and can introduce potential sources of error.[3][4]

  • High Sensitivity: GC, especially when coupled with a mass spectrometer (GC-MS), offers excellent sensitivity for detecting volatile impurities.[3][6]

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For small, charged molecules like organic acids, CE can be an ideal technique, offering high resolving power and short analysis times.[7][8] It is a cost-effective method that often does not require derivatization.[7][9]

Key Considerations for CE:

  • High Efficiency: CE provides a high number of theoretical plates, leading to excellent separation efficiency.[7]

  • Low Sample Volume: The technique requires very small sample volumes.

  • Sensitivity: While CE is highly efficient, its sensitivity can be lower than that of HPLC or GC-MS, although this can be enhanced through various strategies.[8]

UPLC is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[10][11] The fundamental principles of separation remain the same as in HPLC, making method transfer relatively straightforward.

Key Considerations for UPLC:

  • Speed and Efficiency: UPLC offers a significant reduction in run times and improved peak resolution.[10][11]

  • System Requirements: It requires specialized instrumentation capable of handling higher backpressures.

  • Solvent Consumption: Due to faster run times and lower flow rates, UPLC typically consumes less solvent than HPLC.

At a Glance: Comparison of Analytical Techniques

The following table provides a side-by-side comparison of the discussed techniques for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Ultra-Performance Liquid Chromatography (UPLC)
Principle Differential partitioning between stationary and mobile phases.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration in an electric field.[7]Similar to HPLC but with smaller particle columns and higher pressure.[10][11]
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.[3]Not a limiting factor.Not a limiting factor.
Derivatization Not generally required.Often necessary for polar compounds.[3][4]Not generally required.[7]Not generally required.
Resolution HighVery HighVery HighExtremely High
Analysis Time Moderate (e.g., 20-30 min)Fast to ModerateVery FastVery Fast (e.g., <5 min)
Sensitivity Good to HighVery High (especially with MS)Moderate to GoodHigh to Very High
Instrumentation Cost ModerateModerate to HighModerateHigh
Key Advantage Robust, versatile, and widely established.Excellent for volatile impurities.Low solvent consumption, high efficiency for charged species.[7][8]Significant improvement in speed and resolution over HPLC.[10][11]
Key Limitation Slower than UPLC or CE.Derivatization can be complex.[3]Lower sensitivity for some applications.Higher initial instrument cost.
Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram outlines a decision-making framework.

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Recommended Technique Start Define Analytical Goal Speed Is speed critical? Start->Speed Volatility Are impurities volatile? Speed->Volatility No UPLC UPLC Speed->UPLC Yes Sensitivity Is ultra-high sensitivity required? Volatility->Sensitivity No GC GC/GC-MS Volatility->GC Yes Cost What is the budget for instrumentation? Sensitivity->Cost No Sensitivity->UPLC Yes HPLC HPLC Cost->HPLC Moderate Budget CE CE Cost->CE Low Budget

Caption: A decision tree for selecting the optimal analytical method.

Conclusion: An Informed Approach to Purity Analysis

For the routine, high-confidence purity assessment of this compound, HPLC remains the gold standard due to its robustness, versatility, and the wealth of established methodologies. It provides a reliable balance of performance and accessibility.

However, for specific applications, alternative methods offer distinct advantages. UPLC is the clear choice when high throughput and enhanced resolution are paramount. GC-MS excels in the identification and quantification of volatile impurities, provided that a suitable derivatization protocol is established. Capillary Electrophoresis presents a rapid and cost-effective alternative, particularly in academic or early-stage research settings where solvent reduction is a priority.

Ultimately, the selection of the most appropriate analytical technique requires a thorough understanding of the sample, the potential impurities, and the specific analytical objectives. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions, ensuring the quality and integrity of their work.

References

A Comparative Guide to the Synthesis of 3-Ethoxy-4-methoxybenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-methoxybenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a crucial intermediate for Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the two most prevalent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection of the most appropriate method for your research and manufacturing needs.

Route 1: Ethylation of Isovanillin followed by Oxidation

This synthetic pathway is a robust and widely employed method that commences with the readily available and cost-effective starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The route proceeds in two distinct steps: a Williamson ether synthesis to introduce the ethoxy group, followed by an oxidation of the aldehyde to the desired carboxylic acid.

Causality Behind Experimental Choices

The selection of the Williamson ether synthesis for the ethylation of isovanillin is predicated on its high efficiency and the relative ease of the reaction setup. The phenolic hydroxyl group of isovanillin is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium hydroxide or potassium carbonate. The resulting phenoxide is a potent nucleophile that readily attacks an ethylating agent like bromoethane in a classic SN2 reaction.[1][2] The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide is crucial in biphasic systems (e.g., water and an organic solvent) to facilitate the transport of the phenoxide ion into the organic phase where the ethylating agent resides, thereby significantly accelerating the reaction rate and improving yields.[3]

For the subsequent oxidation step, a variety of oxidizing agents can be employed. Potassium permanganate (KMnO₄) is a powerful and cost-effective choice for converting aromatic aldehydes to carboxylic acids. The reaction is typically performed under basic conditions to prevent the formation of unwanted byproducts, followed by acidification to yield the final product.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 157 g of sodium hydroxide in 1500 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 500 g of isovanillin and 120 g of tetrabutylammonium fluoride (or a similar phase transfer catalyst such as tetrabutylammonium bromide).

  • Ethylation: While maintaining the temperature at 25 °C, slowly add 537 g of bromoethane to the reaction mixture.

  • Reaction Monitoring: Continue stirring at 25 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and collect the precipitated solid by suction filtration. Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the collected white solid powder to obtain 3-ethoxy-4-methoxybenzaldehyde.[4]

Step 2: Oxidation to this compound

  • Reaction Setup: In a suitable reaction vessel, suspend the 3-ethoxy-4-methoxybenzaldehyde obtained from the previous step in an aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water. Maintain the temperature below 30 °C during the addition using an ice bath.

  • Reaction Monitoring: Continue stirring at room temperature until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualization of Route 1

Route 1: Isovanillin to this compound Isovanillin Isovanillin Intermediate 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate 1. Bromoethane, NaOH 2. Phase Transfer Catalyst (Williamson Ether Synthesis) FinalProduct This compound Intermediate->FinalProduct KMnO4, NaOH then HCl (Oxidation)

Caption: Synthetic pathway from Isovanillin.

Route 2: Esterification and Ethylation of Vanillic Acid

An alternative and equally viable synthetic strategy begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid). This route involves protecting the carboxylic acid functionality as an ester, followed by ethylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to liberate the desired carboxylic acid.

Causality Behind Experimental Choices

Direct ethylation of vanillic acid is challenging as the ethylating agent can react with both the phenolic hydroxyl group and the carboxylic acid. To ensure selective ethylation at the hydroxyl group, the more acidic carboxylic acid is first protected as an ester, typically a methyl or ethyl ester. Fischer esterification, using an excess of the corresponding alcohol (e.g., methanol) and a catalytic amount of a strong acid like sulfuric acid, is a common and straightforward method for this transformation.[5][6]

Once the carboxylic acid is protected, the ethylation of the phenolic hydroxyl group can be achieved using the Williamson ether synthesis, as described in Route 1. The reaction conditions are similar, employing a base to deprotonate the phenol and an ethylating agent. Following successful ethylation, the ester protecting group is removed by hydrolysis, which is typically carried out under basic conditions (saponification) followed by acidification to yield the final product.[7] This deprotection step is generally high-yielding and clean.

Experimental Protocol: Route 2

Step 1: Esterification of Vanillic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 44.3 g of vanillic acid in 500 mL of methanol.

  • Acid Addition: At room temperature, add 30.0 g of thionyl chloride dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to precipitate the methyl 4-hydroxy-3-methoxybenzoate.[8]

Step 2: Ethylation of Methyl 4-hydroxy-3-methoxybenzoate

  • Reaction Setup: In a reaction vessel, combine the methyl 4-hydroxy-3-methoxybenzoate from the previous step, an appropriate base (e.g., potassium carbonate), and a suitable solvent like DMF.

  • Ethylation: Add bromoethane to the mixture and heat to approximately 70 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product, methyl 3-ethoxy-4-methoxybenzoate, will precipitate and can be collected by filtration.[8]

Step 3: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3-ethoxy-4-methoxybenzoate in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture under reflux for 4 hours.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture if necessary.[7]

Visualization of Route 2

Route 2: Vanillic Acid to this compound VanillicAcid Vanillic Acid EsterIntermediate Methyl 4-hydroxy- 3-methoxybenzoate VanillicAcid->EsterIntermediate Methanol, SOCl2 (Esterification) EthylatedEster Methyl 3-ethoxy- 4-methoxybenzoate EsterIntermediate->EthylatedEster Bromoethane, K2CO3 (Williamson Ether Synthesis) FinalProduct This compound EthylatedEster->FinalProduct 1. NaOH, H2O/Methanol 2. HCl (Hydrolysis)

Caption: Synthetic pathway from Vanillic Acid.

Comparative Analysis

ParameterRoute 1: From IsovanillinRoute 2: From Vanillic Acid
Starting Material IsovanillinVanillic Acid
Number of Steps 23
Overall Yield High (typically >90%)Good to High (typically 75-85%)
Purity of Final Product High (can achieve >99.5%)High (can achieve >99%)
Key Reagents Bromoethane, NaOH/K₂CO₃, PTC, KMnO₄Methanol, SOCl₂, Bromoethane, K₂CO₃, NaOH
Process Scalability Excellent, widely used in industry.[3]Good, but involves an additional protection/deprotection step.
Safety & Environmental Bromoethane is a regulated substance. Use of KMnO₄ requires proper waste disposal.Use of thionyl chloride requires caution. Solvents like DMF may be used.
Economic Considerations Generally more cost-effective due to fewer steps and high yield from a cheaper starting material.May be slightly more expensive due to the additional step and potentially higher cost of vanillic acid.

Conclusion and Recommendations

Both synthetic routes presented are effective for the preparation of this compound. However, for large-scale production and in scenarios where cost and process efficiency are the primary drivers, Route 1, starting from isovanillin, is generally the superior choice. Its two-step process, consistently high yields, and the use of readily available, inexpensive starting materials make it an industrially favored method.[3][9] The Williamson ether synthesis step is particularly efficient, often achieving yields in the mid-90s with high purity.[4]

Route 2, commencing with vanillic acid, offers a viable alternative, particularly in a research setting or if vanillic acid is a more readily available starting material in a specific context. The three-step process is logical and employs standard, well-understood organic transformations. While the overall yield may be slightly lower due to the additional protection and deprotection steps, it remains a robust and reliable method for obtaining high-purity this compound.[8]

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, cost constraints, available equipment, and regulatory considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this critical pharmaceutical intermediate.

References

A Comparative Spectroscopic Guide to 3-Ethoxy-4-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Ethoxy-4-methoxybenzoic acid and its common derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural features that define these compounds and influence their chemical behavior. This guide is designed to be a practical resource, offering not only a compilation of spectral data but also the rationale behind the observed spectroscopic signatures and the experimental protocols to reproduce these findings.

The Core Moiety: this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with ethoxy and methoxy groups at the 3 and 4 positions respectively, gives rise to a distinct spectroscopic profile. Understanding this profile is foundational to identifying its derivatives.

Molecular Structure and Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Molecular Weight: 196.20 g/mol [1]

  • CAS Number: 2651-55-0[1]

Structure of this compound.

Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic data for this compound. Where direct experimental data is limited, predictions based on analogous compounds are provided with clear notation.

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). Methoxy Group: A singlet around δ 3.9 ppm. Ethoxy Group: A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.
¹³C NMR Carbonyl Carbon: Signal expected around 170 ppm. Aromatic Carbons: Signals between 110-160 ppm. Methoxy Carbon: Signal around 56 ppm. Ethoxy Carbons: Signals around 64 ppm and 15 ppm.
IR Spectroscopy O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1680-1710 cm⁻¹. C-O Stretches (Ethers & Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region. Aromatic C-H Stretches: Signals around 3000-3100 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 196. Key Fragments: Loss of H₂O (m/z = 178), loss of ethyl radical (m/z = 167), loss of COOH (m/z = 151).
In-depth Spectroscopic Analysis

¹H NMR Spectroscopy: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-donating nature of the ethoxy and methoxy groups will shield the aromatic protons, shifting them to slightly lower ppm values compared to unsubstituted benzoic acid. The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak. The aromatic region will show six distinct signals for the six carbons of the benzene ring due to the unsymmetrical substitution. The chemical shifts of the carbons attached to the oxygen atoms (C3 and C4) will be significantly downfield due to the electronegativity of oxygen.

IR Spectroscopy: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretch. This broadening is a result of strong intermolecular hydrogen bonding, forming dimers in the solid state and in concentrated solutions. The C=O stretching frequency is also sensitive to hydrogen bonding and conjugation with the aromatic ring, appearing at a lower wavenumber than in non-conjugated carboxylic acids.

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic losses of small, stable molecules or radicals from the functional groups are expected.

Comparative Analysis with Derivatives

The spectroscopic properties of this compound derivatives, such as its methyl and ethyl esters, can be predicted and understood by considering the structural changes relative to the parent acid.

Methyl 3-Ethoxy-4-methoxybenzoate
  • IUPAC Name: methyl 3-ethoxy-4-methoxybenzoate

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

Key Spectroscopic Differences from the Parent Acid:

  • ¹H NMR: The most significant change is the absence of the broad carboxylic acid proton signal and the appearance of a new singlet for the methyl ester protons (-OCH₃) around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester will be at a slightly different chemical shift compared to the carboxylic acid, typically around 166-168 ppm. A new signal for the methyl ester carbon will appear around 52 ppm.

  • IR Spectroscopy: The broad O-H stretch will be absent. The C=O stretch of the ester will appear at a higher wavenumber, typically in the range of 1715-1730 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will be at m/z = 210. A characteristic fragment will be the loss of the methoxy group (-OCH₃) from the ester, resulting in an ion at m/z = 179.

Ethyl 3-Ethoxy-4-methoxybenzoate
  • IUPAC Name: ethyl 3-ethoxy-4-methoxybenzoate

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

Key Spectroscopic Differences from the Parent Acid and Methyl Ester:

  • ¹H NMR: Similar to the methyl ester, the carboxylic acid proton is absent. Instead, signals for the ethyl ester group will be present: a quartet for the -OCH₂- protons around δ 4.3 ppm and a triplet for the -CH₃ protons around δ 1.3 ppm.

  • ¹³C NMR: The carbonyl carbon will be in a similar position to the methyl ester. The ethyl ester carbons will give two signals: one for the -OCH₂- carbon around 61 ppm and one for the -CH₃ carbon around 14 ppm.

  • IR Spectroscopy: The spectrum will be very similar to the methyl ester, with the absence of the O-H stretch and a C=O stretch in the ester region.

  • Mass Spectrometry: The molecular ion peak will be at m/z = 224. Fragmentation will likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, giving a fragment at m/z = 179.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Place tube in NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Acquire ¹H and ¹³C spectra acq1->acq2 acq3 Process data (Fourier transform, phase, and baseline correction) acq2->acq3 an1 Reference spectra (e.g., to TMS) acq3->an1 an2 Integrate ¹H signals and assign peaks an1->an2 an3 Assign ¹³C peaks an2->an3

Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile compounds, direct infusion or a solids probe can be used.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a critical step in their synthesis and application. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry, and by comparing the spectra of the parent acid with its ester derivatives, researchers can confidently identify and differentiate these compounds. The detailed protocols provided in this guide serve as a starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethoxy-4-methoxybenzoic acid, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as other substituted benzoic acids, provide a reliable basis for risk assessment.

This compound is a solid organic compound. Based on analogous structures, it should be handled as a substance that can cause skin and serious eye irritation.[1][2][3][4] Inhalation of dust or ingestion may also be harmful.[2][3][4] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Table 1: Properties and Hazards of Structurally Similar Benzoic Acids

PropertyInformation (Based on Analogs like Methoxybenzoic Acid)Source
Physical State Solid, powder/crystalline form.[1]
Primary Hazards Skin Irritation, Serious Eye Irritation.[1][2]
Routes of Exposure Skin contact, eye contact, inhalation (of dust), ingestion.[2][3][4]
Incompatibilities Strong oxidizing agents.[5][6]
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2).[2][3][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE is dictated by the hazards identified in the risk assessment.

Mandatory PPE for Handling and Disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is mandated by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[7]

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[1] Ensure it is fully buttoned.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of generating significant dust.[7] All disposal procedures involving solid transfers should ideally be performed in a chemical fume hood.[8]

Disposal Workflow and Decision Making

The proper disposal path depends on the form and quantity of the waste. The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 cluster_1 start Waste Generated: This compound q1 What is the form of the waste? start->q1 bulk_solid Bulk Solid or Contaminated Debris (e.g., weigh paper, wipes) q1->bulk_solid Solid empty_container Empty Original Container q1->empty_container Container spill_cleanup Spill Cleanup Material q1->spill_cleanup Spill proc_solid Step 1: Place in a designated, compatible hazardous waste container. Step 2: Ensure container is properly sealed. Step 3: Label container 'HAZARDOUS WASTE'. Step 4: Store in Satellite Accumulation Area (SAA). bulk_solid->proc_solid proc_container Step 1: Triple-rinse with a suitable solvent (e.g., ethanol, acetone). Step 2: Collect all rinsate as liquid hazardous waste. Step 3: Deface original label. Step 4: Dispose of rinsed container as non-hazardous glass/plastic waste. empty_container->proc_container proc_spill Step 1: Sweep up solid material carefully to avoid creating dust. Step 2: Collect sweepings and absorbent materials into a hazardous waste container. Step 3: Follow solid waste disposal procedure. spill_cleanup->proc_spill end_node Arrange for pickup by licensed professional waste disposal service. proc_solid->end_node proc_spill->end_node

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines in 40 CFR Parts 261.3.[5]

Protocol 1: Disposal of Bulk Solid Waste

This procedure applies to unused this compound and materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels).

  • Designate a Waste Container: Select a container made of compatible material (e.g., HDPE - high-density polyethylene) with a tightly fitting screw cap.[8][9] The container must be in good condition, clean, and not leaking.[9]

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled.[10] The label must clearly state:

    • The words "HAZARDOUS WASTE".[9][11]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • The associated hazards (e.g., "Irritant").[11]

  • Waste Accumulation: Carefully transfer the solid waste into the designated container, minimizing the creation of dust. This should be done in a chemical fume hood.[8]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[9][10] Store the container in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory.[11][12] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[11][13]

  • Final Disposal: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7] Do not mix with other waste streams unless explicitly permitted.

Protocol 2: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: For containers that held acutely hazardous "P-list" chemicals, a triple rinse is mandatory.[8][10] While this compound is not typically P-listed, adopting this as a best practice is highly recommended.

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the residue.

    • Each rinse should use a solvent volume of about 5-10% of the container's capacity.[10]

  • Collect Rinsate: All rinsate from this process is considered hazardous waste.[8][10] Collect it in a designated container for liquid hazardous waste, appropriately labeled.

  • Container Disposal: Once triple-rinsed, deface or remove the original manufacturer's label.[12] The clean, empty container can then be disposed of in the appropriate recycling or trash receptacle.

Emergency Procedures for Accidental Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Evaluate the size of the spill and determine if you have the training and materials to clean it up safely. For large spills, contact your institution's EHS or emergency response team immediately.

  • Don Appropriate PPE: Before attempting cleanup, wear the required PPE, including safety goggles, gloves, and a lab coat.

  • Contain and Clean:

    • For a solid spill, gently sweep or shovel the material into a suitable container for disposal.[6][14] Avoid actions that create dust, such as dry sweeping with a brush. Using a plastic dustpan is preferable.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a designated hazardous waste container.[9]

    • Label the container as described in Protocol 1 and arrange for disposal.

  • Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure full compliance with environmental regulations, reinforcing the trust placed in you as a scientific professional.

References

A Researcher's Guide to Personal Protective Equipment for Handling 3-Ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the meticulous handling of reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for the safe handling of 3-Ethoxy-4-methoxybenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with the knowledge to work confidently and securely.

Hazard Identification: Understanding the Compound

Based on these related compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation , particularly in powdered form.

These potential hazards form the basis of our PPE recommendations. The primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. Below, we detail the essential PPE and the causality behind their use.

A. Eye and Face Protection: The First Line of Defense

Chemical splashes or airborne particles can cause severe eye damage. Therefore, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-volume solution work with minimal splash risk, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1]

  • Chemical Splash Goggles: When handling the solid powder, preparing solutions, or performing reactions where there is a greater risk of splashes, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection compared to safety glasses.[2]

  • Face Shield: In addition to goggles, a full-face shield must be worn when there is a significant risk of splashes or explosions, such as when working with larger quantities or under pressure.[1][3]

B. Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation and potential absorption, appropriate gloves and lab attire are crucial.

  • Gloves: Disposable nitrile gloves are a suitable choice for providing protection against incidental contact with a broad range of chemicals.[1] It is critical to check the manufacturer's chemical resistance guide to ensure compatibility. Gloves should be inspected for any signs of degradation or punctures before use and changed immediately upon contamination.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from spills.[1]

  • Full-Body Protection: For large-scale operations or situations with a high risk of extensive splashing, chemical-resistant aprons or coveralls should be worn over the lab coat.[2][3]

  • Footwear: Closed-toe and closed-heel shoes made of a non-porous material are mandatory in any laboratory setting to protect feet from spills.[1]

C. Respiratory Protection: Safeguarding Against Inhalation

Fine powders of benzoic acid derivatives can easily become airborne, posing an inhalation hazard that may cause respiratory tract irritation.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working within a certified chemical fume hood.[4]

  • Respirators: If engineering controls are insufficient to maintain exposure below permissible limits, or when weighing out the solid powder outside of a fume hood, a respirator is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for solid dusts. For higher concentrations or when handling volatile solutions, a full-face respirator with appropriate cartridges may be necessary.[5]

Summary of PPE Requirements

For quick reference, the table below summarizes the recommended PPE for common laboratory tasks involving this compound.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator (if not in fume hood)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Small-Scale Reactions Safety Glasses with Side ShieldsNitrile GlovesLab CoatChemical Fume Hood
Large-Scale Reactions Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[6]

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[7]

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.[6]

  • Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit and seal.[7]

  • Eye Protection: Put on goggles or safety glasses. If a face shield is needed, it goes on over the goggles.[7]

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.[7]

Doffing (Taking Off) Sequence: This process is designed to contain contaminants on the outside of the PPE.

  • Gloves: Remove gloves first. Peel one glove off by grasping the outside cuff and turning it inside out. Hold the removed glove in the gloved hand, then slide the fingers of the ungloved hand under the cuff of the remaining glove to peel it off over the first one. Dispose of them immediately in a designated waste container.[6]

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Unfasten the lab coat and remove it by folding it inward, turning it inside out to contain any contamination. Place it in the designated receptacle.[6]

  • Eye Protection: Remove eye protection from the back by lifting the strap or earpieces. Avoid touching the front surface.[8]

  • Mask/Respirator: Remove the mask or respirator by the straps, without touching the front.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task with This compound is_solid Handling Solid Powder? start->is_solid is_splash Risk of Splash? is_solid->is_splash No ppe_respirator Add: N95 Respirator (if not in fume hood) is_solid->ppe_respirator Yes ppe_base Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat is_splash->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles is_splash->ppe_goggles Yes is_large_scale Large Scale / High Hazard? ppe_faceshield Add: Face Shield & Chemical Apron is_large_scale->ppe_faceshield Yes ppe_base->is_large_scale ppe_goggles->is_large_scale ppe_respirator->is_splash

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE

Proper disposal of used PPE is a final, critical step in the safety protocol to prevent the spread of contamination.

  • Segregation: All PPE that has come into contact with this compound is considered hazardous waste.[9]

  • Containment: Contaminated items (gloves, disposable aprons, etc.) must be placed in a designated hazardous waste container, which is typically a clearly labeled, sealed bag or bin.[10]

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical hazardous waste. This is often handled by a specialized waste management service.[9] Never dispose of contaminated PPE in regular trash.

By adhering to these detailed protocols, researchers can create a self-validating system of safety, ensuring that the risks associated with handling this compound are effectively managed. This commitment to safety not only protects the individual but also upholds the integrity of the research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-methoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.